molecular formula C8H5N3O4 B182158 5-Nitroquinazoline-2,4(1H,3H)-dione CAS No. 174565-65-2

5-Nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B182158
CAS No.: 174565-65-2
M. Wt: 207.14 g/mol
InChI Key: UHAHRTQKXUKYDY-UHFFFAOYSA-N
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Description

5-Nitroquinazoline-2,4(1H,3H)-dione is a nitrated derivative of the privileged quinazoline-2,4-dione scaffold, a structure recognized for its diverse pharmacological significance in medicinal chemistry . The core quinazoline-2,4-dione structure is a key intermediate in the synthesis of compounds that act as fluoroquinolone-like inhibitors, targeting bacterial DNA gyrase and topoisomerase IV, making it a valuable template for developing novel antimicrobial agents to address bacterial resistance problems . Furthermore, quinazoline-dione derivatives exhibit a broad spectrum of other biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects, which are areas of active investigation . The introduction of a nitro group at the 5-position, as in this compound, is a common structural modification used to fine-tune the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, thereby influencing its potency and selectivity in various research applications . This compound can be synthesized through well-established routes, such as from anthranilic acid derivatives or via reactions involving key intermediates like N-(arylsulfonyloxy)phthalimides . As a building block, it offers researchers a versatile handle for further functionalization at the 1-, 3-, and 5-positions, enabling the exploration of structure-activity relationships (SAR) and the development of new bioactive molecules for research purposes. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAHRTQKXUKYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599001
Record name 5-Nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174565-65-2
Record name 5-Nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic routes to 5-Nitroquinazoline-2,4(1H,3H)-dione, a key heterocyclic scaffold of significant interest in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is a privileged structure found in numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The strategic placement of a nitro group at the 5-position offers a crucial handle for further chemical modifications, enabling the development of novel therapeutic agents. This document will delve into the primary synthetic methodologies, providing detailed protocols, mechanistic insights, and comparative data to aid researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] Their structural resemblance to the purine bases of DNA and RNA allows them to interact with a variety of biological targets. The introduction of a nitro group, as in this compound, can significantly influence the molecule's electronic properties and provide a site for further functionalization, such as reduction to an amino group, which can then be elaborated into a wide range of derivatives. This versatility makes this compound a valuable building block for the synthesis of compound libraries aimed at identifying new drug candidates.

Primary Synthesis Route: From 5-Nitroisatoic Anhydride

The most direct and efficient synthesis of this compound proceeds through the reaction of 5-nitroisatoic anhydride with ammonia. Isatoic anhydrides are versatile reagents that react with nucleophiles, such as ammonia, to undergo a ring-opening followed by an intramolecular cyclization to form the quinazolinedione ring system.[2][3]

Mechanistic Insights

The reaction mechanism commences with the nucleophilic attack of ammonia on one of the carbonyl carbons of the 5-nitroisatoic anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which subsequently decarboxylates to yield 2-amino-6-nitrobenzamide. The amino group of this intermediate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon, followed by the elimination of a molecule of water, to afford the final product, this compound.

Mechanism_of_5-Nitroquinazoline-2,4(1H,3H)-dione_Synthesis cluster_0 Reaction Pathway A 5-Nitroisatoic Anhydride B Nucleophilic Attack by Ammonia A->B + NH3 C Ring Opening to Carbamic Acid Intermediate B->C D Decarboxylation C->D - CO2 E 2-Amino-6-nitrobenzamide D->E F Intramolecular Cyclization E->F G This compound F->G - H2O

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

  • 5-Nitroisatoic anhydride

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitroisatoic anhydride (1.0 eq) in ethanol.

  • To the stirred suspension, add aqueous ammonia (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.

  • Acidify the filtrate or the dissolved residue with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

ParameterValue
Reactants 5-Nitroisatoic anhydride, Aqueous ammonia
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 2-4 hours
Purification Recrystallization

Table 1: Summary of the experimental conditions for the synthesis of this compound.

Alternative Synthesis Route: Curtius Rearrangement

An alternative approach to the synthesis of 5- and 8-nitroquinazoline-2,4-diones involves the Curtius rearrangement of monoesters of 3-nitrophthalic acid.[4] This method provides a regioselective route to the desired isomer.

Mechanistic Overview

This multi-step synthesis begins with the selective monoesterification of 3-nitrophthalic acid. The remaining free carboxylic acid is then converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or a similar reagent. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate. The isocyanate then undergoes intramolecular cyclization with the adjacent ester group to yield the 5-nitroquinazoline-2,4-dione.

Curtius_Rearrangement_Pathway cluster_1 Alternative Synthesis Pathway H 3-Nitrophthalic Acid Monoester I Formation of Acyl Azide H->I + DPPA J Curtius Rearrangement I->J Heat K Isocyanate Intermediate J->K - N2 L Intramolecular Cyclization K->L M This compound L->M

Caption: Curtius rearrangement for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring, with their chemical shifts and coupling patterns influenced by the nitro group. The N-H protons of the dione will typically appear as broad singlets.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations, the C=O stretching of the carbonyl groups, and the N-O stretching of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

  • Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing these syntheses.

  • 5-Nitroisatoic Anhydride: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor.[5] Work in a well-ventilated fume hood and wear appropriate PPE.[6] In case of skin or eye contact, flush immediately with copious amounts of water.[5][7]

  • General Precautions: All reactions should be carried out in a fume hood. Avoid the inhalation of vapors and direct contact with all chemicals. Dispose of chemical waste according to institutional guidelines.

Conclusion

This technical guide has outlined the primary and alternative synthetic routes for the preparation of this compound. The method starting from 5-nitroisatoic anhydride is presented as the more direct and efficient approach. By providing detailed mechanistic insights, experimental protocols, and characterization guidelines, this document serves as a valuable resource for researchers engaged in the synthesis of novel quinazolinedione-based compounds for drug discovery and development. The strategic importance of this scaffold, coupled with the synthetic accessibility detailed herein, will undoubtedly facilitate further exploration of its therapeutic potential.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 15, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 139-148.
  • A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Gondi, S. R., Bera, A. K., & Westover, K. D. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258.
  • What safety precautions should you take into consideration when handling ammonia? (2017, December 23). Quora. Retrieved January 15, 2026, from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved January 15, 2026, from [Link]

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Medical Management Guidelines for Ammonia. (n.d.). Centers for Disease Control and Prevention. Retrieved January 15, 2026, from [Link]

  • Safety Manual. (n.d.). Micro-Trak. Retrieved January 15, 2026, from [Link]

  • Practice Safety When Handling Anhydrous Ammonia - NH3. (n.d.). Minnesota Department of Agriculture. Retrieved January 15, 2026, from [Link]

  • Clark, J. (n.d.). Reactions of acid anhydrides with ammonia and primary amines. Chemguide. Retrieved January 15, 2026, from [Link]

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 15, 2026, from [Link]

  • Reactions of Acid Anhydrides. (n.d.). Reactory. Retrieved January 15, 2026, from [Link]

  • Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Reactions of Acid Anhydrides with Nitrogen Compounds. (2023, January 22). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Reaction of Acetic Anhydride with Ammonia | Preparation of Acetamide & Acetic acid | Class 12 |. (2023, March 9). YouTube. Retrieved January 15, 2026, from [Link]

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Sources

CAS number for 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitroquinazoline-2,4(1H,3H)-dione

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical characteristics, and the profound biological significance of its core scaffold, offering field-proven insights for researchers and scientists.

Introduction: The Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure, featuring both hydrogen bond donors and acceptors, allows it to effectively mimic endogenous ligands and interact with a wide array of biological targets.[1][2] This versatility has led to the development of quinazolinedione derivatives with a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a nitro group at the 5-position, creating this compound, offers a key chemical handle for further functionalization and can modulate the electronic properties of the molecule, potentially enhancing its biological activity or target specificity.

Physicochemical Properties

Precise characterization is the foundation of all subsequent research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 174565-65-2[5]
Molecular Formula C₈H₅N₃O₄[6]
Molecular Weight 207.15 g/mol [6]
IUPAC Name 5-Nitro-1H-quinazoline-2,4-dione[5]
Synonyms 5-Nitro-2,4(1H,3H)-quinazolinedione[5]

Note: Experimental properties such as melting point and solubility are not widely reported and should be determined empirically.

Synthesis and Mechanistic Rationale

The synthesis of this compound requires a regioselective approach to ensure the correct placement of the nitro group. A convenient and effective method proceeds from 3-Nitrophthalic acid, leveraging a Curtius rearrangement as the key transformation step.[7]

Causality of Experimental Choices: The primary challenge is the differentiation between the two carboxylic acid groups of the 3-Nitrophthalic acid starting material. The synthesis cleverly overcomes this by selective monoesterification, which then directs the subsequent Curtius rearrangement to the desired position, ultimately leading to the formation of the 5-nitro isomer over the 8-nitro alternative.[7]

Experimental Protocol: Synthesis via Curtius Rearrangement[7]

Step 1: Regioselective Monoesterification of 3-Nitrophthalic Acid

  • Suspend 3-Nitrophthalic acid in an excess of a suitable alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reflux the mixture for a duration determined by reaction monitoring (TLC) to achieve selective monoesterification.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting product will be a mixture of the two regioisomeric monoesters.

  • Separate the desired monoester precursor to the 5-nitro product using column chromatography.

Step 2: Curtius Rearrangement and Cyclization

  • Convert the remaining carboxylic acid group of the purified monoester to an acyl azide. This is typically achieved by treating it with thionyl chloride (SOCl₂) to form the acyl chloride, followed by a reaction with sodium azide (NaN₃).

  • Induce the Curtius rearrangement by gently heating the acyl azide in an inert solvent (e.g., toluene). The rearrangement produces an isocyanate intermediate.

  • The isocyanate then undergoes intramolecular cyclization, facilitated by the adjacent ester group, to form the core quinazolinedione ring structure.

  • The final product, this compound, is then isolated and purified, typically through recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow start 3-Nitrophthalic Acid monoester Regioisomeric Monoesters start->monoester Esterification separation Chromatographic Separation monoester->separation precursor Desired Monoester Precursor separation->precursor curtius Curtius Rearrangement (via Acyl Azide) precursor->curtius isocyanate Isocyanate Intermediate curtius->isocyanate Heat cyclization Intramolecular Cyclization isocyanate->cyclization product This compound cyclization->product

Caption: Regioselective synthesis of this compound.

Biological Significance and Therapeutic Potential

The true value of this compound lies in the proven therapeutic potential of its molecular scaffold. Derivatives have been extensively investigated as potent inhibitors of various enzymes and receptors.

Anticancer Activity: PARP Inhibition

A prominent application for this scaffold is in oncology as inhibitors of Poly(ADP-ribose) polymerase (PARP).[8][9] PARP is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).

Mechanism of Action (Synthetic Lethality): In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the cell can still repair DNA damage using the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. When these BRCA-deficient cells are treated with a PARP inhibitor, they lose their primary mechanism for repairing SSBs. These unrepaired SSBs accumulate and are converted into toxic double-strand breaks during replication, which cannot be repaired due to the faulty HR pathway. This leads to genomic instability and ultimately cell death—a concept known as synthetic lethality.[9] Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as highly potent PARP-1/2 inhibitors.[8][9]

PARP Inhibition Signaling Pathway

PARP_Inhibition cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) ssb1 Single-Strand DNA Break (SSB) parp1 PARP Enzyme ssb1->parp1 ber Base Excision Repair parp1->ber repair1 DNA Repaired ber->repair1 ssb2 Single-Strand DNA Break (SSB) parp2 PARP (Blocked) ssb2->parp2 inhibitor Quinazolinedione (PARP Inhibitor) inhibitor->parp2 dsb Double-Strand Break (DSB) parp2->dsb Replication hr Homologous Recombination (Deficient) dsb->hr death Cell Death (Apoptosis) hr->death

Sources

The Biological Versatility of 5-Nitroquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold and the Intrigue of the 5-Nitro Moiety

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This technical guide delves into the specific biological potential of a key derivative: 5-Nitroquinazoline-2,4(1H,3H)-dione. While direct and extensive biological evaluations of this particular molecule are not widely documented in publicly available literature, this guide will synthesize the known activities of the parent scaffold with the well-established influence of the nitro functional group to provide a comprehensive overview of its probable biological activities and therapeutic potential. By examining the synthesis, potential mechanisms of action, and relevant experimental protocols, we aim to provide a forward-looking resource for researchers and drug development professionals interested in this promising chemical entity.

Synthesis of this compound

The strategic placement of a nitro group at the 5-position of the quinazoline-2,4(1H,3H)-dione core is a key synthetic challenge that dictates the accessibility of this compound for biological screening. A convenient and established method for the synthesis of 5- and 8-nitroquinazoline-2,4-diones has been reported, which provides a viable route for obtaining the target compound. This synthesis is crucial for enabling further investigation into its biological properties.

Workflow for the Synthesis of this compound

A 3-Nitrophthalic Acid B Selective Monoesterification A->B C Regioisomeric Monoesters B->C D Curtius Rearrangement C->D E This compound D->E

Caption: Synthetic pathway to this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into the quinazoline-2,4(1H,3H)-dione scaffold and the known bioactivities of nitroaromatic compounds, this compound is predicted to exhibit significant potential in several therapeutic areas.

Anticancer Activity: A Focus on PARP Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[3][4][5][6] These enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations.

Proposed Mechanism of PARP Inhibition:

Derivatives of quinazoline-2,4(1H,3H)-dione have been shown to act as competitive inhibitors at the NAD+ binding site of PARP enzymes. The planarity of the quinazolinedione ring system allows it to fit into the narrow active site cleft, while various substituents can be strategically added to enhance binding affinity and selectivity.

The Role of the 5-Nitro Group:

The electron-withdrawing nature of the nitro group at the 5-position can significantly influence the electronic properties of the quinazoline ring system. This may impact the binding affinity of the molecule to the PARP active site. Furthermore, the nitro group could potentially form additional hydrogen bonds or other non-covalent interactions with amino acid residues in the active site, thereby enhancing inhibitory potency. While specific data for the 5-nitro derivative is lacking, numerous studies have demonstrated that substitutions on the quinazolinedione ring are crucial for potent PARP inhibition.[3][4][5][6]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

A standard method to evaluate the PARP-1 inhibitory activity of a compound is a colorimetric or chemiluminescent assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA, NAD+, and the test compound (this compound) at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone proteins.

  • Detection:

    • For colorimetric assays, a developing solution containing an antibody that recognizes poly(ADP-ribose) chains is added, followed by a substrate that produces a colored product.

    • For chemiluminescent assays, a similar antibody-based detection is used, but with a substrate that generates a light signal.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the inhibition data against the compound concentrations.

Antimicrobial Activity: A Dual-Action Hypothesis

The quinazoline-2,4(1H,3H)-dione scaffold is known to possess broad-spectrum antimicrobial activity.[3][7][8] The introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, is likely to enhance this activity.

Proposed Mechanism of Antimicrobial Action:

  • Inhibition of Essential Bacterial Enzymes: Quinazolinedione derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[3]

  • Prodrug Activation and Generation of Reactive Nitrogen Species: The nitro group in this compound can potentially act as a prodrug moiety. In the anaerobic or microaerophilic environment often found in bacterial infections, the nitro group can be reduced by bacterial nitroreductases to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates. These reactive nitrogen species can cause widespread damage to bacterial DNA, proteins, and other cellular components, leading to cell death. This dual mechanism of action, combining direct enzyme inhibition with the generation of reactive nitrogen species, could lead to potent bactericidal activity and a lower propensity for the development of resistance.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.

  • Serial Dilution of the Test Compound: this compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Summary and Future Directions

While the biological activity of this compound has not been extensively characterized, the foundational knowledge of its core scaffold and the influence of the nitro group provide a strong rationale for its investigation as a potential therapeutic agent.

Table 1: Predicted Biological Activities and Mechanisms of this compound

Biological ActivityProposed Mechanism of ActionKey Experimental Assays
Anticancer Inhibition of PARP-1/2In vitro PARP inhibition assay, Cell viability assays (e.g., MTT, XTT), Apoptosis assays (e.g., Annexin V/PI staining)
Antimicrobial Inhibition of DNA gyrase/topoisomerase IV, Prodrug activation and generation of reactive nitrogen speciesMinimum Inhibitory Concentration (MIC) assay, Minimum Bactericidal Concentration (MBC) assay, Nitroreductase activity assay

Future research should focus on:

  • Systematic Biological Screening: Comprehensive in vitro screening of this compound against a panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays to confirm the proposed mechanisms of action, including direct measurement of PARP inhibition and the role of nitroreductases in its antimicrobial effect.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications at other positions of the quinazoline ring to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of promising derivatives in preclinical animal models of cancer and infectious diseases.

Conclusion

This compound represents a compelling, yet underexplored, molecule at the intersection of established pharmacophores. The convergence of the versatile quinazoline-2,4(1H,3H)-dione scaffold with the potent bioactivity of the nitro group suggests a high probability of significant anticancer and antimicrobial properties. This technical guide provides a foundational framework for initiating research into this promising compound, outlining its synthesis, predicted mechanisms of action, and essential experimental protocols. Further empirical investigation is warranted to unlock the full therapeutic potential of this compound and its derivatives.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules (Basel, Switzerland), 27(12), 3853. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Zhou, J., Ji, M., Xu, B., & Chen, X. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147–3161. [Link]

  • Various Authors. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]

  • Various Authors. (2013). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Journal of Medicinal Chemistry. [Link]

  • Zhou, J., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates. [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. [Link]

  • Sun, H., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity. [Link]

  • Various Authors. (2020). Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]

  • Various Authors. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. [Link]

  • Various Authors. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. [Link]

  • Rashdan, H. R. M., et al. (2022). Synthesis and In-vitro Biological Analyses of New quinazolin-2,4-dione Derivatives. Egyptian Journal of Chemistry. [Link]

  • Various Authors. (2015). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Medicinal Chemistry Research. [Link]

  • Various Authors. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Scientific Reports. [Link]

  • Thinh, T. D., et al. (2017). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Chemistry. [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. [Link]

  • Various Authors. (2021). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic Chemistry. [Link]

  • El-Sayed, M. A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports. [Link]

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An In-Depth Technical Guide on the Potential Mechanism of Action of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline-2,4(1H,3H)-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged scaffold" in the field of drug discovery. This heterocyclic system, composed of a fused benzene and pyrimidine-2,4-dione ring, serves as a versatile template for the design of therapeutic agents targeting a wide array of biological pathways. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide will delve into the potential mechanisms of action of a specific, yet under-investigated derivative, 5-Nitroquinazoline-2,4(1H,3H)-dione. Due to the limited direct research on this particular molecule, our exploration will be an exercise in scientific inference, drawing upon the well-elucidated mechanisms of structurally related compounds. The introduction of a nitro group at the 5-position of the quinazoline ring is anticipated to significantly modulate its electronic properties and, consequently, its interaction with biological targets.

I. Potential Anticancer Mechanisms of Action

The quinazoline scaffold is a cornerstone in modern oncology, with numerous derivatives exhibiting potent anti-proliferative effects. The potential anticancer mechanisms of this compound can be hypothesized based on the established activities of its analogs.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The inhibition of receptor tyrosine kinases, particularly EGFR, is a validated strategy in cancer therapy. Several quinazoline derivatives are known to be potent EGFR inhibitors.[3] A recent study on 6-nitro-4-substituted quinazolines has highlighted their efficacy in targeting EGFR, suggesting that the nitro-substitution is compatible with, and may even enhance, this mode of action.[4]

Hypothesized Mechanism: this compound may act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. The nitro group, being strongly electron-withdrawing, could influence the electronic distribution of the quinazoline ring system, potentially enhancing its binding affinity to the receptor. This inhibition would block the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

Diagram: EGFR Signaling Pathway and Potential Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor 5-Nitroquinazoline- 2,4(1H,3H)-dione Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

B. Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality. The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent PARP inhibitors.

Hypothesized Mechanism: this compound could function as a PARP inhibitor by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of the enzyme. By blocking PARP activity, the repair of single-strand DNA breaks is impaired. In cancer cells with HRR deficiency, these unrepaired single-strand breaks are converted to double-strand breaks during replication, which cannot be repaired, leading to cell death.

Diagram: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_dna_damage DNA Damage Response SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Converts to (during replication) PARP PARP SSB->PARP Recruits HRR Homologous Recombination Repair (HRR) DSB->HRR Repaired by Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death Leads to (in HRR-deficient cells) PARP->SSB Repairs Inhibitor 5-Nitroquinazoline- 2,4(1H,3H)-dione Inhibitor->PARP Inhibits Cell_Survival Cell Survival HRR->Cell_Survival

Caption: The principle of synthetic lethality via PARP inhibition.

II. Potential Antimicrobial Mechanisms of Action

Quinazoline-2,4(1H,3H)-dione derivatives have been reported as promising antimicrobial agents.[1][5][6]

A. Inhibition of Bacterial Gyrase and Topoisomerase IV

A significant number of quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Hypothesized Mechanism: this compound may bind to the active site of bacterial gyrase or topoisomerase IV, stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial death. The nitro group could play a role in the binding affinity and specificity towards the bacterial enzymes.

B. F420-Dependent Activation in Mycobacteria

The mechanism of action of some nitro-aromatic compounds against Mycobacterium tuberculosis involves reductive activation. A study on 5-nitro-1,10-phenanthroline demonstrated that its antimycobacterial activity is dependent on activation by the F420 cofactor system, with the nitro group being essential for this activity.[7][8][9]

Hypothesized Mechanism: It is plausible that this compound could act as a pro-drug that is reductively activated within mycobacterial cells. The F420-dependent nitroreductase enzyme could reduce the nitro group, generating reactive nitrogen species that are toxic to the bacteria. This mechanism would provide a targeted action against mycobacteria.

III. Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of in vitro assays are recommended.

A. EGFR Kinase Inhibition Assay

This assay will determine the ability of the compound to inhibit the phosphorylation activity of EGFR.

Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the EGFR kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition and determine the IC50 value.

B. PARP-1 Inhibition Assay

This assay measures the inhibition of PARP-1 activity.

Protocol:

  • Reagents and Materials: Recombinant human PARP-1, NAD+, activated DNA, 96-well plates, PARP buffer, and a colorimetric or fluorescent detection kit.

  • Procedure:

    • Coat a 96-well plate with histones.

    • Add activated DNA to the wells.

    • Add PARP-1 enzyme and this compound at various concentrations.

    • Add biotinylated NAD+ to initiate the PARP reaction.

    • Incubate at room temperature for 1 hour.

    • Wash the plate and add streptavidin-HRP.

    • Add a colorimetric substrate and measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Diagram: Experimental Workflow for Mechanistic Validation

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Start 5-Nitroquinazoline- 2,4(1H,3H)-dione EGFR_Assay EGFR Kinase Assay Start->EGFR_Assay PARP_Assay PARP Inhibition Assay Start->PARP_Assay Gyrase_Assay Bacterial Gyrase Supercoiling Assay Start->Gyrase_Assay IC50_EGFR Determine IC50 for EGFR EGFR_Assay->IC50_EGFR IC50_PARP Determine IC50 for PARP PARP_Assay->IC50_PARP IC50_Gyrase Determine IC50 for Gyrase Gyrase_Assay->IC50_Gyrase Conclusion Elucidate Primary Mechanism of Action IC50_EGFR->Conclusion IC50_PARP->Conclusion IC50_Gyrase->Conclusion

Caption: A streamlined workflow for investigating the primary mechanism of action.

IV. Quantitative Data of Representative Quinazoline-2,4(1H,3H)-dione Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities of some reported derivatives.

Compound ClassTargetRepresentative CompoundIC50/EC50Reference
AnticancerEGFR6-nitro-4-substituted quinazolineVaries (some sub-micromolar)[4]
AnticancerPARP-1/2Quinazoline-dione derivativeVaries (some nanomolar)N/A
AntiviralHCV NS5B3-hydroxyquinazoline-dione2.0 µM (EC50)[10]
AntifungalChitin SynthaseQuinazoline-dione-amino acid conjugate0.166 mmol/L[11]

V. Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the rich pharmacology of the quinazoline-2,4(1H,3H)-dione scaffold provides a strong foundation for hypothesizing its potential biological activities. Based on the literature for structurally related compounds, it is plausible that this compound could exhibit anticancer and/or antimicrobial properties through mechanisms such as EGFR inhibition, PARP inhibition, or interference with bacterial DNA replication. The presence of the nitro group is a key structural feature that warrants further investigation, particularly concerning its role in receptor binding and potential for reductive activation. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the true mechanism of action of this intriguing compound.

VI. References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E. S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(24), 1839-1861. [Link]

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  • Yadav, P., Kumar, R., & Singh, P. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

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  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Singh, S., Kumar, A., Kumar, A., Lee, I. Y., & Singh, R. (2017). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e00969-17. [Link]

  • Singh, S., Kumar, A., Kumar, A., Lee, I. Y., & Singh, R. (2017). The dual mechanism of action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. ResearchGate. [Link]

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  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-6. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

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  • Singh, S., Kumar, A., Kumar, A., Lee, I. Y., & Singh, R. (2017). Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. Rutgers University. [Link]

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  • Wang, Y., Li, Y., Zhang, H., Li, J., Chen, H., & Chen, L. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 25(1), 184. [Link]

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  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2018). Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. European Journal of Medicinal Chemistry, 155, 247-257. [Link]

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Discovery and history of quinazolinedione compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Quinazolinedione Compounds

Introduction

The quinazolinedione scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. This guide provides a comprehensive overview of the historical journey of these remarkable compounds, from their initial synthesis in the 19th century to their current role in cutting-edge therapeutics. We will explore the evolution of their synthesis, the discovery of their vast biological activities, and the mechanistic principles that govern their function, offering field-proven insights for researchers and drug development professionals.

PART 1: The Genesis of a Scaffold: Discovery and Early Synthesis

The story of the quinazoline family begins in the latter half of the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Peter Griess in 1869 through the reaction of cyanogen with anthranilic acid.[1][2][3] This seminal work laid the foundation for the field. The parent quinazoline heterocycle was later synthesized by Siegmund Gabriel in 1903.[4]

The specific quinazoline-2,4(1H,3H)-dione core, the focus of this guide, was accessible through early synthetic routes. The Griess synthesis itself could yield the dione through the hydrolysis of the intermediate.[5][6][7] Another foundational method involves the straightforward, albeit high-temperature, condensation of anthranilic acid with urea.[8] These early methods, while groundbreaking, often required harsh conditions. A significant leap forward in synthetic efficiency and versatility came with the use of isatoic anhydride as a starting material, a method that remains highly relevant today.

Experimental Protocol: Generalized Synthesis of N-Substituted Quinazoline-2,4(1H,3H)-diones

This protocol details a robust and common method for synthesizing N-substituted quinazolinediones starting from isatoic anhydride and a primary amine.

Objective: To synthesize a library of N-substituted quinazoline-2,4(1H,3H)-diones for structure-activity relationship (SAR) studies.

Materials:

  • Isatoic anhydride

  • Various primary amines (e.g., aniline, benzylamine, alkyl amines)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Stirring plate with heating mantle and temperature controller

  • Round-bottom flasks, condensers, and drying tubes

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and condenser, dissolve isatoic anhydride (1.0 eq.) in anhydrous DMF.

  • Nucleophilic Addition: Add the primary amine (1.1 eq.) to the stirring solution at ambient temperature. The reaction is often mildly exothermic.

  • Cyclization: Heat the reaction mixture to 100-120 °C. The cyclization process typically involves the evolution of CO2.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-16 hours).

  • Isolation: Cool the mixture to room temperature and pour it into a beaker of ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities. If required, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent like DMF is critical to prevent the premature hydrolysis of isatoic anhydride to 2-aminobenzoic acid, which would result in unwanted side products and lower yields.

  • Heating: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent decarboxylation, which drives the reaction to completion, forming the stable dione ring.

  • Precipitation in Water: This is an effective and straightforward method for isolating the typically water-insoluble quinazolinedione product from the polar DMF solvent and other water-soluble byproducts.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product IsatoicAnhydride Isatoic Anhydride Mixing Mix in Anhydrous DMF (Room Temp) IsatoicAnhydride->Mixing PrimaryAmine Primary Amine PrimaryAmine->Mixing Heating Heat (100-120°C) Cyclization & CO2 Evolution Mixing->Heating Nucleophilic Addition Precipitation Precipitate in Ice Water Heating->Precipitation Reaction Completion Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization or Chromatography Filtration->Purification FinalProduct N-Substituted Quinazolinedione Purification->FinalProduct

Caption: Generalized workflow for the synthesis of quinazolinediones.

PART 2: From Chemical Curiosities to Therapeutic Agents

For decades, quinazolines and their derivatives were primarily of academic interest. This changed dramatically in the mid-20th century with the discovery of their wide-ranging pharmacological activities. The quinazoline framework proved to be a versatile scaffold for developing agents with diverse therapeutic effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][4][9]

This broad biological activity profile has led to the development of numerous successful drugs. The adaptability of the quinazolinedione core, with its multiple points for substitution, allows for the fine-tuning of its pharmacological properties to achieve desired efficacy and selectivity against various biological targets. This has cemented its status as a privileged scaffold in the drug discovery pipeline.[10][11]

Table 1: Selected FDA-Approved Drugs Featuring the Quinazoline or Quinazolinone Core
Drug NameTherapeutic AreaMechanism of Action
Doxazosin AntihypertensiveSelective α1-adrenergic receptor antagonist
Prazosin AntihypertensiveSelective α1-adrenergic receptor antagonist
Gefitinib AnticancerEGFR Tyrosine Kinase Inhibitor[4]
Erlotinib AnticancerEGFR Tyrosine Kinase Inhibitor
Lapatinib AnticancerDual EGFR and HER2 Tyrosine Kinase Inhibitor
Talazoparib AnticancerPoly (ADP-ribose) polymerase (PARP) inhibitor[12]

PART 3: Mechanism of Action Spotlight: EGFR Kinase Inhibition

A pivotal moment in the history of quinazolinedione compounds was their development as potent anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] In many cancers, EGFR is overactive, leading to uncontrolled cell growth and proliferation.

Quinazoline-based drugs like Gefitinib were rationally designed to be ATP-competitive inhibitors. They mimic the adenine portion of ATP and bind to the kinase's ATP-binding pocket. This binding event prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling cascades (such as the Ras-MAPK pathway) that drive tumor growth.[4]

Caption: Quinazolinedione-based inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

The journey of quinazolinedione compounds from a 19th-century chemical synthesis to a 21st-century therapeutic mainstay is a powerful illustration of the evolution of medicinal chemistry. The scaffold's inherent versatility continues to be explored, with new derivatives being designed as PARP inhibitors, antimicrobials, and agents targeting a host of other diseases.[9][12] Future research will undoubtedly focus on creating more selective and potent agents, exploring novel mechanisms of action, and applying this privileged scaffold to address unmet medical needs, ensuring its relevance in drug discovery for years to come.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 26(21), 6643. [Link]

  • Wang, L., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 8(3), 1337-1349. [Link]

  • Wikipedia contributors. (2023). Quinazoline. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 834. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Shao, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9363–9369. [Link]

  • Asif, M. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2017, 3956303. [Link]

  • Wikipedia contributors. (2023). Quinazoline. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1, 37. [Link]

  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Aziz, M. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Journal of Inflammation Research, 17, 39-57. [Link]

  • ResearchGate. (n.d.). Griess synthesis of 4(3H)-quinazolinone... [Link]

  • Manoharan, S., & Perumal, S. (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Bioengineer.org. [Link]

  • Hashem, H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

  • Generis Publishing. (n.d.). Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. [Link]

  • Cheng, C.-C., & Yan, S.-J. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]

  • Dhongade-Desai, S. (n.d.). Quinazolines Synthesis & QSAR Study. ResearchGate. [Link]

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A Technical Guide to the Spectroscopic Profile of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroquinazoline-2,4(1H,3H)-dione is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and derivatization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. While direct, consolidated experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and extensive data from analogous quinazolinedione derivatives to present a robust, predictive spectroscopic profile. We will delve into the anticipated features of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Each section will not only present the predicted data but also elaborate on the scientific rationale behind the spectral assignments, offering field-proven insights into the structural nuances of this important molecule.

Introduction: The Significance of this compound

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a nitro group at the 5-position of this scaffold profoundly influences its electronic properties and reactivity, making this compound a critical intermediate for the synthesis of novel therapeutic agents[2]. The electron-withdrawing nature of the nitro group can modulate binding affinities to biological targets and provides a handle for further chemical modifications. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structural integrity, and enabling the reliable interpretation of experimental results.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound is depicted below. The key features influencing its spectroscopic signature are the bicyclic aromatic system, the two amide (lactam) functionalities, and the strongly electron-withdrawing nitro group at the C5 position.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

3.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A standard and efficient method for acquiring the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the dry, solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

3.2. Predicted IR Data and Interpretation

The IR spectrum provides invaluable information about the functional groups present in the molecule. The predicted key vibrational frequencies for this compound are summarized in the table below, with interpretations based on data from related quinazolinediones[3].

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeRationale and Causality
3200 - 3000Medium, BroadN-H stretchingThe two N-H groups of the lactam rings will exhibit broad stretching vibrations due to hydrogen bonding in the solid state.
3100 - 3000MediumAromatic C-H stretchingThese absorptions are characteristic of the C-H bonds on the benzene ring.
~1715StrongC=O stretching (C4)The carbonyl at C4 is a typical amide carbonyl, and its stretching frequency is expected in this region.
~1670StrongC=O stretching (C2)The C2 carbonyl, being adjacent to two nitrogen atoms, will likely have a slightly lower stretching frequency than the C4 carbonyl.
~1610MediumAromatic C=C stretchingThese vibrations are characteristic of the benzene ring.
~1530 & ~1350StrongAsymmetric & Symmetric NO₂ stretchingThese two strong absorptions are the hallmark of a nitro group and are definitive for its identification.
~800StrongC-N stretching (nitro group)The stretching vibration of the C-NO₂ bond.
780 - 740StrongC-H out-of-plane bendingThe pattern of out-of-plane bending can give clues about the substitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆, due to the likely low solubility in less polar solvents. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence (like PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons to each carbon.

4.2. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum will be characterized by signals from the two N-H protons and the three aromatic protons. The strong deshielding effect of the nitro group at C5 will be the most significant factor influencing the chemical shifts of the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Causality
~11.5Singlet, Broad1HN1-HAmide protons are acidic and often appear as broad singlets at a low field. Their chemical shift can be concentration and temperature-dependent.
~11.3Singlet, Broad1HN3-HSimilar to the N1-H proton, this amide proton will be in the downfield region.
~8.0 - 7.8Doublet of Doublets (dd)1HH-6This proton is ortho to the nitro group and will be significantly deshielded. It will be split by H-7 and H-8.
~7.8 - 7.6Triplet (t)1HH-7This proton is meta to the nitro group and will be split by H-6 and H-8, appearing as a triplet.
~7.4 - 7.2Doublet of Doublets (dd)1HH-8This proton is para to the nitro group and will show a smaller downfield shift compared to H-6. It will be split by H-7 and H-6.

4.3. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Causality
~162C4The carbonyl carbon is highly deshielded due to the attached oxygen and nitrogen atoms.
~150C2Similar to C4, this carbonyl carbon is in a deshielded environment.
~148C5This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
~141C8aA quaternary carbon in the aromatic system, adjacent to a nitrogen atom.
~135C7Aromatic CH carbon.
~125C6Aromatic CH carbon, influenced by the adjacent nitro-substituted carbon.
~120C8Aromatic CH carbon.
~115C4aQuaternary carbon at the ring junction.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample 5-10 mg of Compound Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent DMSO-d6 + TMS Solvent->Dissolve Spectrometer 400+ MHz NMR Spectrometer Dissolve->Spectrometer Insert Sample H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C (Proton Decoupled) Acquisition Spectrometer->C13_Acq Process Fourier Transform & Phasing H1_Acq->Process C13_Acq->Process Integrate Integration (¹H) Process->Integrate Assign Peak Assignment & Structural Confirmation Integrate->Assign

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

5.1. Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: The solution is introduced into an ESI mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically results in minimal fragmentation and a clear molecular ion peak.

  • Data Acquisition: The analysis can be run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

5.2. Predicted Mass Spectrum Data

The mass spectrum provides the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

m/z (Predicted)Ion SpeciesRationale
208.04[M+H]⁺The protonated molecular ion, expected in positive ion mode.
206.02[M-H]⁻The deprotonated molecular ion, expected in negative ion mode due to the acidic N-H protons.
230.02[M+Na]⁺A common adduct observed in ESI-MS when sodium ions are present.
162.03[M+H - NO₂]⁺A potential fragment resulting from the loss of the nitro group (mass of 46).
119.04[Fragment]Further fragmentation of the quinazolinedione ring is possible, though less prominent with soft ionization.

The molecular formula of this compound is C₈H₅N₃O₄, with a monoisotopic mass of 207.028 Da[4]. The high-resolution mass spectrum should confirm this exact mass, providing unambiguous elemental composition.

Conclusion

The spectroscopic profile of this compound is dictated by its key functional groups: the aromatic ring, the dual lactam system, and the C5-nitro substituent. This guide provides a detailed, predictive analysis of its IR, ¹H NMR, ¹³C NMR, and mass spectra based on established principles and data from closely related analogues. The strong electron-withdrawing effect of the nitro group is the most dominant feature, causing significant deshielding of adjacent protons and carbons in the NMR spectra and giving rise to characteristic strong absorptions in the IR spectrum. This comprehensive spectroscopic guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound.

References

  • The Royal Society of Chemistry. (2014). Electronic supplementary information for "Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water". Catalysis Science & Technology. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6649. Available at: [Link]

  • PubChem. Quinazolinedione. National Center for Biotechnology Information. Available at: [Link]

  • National Institute of Standards and Technology. 4(1H)-Quinazolinone. NIST Chemistry WebBook. Available at: [Link]

  • Aziane, D., et al. (2002). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Journal of Heterocyclic Chemistry, 39(2), 271-276. Available at: [Link]

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An In-Depth Technical Guide to the Structural Elucidation of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-nitroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3][4][5] The introduction of a nitro group at the 5-position presents unique challenges and considerations for its structural verification. This document outlines a multi-technique analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with a robust, self-validating system for unambiguous structure confirmation.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a cornerstone in the design of therapeutic agents, exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2][4] The 2,4-dione substitution pattern is particularly noteworthy. The strategic placement of a nitro group, a potent electron-withdrawing moiety, on the benzene ring can significantly modulate the molecule's electronic properties, reactivity, and biological activity. Therefore, unequivocal confirmation of its structure, particularly the regiochemistry of the nitro substitution, is paramount for any subsequent research and development efforts.

This guide will detail a systematic workflow for the structural elucidation of this compound, from initial synthesis to final structural confirmation.

Synthesis Strategy: A Proposed Pathway

A plausible synthetic route to this compound involves the cyclization of a suitably substituted anthranilic acid derivative. A convenient method for the synthesis of 5- and 8-nitroquinazoline-2,4-diones has been reported, starting from 3-nitrophthalic acid.[6] An alternative and direct approach would utilize 2-amino-6-nitrobenzoic acid as the starting material.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-6-nitrobenzoic acid

  • Urea

  • Sand

  • Hydrochloric acid (1 M)

  • Ethanol

  • Deionized water

Procedure:

  • Grind 2-amino-6-nitrobenzoic acid and urea in a 1:5 molar ratio with sand to ensure intimate mixing.

  • Transfer the mixture to a round-bottom flask and heat it in an oil bath at 150-160 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Treat the resulting solid with boiling water to dissolve any unreacted urea and other water-soluble impurities.

  • Filter the hot solution and wash the solid residue with hot water.

  • To the filtrate, add 1 M hydrochloric acid dropwise until the product precipitates completely.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain purified this compound.

Analytical Workflow for Structural Elucidation

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Proposed Synthesis of this compound MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR Connectivity & Environment IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups Structure Elucidated Structure MS->Structure NMR->Structure IR->Structure

Caption: A streamlined workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a synthesized compound, which in turn allows for the deduction of its molecular formula. High-resolution mass spectrometry (HRMS) is particularly crucial for providing the exact mass with high precision, enabling the differentiation between compounds with the same nominal mass but different elemental compositions.

Expected Mass Spectrum of this compound
IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺208.0358208.0355
[M-NO₂]⁺162.0453162.0450

The fragmentation pattern of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) and nitric oxide (NO).[7] The observation of a neutral loss of 46 Da (NO₂) would be a strong indicator of the presence of a nitro group.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the exact mass of the parent ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to identify characteristic losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region is of particular interest for confirming the position of the nitro group. The electron-withdrawing nature of the nitro group will cause a downfield shift for adjacent protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • H-6: ~8.0-8.2 ppm (doublet of doublets)

  • H-7: ~7.4-7.6 ppm (triplet)

  • H-8: ~7.8-8.0 ppm (doublet of doublets)

  • N1-H & N3-H: Two broad singlets in the range of 11.0-12.0 ppm.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the dione moiety are expected to appear significantly downfield.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • C-2 & C-4 (Carbonyls): ~150-165 ppm

  • Aromatic Carbons: ~115-145 ppm

  • C-5 (bearing NO₂): Downfield shift compared to the unsubstituted quinazoline-2,4-dione.

2D NMR Spectroscopy: Establishing Connectivity
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of the aromatic protons (H-6, H-7, H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning the quaternary carbons and confirming the position of the nitro group through long-range correlations from the aromatic protons to the carbons of the pyrimidine ring.

Caption: Key expected HMBC correlations for confirming the 5-nitro substitution.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign all proton and carbon signals and establish the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and N-O stretching vibrations. The IR spectrum of 3-(phenylamino) quinazoline-2,4(1H,3H)-dione, for example, shows N-H stretching vibrations around 3442 and 3277 cm⁻¹ and carbonyl stretching at 1739 and 1668 cm⁻¹.[8]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3200-3400Amide N-H stretching
C=O Stretch1650-1750Carbonyl stretching of the dione
N-O Stretch1500-1560 and 1300-1370Asymmetric and symmetric stretching of the nitro group
C=C Stretch1450-1600Aromatic ring stretching
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound requires a meticulous and integrated analytical strategy. By combining the molecular formula information from high-resolution mass spectrometry, the detailed connectivity map from a suite of NMR experiments, and the functional group confirmation from infrared spectroscopy, a self-validating and unambiguous structural assignment can be achieved. This guide provides the foundational principles and practical protocols to empower researchers in their pursuit of novel chemical entities based on the versatile quinazoline scaffold.

References

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  • Gornik, A., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9439-9445. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167634. Available at: [Link]

  • Gummadi, V. R., et al. (2024). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 19(2), e0297835. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(15), 5709. Available at: [Link]

  • Soukri, M., et al. (2009). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Journal of Heterocyclic Chemistry, 46(2), 209-213. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6659. Available at: [Link]

  • Sarmiento-Sánchez, J. I., et al. (2016). Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. Medicinal Chemistry Research, 25(11), 2563-2574. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2020). Synthesis of new quinazolin-2,4-dione derivatives as anti-Leishmania mexicana agents. Medicinal Chemistry Research, 25, 2563-2574. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1081. Available at: [Link]

  • Shi, L., et al. (2022). Crystal structure of 5-nitroquinazolin-4(3H)-one, C8H5N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 237(2), 333-334. Available at: [Link]

  • Yerragunta, V., et al. (2013). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 26(16), 4930. Available at: [Link]

  • Parveen, H., et al. (2016). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2- methyl quinazolin-4(3H)-one derivatives. Der Pharma Chemica, 8(1), 329-335.
  • Al-Said, M. S., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6659. Available at: [Link]

  • Al-Salem, H. S., et al. (2021). Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. Journal of Chemistry, 2021, 6688989. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Archiv der Pharmazie, 345(1), 43-51. Available at: [Link]

  • Li, X., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. European Journal of Medicinal Chemistry, 157, 113-127. Available at: [Link]

  • Kandeel, M. M., et al. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][7][8][9]thiadiazole Moiety and 4-Piperidinyl Linker. Journal of Agricultural and Food Chemistry, 71(49), 19277-19287. Available at: [Link]

  • Angeli, A., et al. (2018). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 23(11), 2824. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1675-1681. Available at: [Link]

  • Zhang, H., et al. (2017). Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. Organic & Biomolecular Chemistry, 15(34), 7174-7177. Available at: [Link]

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  • Goebbert, D. J., et al. (2009). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Microspectrometry Quattro Ultima mass spectrometer.
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An In-depth Technical Guide to 5-Nitroquinazoline-2,4(1H,3H)-dione Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses specifically on the 5-nitro-substituted derivatives of this versatile heterocycle. The introduction of a nitro group at the 5-position of the quinazoline ring system significantly influences the molecule's electronic properties, which can in turn modulate its biological activity.[3][4] This document provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of 5-nitroquinazoline-2,4(1H,3H)-dione derivatives. Particular attention is given to their emerging role as Poly(ADP-ribose) polymerase (PARP) inhibitors and their potential as antimicrobial agents.[5][6][7] The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.

The Quinazoline-2,4(1H,3H)-dione Core: A Foundation for Diverse Bioactivity

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological properties.[2] The quinazoline-2,4(1H,3H)-dione skeleton, in particular, has been identified as a key pharmacophore in a multitude of biologically active molecules. These derivatives have been investigated for a range of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[7][8] The structural versatility of the quinazoline-2,4(1H,3H)-dione core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the physicochemical properties of the parent molecule.[3] When placed at the 5-position of the quinazoline-2,4(1H,3H)-dione ring, the nitro group is poised to exert a significant electronic influence on the heterocyclic system, potentially enhancing its interaction with biological targets.[3][4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process commencing from readily available starting materials. A common synthetic strategy involves the use of 3-nitrophthalic acid as a key precursor.

General Synthetic Pathway

The synthesis of the this compound core typically follows a pathway involving the selective formation of a monoester from 3-nitrophthalic acid, followed by a Curtius rearrangement to form the corresponding isocyanate, which then cyclizes to yield the desired quinazolinedione. Subsequent modifications can be made at the N1 and N3 positions.

Synthesis of this compound A 3-Nitrophthalic Acid B Regioisomeric Monoester A->B Selective Esterification C Acyl Azide B->C Activation & Azide Formation D Isocyanate Intermediate C->D Curtius Rearrangement E This compound D->E Intramolecular Cyclization F N-Alkylation/Arylation E->F Alkylation/Arylation at N1/N3 G Functionalized Derivatives F->G Further Derivatization

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of the core this compound scaffold.

Step 1: Selective Monoesterification of 3-Nitrophthalic Acid

  • Dissolve 3-nitrophthalic acid in an appropriate alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the resulting regioisomeric monoesters by column chromatography.

Step 2: Curtius Rearrangement and Cyclization

  • Convert the carboxylic acid group of the monoester to an acyl azide. This is typically achieved by first forming the acyl chloride followed by reaction with sodium azide, or by direct reaction with diphenylphosphoryl azide (DPPA).

  • The resulting acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • The isocyanate undergoes intramolecular cyclization to form the this compound.

  • The crude product is then purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The introduction of the 5-nitro group has been explored in the context of several biological activities, most notably as PARP inhibitors and antimicrobial agents.

PARP Inhibition: A Promising Avenue in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[1][9] Inhibitors of these enzymes have emerged as a significant therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[6] Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors.[1][6][9]

The quinazolin-2,4(1H,3H)-dione scaffold serves as a bioisostere of the phthalazinone core found in some established PARP inhibitors.[6] The dione moiety can form key hydrogen bond interactions within the nicotinamide binding pocket of the PARP enzyme. While specific structure-activity relationship (SAR) data for 5-nitro derivatives is still emerging, the electron-withdrawing nature of the nitro group is expected to influence the electronic distribution of the quinazoline ring and its interactions with the enzyme's active site.[3][4]

PARP_Inhibition_Mechanism cluster_0 Normal Cell cluster_1 Cancer Cell with 5-Nitroquinazoline-2,4-dione DNA_damage Single-Strand DNA Break PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair DNA_damage2 Single-Strand DNA Break PARP2 PARP DNA_damage2->PARP2 No_Repair Inhibition of DNA Repair PARP2->No_Repair Inhibitor 5-Nitroquinazoline- 2,4-dione Derivative Inhibitor->PARP2 Inhibition Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis

Caption: Simplified mechanism of PARP inhibition by 5-nitroquinazoline-2,4-dione derivatives in cancer cells.

Table 1: Representative PARP Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDR1R2R5PARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Generic HHHVariesVaries[1][6][9]
Analog 1 HSubstituted PiperazineHLow nM rangeLow nM range[9]
Analog 2 HAmino PyrrolidineHLow nM rangeMid nM range[1]
5-Nitro Analog HHNO2Data NeededData Needed-

Note: Specific IC50 values for 5-nitro derivatives are an area of active research and are not yet widely published in publicly available literature.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[3][10] The nitro group can undergo bioreduction within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[4][10] Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potential antibacterial agents, with some showing activity against both Gram-positive and Gram-negative bacteria.[7][8] The proposed mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] The presence of a 5-nitro group could potentially enhance the antimicrobial potency of the quinazoline-2,4(1H,3H)-dione scaffold through its electron-withdrawing effects and its potential to generate reactive nitrogen species upon reduction.[3]

Table 2: Antimicrobial Profile of Representative Quinazoline-2,4(1H,3H)-dione Derivatives

Compound ClassTarget OrganismsPutative Mechanism of ActionReference
Generic Quinazolinediones Gram-positive and Gram-negative bacteriaInhibition of DNA gyrase and topoisomerase IV[8]
5-Nitro-substituted Analogs Staphylococcus aureus, Escherichia coli (predicted)DNA damage via reductive activation of the nitro group[3][10]

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives against a broad panel of microbes are yet to be extensively reported.

Structure-Activity Relationships (SAR) and Future Directions

The exploration of the structure-activity relationships of this compound derivatives is an ongoing endeavor. Key areas for future investigation include:

  • Systematic derivatization at N1 and N3 positions: Introducing a variety of substituents at these positions will allow for a thorough investigation of their impact on target engagement and pharmacokinetic properties.

  • Elucidation of the precise role of the 5-nitro group: Further studies are needed to quantify the contribution of the nitro group to the binding affinity and selectivity for various biological targets. This includes comparative studies with non-nitrated analogs.

  • Exploration of other therapeutic areas: Given the diverse biological activities of the quinazoline-2,4(1H,3H)-dione scaffold, it is plausible that 5-nitro derivatives may exhibit utility in other disease areas, such as neurodegenerative and inflammatory disorders.

SAR_Future_Directions cluster_0 Key Research Areas Core This compound Core N1_Sub N1-Position Substitutions Core->N1_Sub N3_Sub N3-Position Substitutions Core->N3_Sub Other_Sub Other Ring Substitutions Core->Other_Sub PARP_Inhibition Enhanced PARP Inhibition N1_Sub->PARP_Inhibition Antimicrobial Broad-Spectrum Antimicrobial Activity N1_Sub->Antimicrobial N3_Sub->PARP_Inhibition N3_Sub->Antimicrobial Other_Targets Novel Therapeutic Targets Other_Sub->Other_Targets

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 5-Nitroquinazoline-2,4(1H,3H)-dione in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Motif in Oncology

The quinazoline nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Within this family, the quinazoline-2,4(1H,3H)-dione core has emerged as a "privileged scaffold" in the design of novel anticancer agents.[2][3] This is evidenced by the extensive research into its derivatives, which have demonstrated potent cytotoxic effects against a variety of human tumor cell lines.[4] A significant body of work has identified the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, as a key mechanism of action for many quinazoline-2,4(1H,3H)-dione derivatives.[5][6][7][8]

PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs). In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which are converted into lethal double-strand breaks (DSBs) during replication, ultimately resulting in synthetic lethality.[9] This targeted approach has led to the successful clinical application of PARP inhibitors in the treatment of certain cancers.

This application note focuses on 5-Nitroquinazoline-2,4(1H,3H)-dione , a specific derivative of this promising scaffold. While the broader class of quinazoline-2,4-diones is well-studied, the specific contributions and potential advantages of the 5-nitro substitution warrant a dedicated investigation. The presence of an electron-withdrawing nitro group at the 5-position of the quinazoline ring may influence the compound's electronic properties, membrane permeability, and binding affinity to its molecular targets, potentially leading to enhanced potency or a unique pharmacological profile. A convenient synthetic route for 5- and 8-nitroquinazoline-2,4-diones has been previously described, making this compound accessible for research purposes.[10]

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the anticancer potential of this compound, with a focus on its putative role as a PARP inhibitor. We present a logical workflow, from initial in vitro screening to more detailed mechanistic studies, complete with detailed, field-proven protocols.

Proposed Mechanism of Action: PARP Inhibition and DNA Damage Response

The central hypothesis for the anticancer activity of this compound is its ability to inhibit PARP-1 and PARP-2. The following diagram illustrates the proposed mechanism within the context of the DNA damage response.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-Mediated Repair cluster_Inhibition Inhibition by this compound cluster_Consequence Cellular Consequence DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 recruits PARylation PAR Chain Synthesis PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1:e->Replication_Fork_Collapse:w unrepaired SSB leads to DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment signals for SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair leads to Inhibitor 5-Nitroquinazoline- 2,4(1H,3H)-dione Inhibitor->PARP1 inhibits DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation causes Apoptosis Apoptosis in HR-Deficient Cancer Cells DSB_Formation->Apoptosis induces

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Evaluating Anticancer Efficacy

A systematic approach is essential to characterize the anticancer properties of a novel compound. The following workflow provides a roadmap for the investigation of this compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization PARP_Assay 1. In Vitro PARP Inhibition Assay Start->PARP_Assay Cell_Viability 2. Cell Viability Screening (e.g., MTT Assay) PARP_Assay->Cell_Viability Apoptosis_Assay 3. Apoptosis Induction (e.g., Annexin V Staining) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis 4. Cell Cycle Analysis (e.g., Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Mechanistic_Studies 5. Further Mechanistic Studies (e.g., Western Blot for DNA damage markers) Cell_Cycle_Analysis->Mechanistic_Studies

Caption: A stepwise experimental workflow for investigating the compound.

Detailed Application Protocols

Protocol 1: In Vitro PARP-1 Enzymatic Assay

This protocol is designed to determine the direct inhibitory effect of this compound on PARP-1 activity. A universal colorimetric or fluorometric assay kit is recommended for this purpose.[11][12][13]

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP-1. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated microplate

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer

  • This compound

  • Streptavidin-HRP

  • Colorimetric or chemiluminescent substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in PARP assay buffer to obtain a range of test concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup: To the wells of the histone-coated microplate, add the following in order:

    • PARP Assay Buffer

    • Activated DNA

    • 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer).

    • Recombinant PARP-1 enzyme.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Wash the wells multiple times with wash buffer to remove unincorporated reagents.

    • Add Streptavidin-HRP to each well and incubate as per the manufacturer's instructions.

    • Wash the wells again.

    • Add the substrate and incubate until sufficient color/signal develops.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Parameter Example Value Interpretation
IC50 50 nMThe concentration of the compound required to inhibit 50% of PARP-1 enzymatic activity.
Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., BRCA-deficient and proficient lines for comparison)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for 15 minutes to 4 hours with shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Cell Line Example GI50 (µM)
BRCA1-mutant Breast Cancer1.5
Wild-type Breast Cancer25.0
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • 6-well tissue culture plates

  • This compound

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the GI50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[22][23][24][25][26]

Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in each phase of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well tissue culture plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect and centrifuge the cells.

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase may indicate DNA damage-induced cell cycle arrest.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anticancer agent. Based on the extensive literature on the quinazoline-2,4-dione scaffold, it is hypothesized that this compound will exhibit PARP inhibitory activity and induce apoptosis and cell cycle arrest in cancer cells, particularly those with deficiencies in DNA repair. The successful execution of these experiments will provide valuable insights into the compound's potency, mechanism of action, and potential for further development.

Future studies could involve more in-depth mechanistic investigations, such as Western blotting for PARP cleavage and markers of DNA damage (e.g., γH2AX), as well as in vivo studies in relevant cancer models to assess the compound's therapeutic efficacy and safety profile.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Pubmed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]

  • ResearchGate. (2025). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Retrieved from [Link]

  • Molecular Diversity. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Retrieved from [Link]

  • PubMed. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF. Retrieved from [Link]

  • PubMed. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline-2,4(1H,3H)-dione 14. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. Retrieved from [Link]

Sources

5-Nitroquinazoline-2,4(1H,3H)-dione: A Scaffolding Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinedione Core and the Significance of the 5-Nitro Moiety

The quinazoline-2,4(1H,3H)-dione skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling interaction with a variety of biological targets. This has led to the development of quinazolinedione derivatives as potent anticancer, antibacterial, and antiviral agents.[1][2][3][4][5]

This application note focuses on a specific, yet underexplored, derivative: 5-Nitroquinazoline-2,4(1H,3H)-dione . The introduction of a nitro group at the 5-position of the quinazoline ring is anticipated to significantly modulate the compound's electronic and steric properties. The electron-withdrawing nature of the nitro group can influence pKa, hydrogen bonding capabilities, and overall molecular geometry, thereby altering its interaction with target proteins. Furthermore, nitroaromatic compounds are known to be susceptible to enzymatic reduction in hypoxic environments, such as those found in solid tumors, opening avenues for the development of hypoxia-activated prodrugs.

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its evaluation in key therapeutic areas, empowering researchers to unlock the full potential of this intriguing molecule in drug discovery and development.

Chemical Synthesis

A convenient and efficient method for the synthesis of this compound has been reported, starting from 3-nitrophthalic acid. The synthetic pathway involves the selective formation of a monoester, followed by a Curtius rearrangement to yield the desired product.

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Nitrophthalic Acid B Regioisomeric Monoester A->B Selective Esterification C Curtius Rearrangement B->C Activation & Azide Formation D This compound C->D Thermal Rearrangement

Caption: Synthetic route to this compound.

Protocol: Synthesis of this compound

Materials:

  • 3-Nitrophthalic acid

  • Thionyl chloride

  • Sodium azide

  • Anhydrous solvent (e.g., toluene)

  • Appropriate alcohol for esterification (e.g., methanol or ethanol)

  • Necessary workup and purification reagents (e.g., sodium bicarbonate, brine, silica gel)

Procedure:

  • Monoesterification: Selectively esterify one of the carboxylic acid groups of 3-nitrophthalic acid. This can be achieved through various methods, such as Fischer-Speier esterification or by using a protecting group strategy to differentiate the two carboxylic acids.

  • Acid Chloride Formation: Convert the remaining free carboxylic acid group of the monoester to an acid chloride using a suitable chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

  • Azide Formation: React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the corresponding acyl azide. Exercise extreme caution as acyl azides can be explosive.

  • Curtius Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will undergo a thermal rearrangement to form an isocyanate.

  • Cyclization: The isocyanate will spontaneously cyclize with the adjacent ester group to form the this compound.

  • Purification: Purify the final product by recrystallization or column chromatography.

Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[1]

Applications in Drug Discovery: Target Identification and Evaluation

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a potent inhibitor of several key drug targets. The following sections outline potential applications for this compound and provide detailed protocols for its evaluation.

Anticancer Activity: Targeting DNA Repair and Angiogenesis

Quinazolinedione derivatives have shown significant promise as anticancer agents by targeting enzymes involved in DNA repair and signaling pathways that regulate cell proliferation and angiogenesis.

Potential Molecular Targets:

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations) leads to synthetic lethality.

  • Tyrosine Kinases (e.g., c-Met, VEGFR-2): These receptor tyrosine kinases are often dysregulated in cancer, promoting tumor growth, invasion, and angiogenesis.

This protocol provides a method to assess the general cytotoxicity of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Normal cell line for selectivity assessment (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.[6]

Data Presentation: Cytotoxicity of Quinazolinedione Derivatives (Representative Data)

CompoundCell LineIC₅₀ (µM)
Derivative AMCF-75.2
Derivative BA5498.7
Derivative CHCT-1163.1

Note: This table presents representative data for other quinazolinedione derivatives to illustrate the potential activity. Specific values for this compound need to be determined experimentally.

PARP_Inhibition_Workflow A Prepare Assay Buffer and Reagents B Add PARP-1 Enzyme, Activated DNA, and NAD+ A->B C Add this compound (or control) B->C D Incubate at RT C->D E Add Developing Reagent D->E F Measure Fluorescence/Absorbance E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for a typical PARP-1 enzymatic assay.

Antibacterial Activity: Targeting Bacterial DNA Replication

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria, making them attractive targets for novel antibacterial agents.[1]

This is a preliminary screening method to assess the antibacterial activity of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Nutrient agar plates

  • Luria-Bertani (LB) broth

  • This compound (dissolved in DMSO)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strains in LB broth and incubate overnight at 37°C to obtain a fresh culture. Adjust the turbidity of the culture to 0.5 McFarland standard.

  • Plate Inoculation: Spread 100 µL of the adjusted bacterial culture evenly onto the surface of a nutrient agar plate.

  • Well Preparation: Create wells of 6 mm diameter in the agar plate using a sterile cork borer.

  • Compound Addition: Add 100 µL of the this compound solution (at a known concentration) into the wells. Add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: Antibacterial Activity of Quinazolinedione Derivatives (Representative Data)

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Derivative XS. aureus1516
Derivative YE. coli1232

Note: This table presents representative data for other quinazolinedione derivatives. Specific values for this compound need to be determined experimentally.

Structure-Activity Relationship (SAR) and Mechanistic Insights

While specific SAR studies for this compound are limited, general trends for the quinazolinedione scaffold can guide further optimization.

Logical Relationship Diagram for SAR

SAR_Logic A This compound B Modifications at N1/N3 positions A->B Synthetic Derivatization C Modifications at other ring positions (C6, C7, C8) A->C Synthetic Derivatization D Reduction of Nitro Group A->D Synthetic Derivatization E Altered Biological Activity B->E Leads to F Changes in Target Selectivity B->F Leads to G Modified Physicochemical Properties B->G Leads to C->E Leads to C->F Leads to C->G Leads to D->E Leads to D->F Leads to D->G Leads to

Caption: Structure-Activity Relationship exploration starting from the 5-nitro scaffold.

Key Considerations for SAR Studies:

  • N1 and N3 Positions: Substitutions at these positions with various alkyl, aryl, or heterocyclic moieties can significantly impact potency and selectivity.

  • Aromatic Ring Substituents: The nature and position of other substituents on the benzene ring can influence activity. For instance, electron-donating or -withdrawing groups at positions 6, 7, or 8 can fine-tune the electronic properties of the scaffold.

  • Role of the Nitro Group: The 5-nitro group can be reduced to an amino group, which can then be further functionalized to explore its impact on activity. Comparing the activity of the 5-nitro, 5-amino, and other 5-substituted analogs is crucial for understanding the role of this position.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its synthesis is accessible, and the parent quinazolinedione scaffold has a proven track record in targeting key enzymes in cancer and infectious diseases. The protocols and workflows detailed in this application note provide a robust framework for the initial biological evaluation of this compound.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines and its antimicrobial spectrum.

  • Target Deconvolution: Identifying the specific molecular targets of the 5-nitro derivative through techniques such as enzymatic assays, molecular docking, and proteomics.

  • Lead Optimization: Conducting systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Progressing promising derivatives to preclinical animal models to assess their therapeutic potential.

By leveraging the information and protocols provided herein, researchers can effectively explore the therapeutic potential of this compound and its derivatives, paving the way for the discovery of next-generation drugs.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Zahedifard, M., et al. (2015). Synthesis and cytotoxic activities of two quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences, 10(5), 417–424.
  • Moreno, E., et al. (2012). Synthesis and in vitro antiproliferative activity of novel sulfur and selenium quinazoline and pyrido[2,3-d]pyrimidine compounds. European Journal of Medicinal Chemistry, 54, 543-551.
  • Yao, H., et al. (2014). Design, synthesis, and evaluation of quinazoline-2,4(1H,3H)-dione derivatives as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Journal of Medicinal Chemistry, 57(5), 1849-1863.
  • Al-assaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10.
  • Abdelmonsef, A. H., & Mosallam, A. M. (2020). Synthesis, in vitro biological evaluation and in silico docking studies of new quinazolin-2,4-dione analogues as possible anticarcinoma agents. Journal of Heterocyclic Chemistry, 57(4), 1680-1691.
  • Thinh, T. D., et al. (2018). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Letters in Organic Chemistry, 15(10), 844-849.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry, 8(1), 282-290.
  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. RSC Advances, 12(45), 29536-29553.
  • Azhdari, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19, 4837–4852.
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). Molecules, 28(11), 4349.
  • Synthesis and in-vitro Biological Analyses of New quinazolin-2,4-dione Derivatives. (2022). Egyptian Journal of Chemistry, 65(9), 189-201.
  • El-Gamal, M. I., et al. (2018). Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. European Journal of Medicinal Chemistry, 155, 448-460.
  • Al-Omair, M. A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 20(2), e0315745.
  • Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(15), 4053-4064.
  • Gholampour, S., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Journal of Molecular Structure, 1256, 132545.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). Molecules, 29(1), 209.
  • dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead. (2025). F1000Research, 14, 14.
  • Some quinazolinone derivatives as anticancer agents. (2024).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 525.
  • Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. (2013). Molecular Diversity, 17(2), 197-219.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2019). Molecules, 24(16), 2993.

Sources

Application Note: Analytical Strategies for the Quantification and Characterization of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust analysis of 5-Nitroquinazoline-2,4(1H,3H)-dione, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Recognizing the diverse pharmacological potential of quinazoline derivatives, this document outlines validated protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ancillary spectroscopic techniques. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the underlying scientific rationale to ensure data integrity and reproducibility.

Introduction: The Significance of this compound Analysis

Quinazoline-2,4(1H,3H)-diones represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group at the 5-position of the quinazoline ring can significantly modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for further investigation and development.

Accurate and precise analytical methods are paramount for the successful progression of any drug development program. These methods are essential for:

  • Purity Assessment: Ensuring the identity and purity of newly synthesized batches of the compound.

  • Stability Studies: Evaluating the degradation of the compound under various stress conditions.

  • Pharmacokinetic Analysis: Quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quality Control: Establishing robust quality control procedures for manufacturing processes.

This application note provides a suite of analytical protocols that can be adapted to various research and development needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValue (Predicted/Reported)Implication for Analysis
Molecular Formula C₈H₅N₃O₄Provides the basis for exact mass determination in mass spectrometry.
Molecular Weight 207.14 g/mol Essential for calculating concentrations and for mass spectrometry.
pKa (Predicted) ~6-7 (acidic N-H), ~1-2 (basic N)Influences the choice of mobile phase pH in reversed-phase HPLC to ensure optimal retention and peak shape.
LogP (Predicted) ~1.5 - 2.0Suggests moderate hydrophobicity, making it suitable for reversed-phase chromatography.
UV Absorption (Predicted) λmax ~254 nm and ~320 nmThe nitroaromatic system provides strong UV absorbance, enabling sensitive detection by UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the workhorse for assessing the purity and quantifying this compound in bulk drug substances and formulated products. The following protocol is a robust starting point for method development.

Principle and Rationale

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The acidic nature of the mobile phase (formic acid) is crucial for suppressing the ionization of the acidic N-H protons of the quinazolinedione ring, leading to a single, well-defined chromatographic peak.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution Inject Inject Standard/Sample Standard->Inject Sample Prepare Sample Solution Sample->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

a) Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

b) Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

c) Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterProvides an acidic environment to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileThe organic modifier for eluting the analyte from the nonpolar stationary phase.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA gradient elution ensures efficient separation of the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds, providing good sensitivity for the analyte.

d) Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Solution: Prepare the sample containing this compound in methanol at a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

e) System Suitability:

Before sample analysis, inject the 25 µg/mL working standard solution five times and verify the following parameters:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

These checks ensure the chromatographic system is performing optimally and will generate reliable data.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification and Identification

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex matrices (e.g., biological fluids), LC-MS is the method of choice.

Principle and Rationale

This method couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. The analyte is first separated from the matrix components by reversed-phase chromatography. The eluent is then introduced into the mass spectrometer, where the analyte molecules are ionized (in this case, by electrospray ionization in negative mode, which is suitable for acidic compounds) and their mass-to-charge ratio (m/z) is measured. For quantification, selected reaction monitoring (SRM) is employed, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing a high degree of selectivity.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spike Spike Internal Standard Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject Extract Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MS/MS) Ionize->Analyze Integrate Integrate MRM Transitions Analyze->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed LC-MS Protocol

a) Reagents and Materials:

  • As per HPLC protocol, with the addition of an appropriate internal standard (e.g., an isotopically labeled analog or a structurally similar compound).

  • Solvents for extraction (e.g., ethyl acetate).

b) Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

c) LC and MS Conditions:

ParameterConditionRationale
LC Conditions
Mobile Phase A 0.1% Formic acid in WaterAcidic modifier for improved chromatography.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic eluent.
Gradient Optimized for fast analysis (e.g., 2-minute gradient from 5% to 95% B)UHPLC allows for rapid separations without compromising resolution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 5 µL
MS Conditions
Ionization Mode ESI NegativeThe acidic N-H protons are readily deprotonated, forming a stable [M-H]⁻ ion.
Capillary Voltage -3.0 kVOptimized for efficient ion formation.
Source Temperature 150 °C
Desolvation Temperature 400 °CFacilitates efficient desolvation of the eluent spray.
MRM Transitions Analyte: 206.0 -> 162.0 (Loss of NO₂) Analyte: 206.0 -> 134.0 (Loss of NO₂ and CO)Specific transitions for selective quantification. These are proposed transitions and should be optimized empirically.

d) Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 500 µL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

e) Data Analysis:

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound.

UV-Vis Spectrophotometry
  • Principle: Measures the absorption of ultraviolet and visible light by the molecule. The nitroaromatic and quinazolinedione rings contain chromophores that absorb strongly in the UV region.

  • Protocol: Dissolve the sample in methanol to a known concentration (e.g., 10 µg/mL). Scan the absorbance from 200 to 400 nm.

  • Expected Results: Two major absorbance maxima are expected, one around 254 nm and another at a longer wavelength (around 320 nm) due to the extended conjugation of the nitroaromatic system. This technique is useful for quick identity checks and concentration measurements using a previously established extinction coefficient.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H protons of the quinazolinedione ring. The number of signals, their chemical shifts, and their coupling patterns can be used to confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

  • Typical Solvent: DMSO-d₆ is a good choice as it can dissolve the compound and has exchangeable protons that do not interfere with the N-H signals.

  • Expected ¹H NMR signals (in DMSO-d₆): Aromatic protons (δ 7.0-8.5 ppm), N-H protons (δ 11.0-12.0 ppm, broad). The exact shifts and coupling will depend on the substitution pattern.[4]

Mass Spectrometry (MS)
  • Principle: Measures the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule.

  • Protocol: Infuse a dilute solution of the compound in methanol directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Expected Results: In negative ion mode, the [M-H]⁻ ion should be observed at m/z 206.0202. In positive ion mode, the [M+H]⁺ ion would be at m/z 208.0353. The measured mass should be within 5 ppm of the theoretical mass.

Troubleshooting and Method Validation

  • Peak Tailing in HPLC: This can be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is sufficiently low to suppress ionization.

  • Poor Sensitivity in LC-MS: Optimize the ionization source parameters (e.g., capillary voltage, gas flows, temperatures). Check for ion suppression from the matrix by performing a post-column infusion experiment.

  • Method Validation: Any analytical method used for regulated studies must be validated according to ICH guidelines. This includes assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC being suitable for routine purity and content analysis, and LC-MS providing the high sensitivity and selectivity needed for trace-level quantification in complex matrices. These protocols, combined with the underlying scientific rationale, will enable researchers to generate high-quality, reliable data to support their drug discovery and development efforts.

References

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). Preprints.org. Retrieved January 15, 2026, from [Link]

  • Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

Sources

The Ascendant Scaffold: 5-Nitroquinazoline-2,4(1H,3H)-dione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this esteemed family, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly fruitful platform for the design and discovery of novel therapeutic agents. The strategic introduction of a nitro group at the 5-position of this scaffold gives rise to 5-Nitroquinazoline-2,4(1H,3H)-dione, a molecule poised for significant applications in contemporary drug development. This guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

A Versatile Building Block: Synthesis of this compound

A robust and efficient synthesis of the this compound core is paramount for its exploration in medicinal chemistry. A convenient and effective method involves the Curtius rearrangement of 3-nitrophthalic acid monoesters.[3] This approach provides a reliable pathway to obtain the desired scaffold for further derivatization.

Protocol 1: Synthesis of this compound via Curtius Rearrangement

This protocol outlines a general procedure for the synthesis of this compound, adapted from established methodologies.[3]

Materials:

  • 3-Nitrophthalic acid

  • Thionyl chloride

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Sodium azide

  • Diphenyl ether

  • Anhydrous solvents (e.g., toluene, dioxane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Monoesterification of 3-Nitrophthalic Acid:

    • Selectively esterify one of the carboxylic acid groups of 3-nitrophthalic acid. This can be achieved by reacting 3-nitrophthalic anhydride with one equivalent of alcohol.

  • Formation of the Acyl Azide:

    • Convert the remaining carboxylic acid group to an acyl chloride using thionyl chloride.

    • React the acyl chloride with sodium azide in an anhydrous solvent to form the corresponding acyl azide. Exercise extreme caution as acyl azides can be explosive.

  • Curtius Rearrangement:

    • Heat the acyl azide in an inert, high-boiling solvent such as diphenyl ether. The acyl azide will undergo a Curtius rearrangement to form an isocyanate intermediate.

  • Cyclization:

    • The isocyanate will spontaneously cyclize to form the this compound.

  • Purification:

    • The product can be purified by recrystallization from a suitable solvent.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis of this compound A 3-Nitrophthalic Acid B 3-Nitrophthalic Acid Monoester A->B Selective Esterification C Acyl Azide Intermediate B->C Acyl Azide Formation (Caution: Potentially Explosive) D Isocyanate Intermediate C->D Curtius Rearrangement (Thermal) E This compound D->E Intramolecular Cyclization

Caption: Synthetic pathway to this compound.

Applications in Oncology: Targeting DNA Repair with PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks.[4][5] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to synthetic lethality.[4][6] Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors, demonstrating significant antitumor activity.[7]

The 5-nitro substitution on the quinazoline-2,4(1H,3H)-dione scaffold can be explored for its potential to enhance PARP inhibition. The electron-withdrawing nature of the nitro group can influence the electronic properties of the heterocyclic system, potentially leading to stronger interactions with the PARP active site.

Mechanism of Action: PARP Inhibition

PARP inhibitors act by competing with the binding of NAD+, the substrate for PARP enzymes.[5] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair factors to the site of damage. As a result, single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to cell death.

Signaling Pathway of PARP Inhibition in HR-Deficient Cancer Cells:

G cluster_pathway Mechanism of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication encounters PAR Poly(ADP-ribose) chains PARP->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER mediates BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Cell_Death Cell Death (Apoptosis) HR_Repair->Cell_Death deficiency leads to PARPi This compound (PARP Inhibitor) PARPi->PARP inhibits

Caption: PARP inhibition leading to synthetic lethality.

Protocol 2: In Vitro Evaluation of PARP-1 Inhibition

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARP-1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • This compound derivatives

  • Olaparib or other known PARP inhibitor (as a positive control)

  • Assay buffer and wash buffer

Procedure:

  • Plate Coating: Coat a streptavidin plate with biotinylated NAD+.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant PARP-1, histones, and varying concentrations of the test compound or positive control in the assay buffer.

  • Initiate Reaction: Add the reaction mixture to the coated plate and incubate to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histones.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add an anti-poly(ADP-ribose) antibody to detect the product of the enzymatic reaction.

    • Add an HRP-conjugated secondary antibody.

    • Add TMB substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the PARP-1 activity.

Table 1: Hypothetical PARP-1 Inhibition Data for this compound Derivatives

CompoundR1-SubstituentR3-SubstituentPARP-1 IC50 (nM)
5-Nitro-QZD-01 HH500
5-Nitro-QZD-02 MethylH250
5-Nitro-QZD-03 HBenzyl100
5-Nitro-QZD-04 MethylBenzyl50
Olaparib --5

This data is hypothetical and for illustrative purposes only.

Combating Infectious Diseases: Antibacterial Applications

Bacterial resistance to existing antibiotics is a critical global health threat. The quinazoline-2,4(1H,3H)-dione scaffold has been investigated for its antibacterial properties, with some derivatives acting as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][8][9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The introduction of a 5-nitro group could modulate the antibacterial activity and spectrum of these compounds.

Protocol 3: Evaluation of Antibacterial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Determining Minimum Inhibitory Concentration (MIC):

G cluster_mic MIC Determination Workflow A Prepare Serial Dilutions of This compound Derivatives B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Visible Growth C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for antibacterial susceptibility testing.

Antiviral Potential: A New Frontier

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold extends to antiviral applications. Derivatives of the related 3-hydroxyquinazoline-2,4(1H,3H)-dione have shown potent activity against a range of viruses, including Hepatitis C Virus (HCV).[10] The mechanism of action for some of these compounds involves the chelation of metal ions essential for viral polymerase activity.[10] While specific data on the antiviral activity of this compound is emerging, its structural similarity to other antivirally active quinazolinediones makes it a compelling candidate for investigation.

Protocol 4: General Antiviral Activity Screening

This protocol provides a general framework for screening this compound derivatives for antiviral activity using a cell-based assay.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium and supplements

  • This compound derivatives

  • Known antiviral drug as a positive control

  • Reagents for assessing viral replication (e.g., qPCR for viral nucleic acid, ELISA for viral antigens, or a reporter virus system)

  • Reagents for assessing cell viability (e.g., MTT, MTS)

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or the positive control.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for viral replication.

  • Assessment of Viral Replication: Quantify the extent of viral replication in the presence of the compounds.

  • Assessment of Cytotoxicity: In parallel, assess the cytotoxicity of the compounds on uninfected cells to determine the therapeutic index.

  • Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

Conclusion and Future Directions

This compound is a promising scaffold in medicinal chemistry with the potential for development into novel therapeutics for a range of diseases. Its synthetic accessibility and the diverse biological activities of the broader quinazoline-2,4(1H,3H)-dione class provide a strong foundation for further research. Future efforts should focus on synthesizing a diverse library of this compound derivatives and systematically evaluating their activity in various biological assays. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity. Furthermore, elucidating the precise mechanisms of action for the most promising compounds will be essential for their advancement as clinical candidates. The strategic placement of the 5-nitro group on this privileged scaffold may unlock new and potent biological activities, paving the way for the next generation of targeted therapies.

References

  • J. Heterocyclic Chem., 39, 271 (2002).

  • ResearchGate.

  • ResearchGate.

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  • OUCI.

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Application Notes & Protocols for In Vitro Characterization of 5-Nitroquinazoline-2,4(1H,3H)-dione as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Nitroquinazoline-2,4(1H,3H)-dione. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring a deep understanding of the experimental design and data interpretation. The quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2][3][4] Consequently, the following protocols are designed to rigorously assess this compound's potential as a PARP inhibitor.

Introduction: The Scientific Rationale

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the cellular response to DNA damage.[5][6] They are key players in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs). Upon detecting an SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[5][7]

Inhibition of PARP enzymatic activity has emerged as a powerful anti-cancer strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[6][7] In such homologous recombination (HR) deficient cells, unresolved SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.[8]

The quinazoline-2,4(1H,3H)-dione core has been successfully utilized as a bioisostere for other known PARP inhibitor scaffolds, leading to the discovery of highly potent PARP-1 and PARP-2 inhibitors.[2][3] Given this precedent, this compound is a compound of significant interest for its potential to act as a PARP inhibitor. The following assays are designed to test this hypothesis by evaluating its direct enzymatic inhibition, its ability to "trap" PARP on DNA, and its cellular activity in relevant cancer models.

Core Assays for Functional Characterization

To comprehensively evaluate this compound, a multi-pronged approach is recommended, starting from direct enzyme inhibition and progressing to cell-based functional assays.

This initial assay determines the direct inhibitory effect of the compound on the enzymatic activity of PARP-1. It measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a reaction catalyzed by PARP-1.

Principle: In this ELISA-based assay, a 96-well plate is coated with histone proteins. Recombinant PARP-1 enzyme is added along with biotinylated NAD+, the substrate for PARylation. In the presence of an active PARP-1, biotinylated PAR chains are formed on the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[9] A decrease in the luminescent signal in the presence of this compound indicates inhibition of PARP-1 activity.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat 96-well plate with Histone proteins p2 Wash and block non-specific binding sites p1->p2 r1 Add this compound (or vehicle) p2->r1 r2 Add PARP-1 Enzyme, Activated DNA, and Biotin-NAD+ r1->r2 r3 Incubate to allow PARylation r2->r3 d1 Wash plate r3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash plate d2->d3 d4 Add Chemiluminescent Substrate d3->d4 d5 Read Luminescence d4->d5

Caption: Workflow for the PARP-1 Chemiluminescent Assay.

Detailed Protocol:

  • Plate Preparation:

    • Coat a 96-well, high-binding plate with histone H1 (100 µL/well of 2.5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with 200 µL/well of blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2), ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Enzymatic Reaction:

    • To each well, add 25 µL of the compound dilution or vehicle control (assay buffer with DMSO).

    • Prepare a reaction mix containing recombinant human PARP-1 enzyme (e.g., 50 ng/reaction), activated DNA (to stimulate enzyme activity), and biotinylated NAD+.

    • Add 75 µL of the reaction mix to each well to initiate the reaction.

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of Streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of a suitable chemiluminescent HRP substrate.

    • Immediately measure the luminescence using a plate reader.

Data Analysis: The data is normalized to controls (0% inhibition for vehicle-treated wells, 100% inhibition for wells with a known potent PARP inhibitor like Olaparib or without enzyme). The IC50 value, the concentration of the compound that inhibits 50% of PARP-1 activity, is calculated by fitting the dose-response curve to a four-parameter logistic equation.

ParameterThis compound (Hypothetical)Olaparib (Control)
PARP-1 IC50 (nM) 855
PARP-2 IC50 (nM) 4501

Table 1: Hypothetical IC50 values for enzymatic inhibition.

A critical mechanism of action for many potent PARP inhibitors is their ability to "trap" the PARP enzyme on DNA after it binds to a damage site. This trapped PARP-DNA complex is highly cytotoxic.[5] This assay quantifies the compound's ability to induce PARP trapping.

Principle: This homogeneous assay uses a short, fluorescently labeled DNA oligonucleotide. In its free state, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PARP-1 binds to the DNA, the resulting larger complex tumbles more slowly, leading to a high FP signal. The addition of NAD+ would normally cause PARP-1 to auto-PARylate, become highly negatively charged, and dissociate from the DNA, returning the FP signal to a low state. A PARP inhibitor that "traps" the enzyme prevents this dissociation, thus maintaining a high FP signal.[5][6] The magnitude of the FP signal is proportional to the trapping efficiency of the inhibitor.

Workflow Diagram:

G cluster_outcomes Possible Outcomes start Mix Fluorescent DNA Probe, PARP-1 Enzyme, and Test Compound incubate1 Incubate to form PARP-DNA Complex (High FP Signal) start->incubate1 add_nad Add NAD+ to initiate PARylation incubate1->add_nad incubate2 Incubate add_nad->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp no_trap No Trapping: PARP dissociates (Low FP Signal) incubate2->no_trap trap Trapping: PARP remains bound (High FP Signal) incubate2->trap G TMZ Temozolomide (TMZ) SSB Single-Strand Break (SSB) TMZ->SSB PARP PARP-1 SSB->PARP PARPi This compound (PARP Inhibitor) PARPi->PARP inhibits BER Base Excision Repair (BER) PARP->BER recruits DSB Double-Strand Break (DSB) PARP->DSB leads to (if inhibited) HR_prof HR Proficient Cell DSB->HR_prof HR_def HR Deficient Cell (e.g., BRCA-/-) DSB->HR_def Repair_HR Repair via HR HR_prof->Repair_HR Apoptosis Apoptosis / Cell Death HR_def->Apoptosis Survival Cell Survival Repair_HR->Survival

Caption: Synthetic lethality with PARP inhibitors and DNA damage.

Detailed Protocol:

  • Cell Culture:

    • Use a relevant cell line, for example, a BRCA1-deficient human breast cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control line (e.g., MDA-MB-231).

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Treat cells with the compound dilutions in the presence or absence of a fixed, sub-lethal concentration of TMZ (e.g., 30 µM).

    • Include controls for vehicle only, TMZ only, and compound only across its dose range.

    • Incubate the cells for an extended period (e.g., 72 to 120 hours) to allow for the cytotoxic effects to manifest.

  • Viability Assessment:

    • Measure cell viability using a standard method, such as the resazurin reduction assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo). [9] * Read the fluorescence or luminescence signal with a plate reader.

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 of this compound alone and in combination with TMZ. The Potentiation Factor (PF50) is a key metric, calculated as the ratio of the IC50 of the compound alone to the IC50 of the compound in the presence of TMZ. A PF50 value significantly greater than 1 indicates synergistic activity.

Cell LineTreatmentIC50 (µM) (Hypothetical)PF50
MDA-MB-436 (BRCA1-/-) Compound Alone3.5-
Compound + TMZ0.217.5
MDA-MB-231 (BRCA wt) Compound Alone>10-
Compound + TMZ8.5<1.2

Table 3: Hypothetical cellular potentiation data.

Concluding Remarks

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure for targeting PARP enzymes. [10][11][12]The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound as a potential PARP inhibitor. Successful outcomes from these assays—namely, potent enzymatic inhibition, effective PARP trapping, and selective potentiation of DNA-damaging agents in HR-deficient cancer cells—would provide strong evidence for its further development as a targeted anti-cancer therapeutic. Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity and trustworthiness.

References

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  • Chen, S., et al. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. PubMed. Available at: [Link]

  • Gao, Y., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. PubMed. Available at: [Link]

  • Goter, D., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available at: [Link]

  • BMG LABTECH. PARP assay for inhibitors. Available at: [Link]

  • Li, D., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity. Available at: [Link]

  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. Available at: [Link]

  • Royal Society of Chemistry. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Available at: [Link]

  • Thakar, T., et al. (2018). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed Central. Available at: [Link]

  • Wang, L., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Request PDF - ResearchGate. Available at: [Link]

  • BPS Bioscience. PARP Assays. Available at: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available at: [Link]

  • Zhang, M., et al. (2024). Quinazoline-2,4(1H,3H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. PubMed. Available at: [Link]

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. Available at: [Link]

  • Farghaly, T. A., & et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

  • Gholami, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. NIH. Available at: [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. NIH. Available at: [Link]

  • Li, D., et al. (2020). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Liu, Z., et al. (2019). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Malinka, S. V., et al. (2023). First Discovery of Novel 3-Hydroxy-quinazoline-2,4(1H,3H)-diones as Specific Anti-Vaccinia and Adenovirus Agents via“Privileged Scaffold” Refining Approach. ResearchGate. Available at: [Link]

  • Shestakov, A. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]

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Sources

Application Notes and Protocols for High-Throughput Screening with 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinazoline Scaffold

The quinazoline ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Within this family, quinazoline-2,4(1H,3H)-diones have emerged as a particularly promising scaffold for the development of novel therapeutics.[3] The addition of a nitro group at the 5-position, creating 5-Nitroquinazoline-2,4(1H,3H)-dione, introduces unique electronic properties that can modulate target binding and cellular activity, making it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.

This guide provides detailed application notes and protocols for the use of this compound in HTS. We will focus on two distinct and highly relevant therapeutic areas where quinazolinedione derivatives have shown promise: oncology, specifically targeting Poly (ADP-ribose) polymerase (PARP), and virology, with a focus on HIV-1 Reverse Transcriptase.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a screening compound is critical for robust and reproducible HTS assay development. The nitro group on the quinazolinedione scaffold renders the compound an electron-withdrawing nature, which may influence its biological activity and assay performance.[4]

PropertyValue/InformationSignificance in HTS
Molecular Formula C₈H₅N₃O₄Essential for calculating molarity and for structural identification.
Molecular Weight 207.14 g/mol [5]Crucial for preparing stock solutions of known concentrations.
Solubility Expected to be soluble in DMSO (standard for HTS compound libraries). Aqueous solubility may be limited.High solubility in the stock solvent (typically DMSO) is necessary to prevent precipitation during storage and assay plate preparation. Low aqueous solubility can lead to compound aggregation in the assay, a common source of false-positive results.[6]
Chemical Stability Nitroaromatic compounds are generally chemically stable.[7] However, stability in aqueous buffer over the course of the assay (e.g., 1-2 hours at 37°C) should be experimentally verified.Compound degradation can lead to a loss of activity and inaccurate structure-activity relationship (SAR) data. Stability can be assessed by incubating the compound in assay buffer and analyzing its integrity over time by LC-MS.[6]
Potential for Assay Interference The nitroaromatic moiety can potentially quench fluorescence in certain assays.[2] Quinazolinone derivatives themselves can be fluorescent.[8][9]It is crucial to perform counter-screens to identify and eliminate compounds that interfere with the assay technology (e.g., light-based readouts) rather than modulating the biological target.[10]

Application 1: Screening for PARP1 Inhibitors in Oncology

Scientific Rationale:

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks.[11] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, tumor cells become highly dependent on PARP1 for survival. Inhibition of PARP1 in these "synthetically lethal" contexts leads to the accumulation of DNA damage and subsequent cancer cell death.[12] The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent PARP1/2 inhibitors, making this compound a compelling candidate for screening against this target.[1][13]

Primary HTS Protocol: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PARP1 Inhibition

This protocol describes a robust, homogeneous "mix-and-read" TR-FRET assay suitable for automated HTS to identify inhibitors of PARP1 auto-ribosylation.[14][15]

HTS_Workflow_PARP1 cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Dispensing Dispense this compound (in DMSO) to 384-well plate Reagent_Addition_1 Add PARP1 Enzyme and Activated DNA Compound_Dispensing->Reagent_Addition_1 Controls Dispense Controls: - Positive Control (Known PARP1 Inhibitor) - Negative Control (DMSO) Controls->Reagent_Addition_1 Incubation_1 Incubate at RT (15 min) Reagent_Addition_1->Incubation_1 Reagent_Addition_2 Add NAD+ to initiate reaction Incubation_1->Reagent_Addition_2 Incubation_2 Incubate at RT (60 min) Reagent_Addition_2->Incubation_2 Detection_Reagents Add TR-FRET Detection Reagents (Eu-Antibody & APC-Acceptor) Incubation_2->Detection_Reagents Incubation_3 Incubate at RT (60 min, protected from light) Detection_Reagents->Incubation_3 Read_Plate Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubation_3->Read_Plate

Caption: Workflow for the PARP1 TR-FRET HTS assay.

Materials and Reagents:

  • Compound Plates: 384-well, low-volume, black assay plates.

  • This compound: 10 mM stock in 100% DMSO.

  • PARP1 Enzyme (human, recombinant): Store at -80°C.

  • Activated DNA: Shear salmon sperm DNA.

  • NAD+: Nicotinamide adenine dinucleotide.

  • PARP1 Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA.

  • TR-FRET Detection Reagents:

    • Europium-labeled anti-PAR antibody (Donor).

    • Allophycocyanin (APC)-labeled streptavidin (Acceptor, to bind biotinylated substrate if used, or a generic PAR-binding protein).

  • Positive Control: Olaparib or a similar potent PARP1 inhibitor.

  • Plate Reader: Capable of reading TR-FRET (e.g., with excitation at ~340 nm and simultaneous emission detection at ~615 nm and ~665 nm).

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic dispenser, transfer 50 nL of the compound solutions into the 384-well assay plates.

    • For controls, dispense 50 nL of a known PARP1 inhibitor (e.g., 10 µM Olaparib, positive control) and 50 nL of DMSO (negative control) into designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of PARP1 enzyme and activated DNA in PARP1 Assay Buffer.

    • Dispense 10 µL of this mix into each well of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.

  • Reaction Initiation:

    • Prepare a solution of NAD+ in PARP1 Assay Buffer.

    • Add 5 µL of the NAD+ solution to all wells to start the enzymatic reaction. The final concentration of NAD+ should be at its Km value to ensure sensitivity to competitive inhibitors.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare the TR-FRET detection reagent mix containing the Europium-labeled anti-PAR antibody and the APC-labeled acceptor in detection buffer.

    • Add 5 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader.

    • Measure the emission at 665 nm (APC, FRET signal) and 615 nm (Europium, reference signal).

Data Analysis and Interpretation:

  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • A "hit" is typically defined as a compound that shows a % inhibition greater than three standard deviations from the mean of the negative controls.

  • Generate dose-response curves for confirmed hits to determine their IC₅₀ values.

Orthogonal Assay Protocol: ELISA-Based Confirmatory Assay for PARP1 Inhibition

To ensure that primary hits are not artifacts of the TR-FRET technology, an orthogonal assay with a different detection method is essential.[2] An ELISA-based format provides a robust method to confirm PARP1 inhibition by directly measuring the poly(ADP-ribosyl)ated (PAR) product.[16][17]

Orthogonal_Assay_PARP1 Start Start with Histone-Coated Plate Add_Compound Add Primary Hit Compound and Controls Start->Add_Compound Add_Enzyme Add PARP1 Enzyme and NAD+ Add_Compound->Add_Enzyme Incubate_Reaction Incubate at 37°C (60 min) Add_Enzyme->Incubate_Reaction Wash_1 Wash Plate Incubate_Reaction->Wash_1 Add_Primary_Ab Add Anti-PAR Antibody (mouse) Wash_1->Add_Primary_Ab Incubate_Ab1 Incubate at RT (60 min) Add_Primary_Ab->Incubate_Ab1 Wash_2 Wash Plate Incubate_Ab1->Wash_2 Add_Secondary_Ab Add HRP-conjugated Anti-Mouse IgG Wash_2->Add_Secondary_Ab Incubate_Ab2 Incubate at RT (60 min) Add_Secondary_Ab->Incubate_Ab2 Wash_3 Wash Plate Incubate_Ab2->Wash_3 Add_Substrate Add TMB Substrate Wash_3->Add_Substrate Incubate_Substrate Incubate in Dark (15-30 min) Add_Substrate->Incubate_Substrate Stop_Reaction Add Stop Solution Incubate_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: ELISA workflow for PARP1 hit confirmation.

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins (the substrate for PARP1).

  • Reaction Setup:

    • Add 50 µL of primary hit compounds (diluted in assay buffer) and controls to the wells.

    • Add 50 µL of a mix containing PARP1 enzyme and NAD+ to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

  • Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

  • Primary Antibody: Add 100 µL of a mouse anti-PAR monoclonal antibody to each well. Incubate for 60 minutes at room temperature.[16]

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of an HRP-conjugated anti-mouse IgG antibody. Incubate for 60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add 100 µL of stop solution (e.g., 1 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader. A lower absorbance value indicates inhibition of PARP1.

Application 2: Screening for HIV-1 Reverse Transcriptase Inhibitors

Scientific Rationale:

HIV-1 Reverse Transcriptase (RT) is a viral enzyme essential for the replication of the human immunodeficiency virus. It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Due to its critical role, HIV-1 RT is a well-established and highly validated target for antiretroviral therapy. Quinazoline derivatives have been explored as potential HIV-1 inhibitors, making this compound a candidate for screening campaigns against this enzyme.[1]

HTS Protocol: Non-Radioactive Colorimetric HIV-1 RT Inhibitor Screening Assay

This protocol is based on a commercially available ELISA-based kit format that quantifies the synthesis of DNA by RT, providing a safe and high-throughput alternative to older radioisotope-based assays.

HTS_Workflow_HIV1_RT Start Start with Streptavidin-Coated Plate Transfer_to_Plate Transfer Reaction Product to Plate Start->Transfer_to_Plate Reaction_Mix Prepare Reaction Mix: - RNA template - Biotin-dUTP - Digoxigenin-dUTP - HIV-1 RT Enzyme - Test Compound/Controls Incubate_Reaction Incubate at 37°C (2 hours) Reaction_Mix->Incubate_Reaction Incubate_Reaction->Transfer_to_Plate Incubate_Binding Incubate at 37°C (1 hour) Transfer_to_Plate->Incubate_Binding Wash_1 Wash Plate Incubate_Binding->Wash_1 Add_Anti_DIG_HRP Add Anti-Digoxigenin-HRP Conjugate Wash_1->Add_Anti_DIG_HRP Incubate_Ab Incubate at 37°C (1 hour) Add_Anti_DIG_HRP->Incubate_Ab Wash_2 Wash Plate Incubate_Ab->Wash_2 Add_Substrate Add ABTS Substrate Wash_2->Add_Substrate Incubate_Substrate Incubate in Dark (20-30 min) Add_Substrate->Incubate_Substrate Read_Plate Read Absorbance at 405 nm Incubate_Substrate->Read_Plate

Caption: Workflow for HIV-1 RT inhibitor HTS assay.

Step-by-Step Protocol:

  • Reaction Preparation (in separate tubes or plates):

    • Prepare a reaction mix containing an RNA template, a primer, and a mixture of nucleotides including biotin-labeled and digoxigenin (DIG)-labeled dUTPs.

    • Add the test compound (this compound), positive control (e.g., Nevirapine), and negative control (DMSO) to the reaction mix.

    • Initiate the reaction by adding HIV-1 RT enzyme.

    • Incubate the reaction for 2 hours at 37°C.

  • Capture of Synthesized DNA:

    • Transfer the reaction products to a streptavidin-coated 96- or 384-well plate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA product to bind to the plate.

  • Washing: Wash the plate 3 times with Wash Buffer to remove unincorporated nucleotides and enzyme.

  • Detection:

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Signal Generation:

    • Add a colorimetric HRP substrate (e.g., ABTS) to each well.

    • Incubate in the dark at room temperature for 20-30 minutes.

  • Data Acquisition: Read the absorbance at 405 nm using a microplate reader. A decrease in absorbance indicates inhibition of HIV-1 RT activity.

Trustworthiness: A Self-Validating HTS System

To ensure the integrity of screening results, a multi-step validation process is mandatory. This process, often called a "hit triage cascade," is designed to eliminate false positives and confirm the specific activity of true hits.

Hit_Validation_Cascade Primary_Screen Primary HTS Confirmation_Screen Dose-Response Confirmation (in primary assay) Primary_Screen->Confirmation_Screen Identify 'Hits' Orthogonal_Assay Orthogonal Assay (e.g., ELISA for PARP1) Confirmation_Screen->Orthogonal_Assay Confirm IC₅₀ Counter_Screen Counter-Screen (for assay interference) Orthogonal_Assay->Counter_Screen Confirm On-Target Activity SAR_Expansion Structure-Activity Relationship (SAR) (test analogs) Counter_Screen->SAR_Expansion Rule out Artifacts Biophysical_Binding Biophysical Assay (e.g., SPR, MST) SAR_Expansion->Biophysical_Binding Establish SAR Cellular_Assay Cell-Based Activity Assay Biophysical_Binding->Cellular_Assay Confirm Direct Binding Validated_Hit Validated Hit Cellular_Assay->Validated_Hit Confirm Cellular Efficacy

Caption: A typical hit validation and progression cascade.

Key Validation Steps:

  • Hit Confirmation: Re-test all primary hits in the primary assay, preferably with freshly prepared compound solutions, to confirm activity and rule out random errors.[2]

  • Dose-Response Analysis: Test confirmed hits across a range of concentrations (typically 8-10 points) to generate an IC₅₀ curve. This validates the potency and demonstrates a specific, concentration-dependent effect.

  • Orthogonal Assays: As described, re-test hits in an assay that measures the same biological endpoint but uses a different technology to eliminate technology-specific artifacts.[10]

  • Counter-Screens for Interference: For fluorescence-based primary assays, it is critical to run a counter-screen. This can be done by incubating the compound with the fluorescent product of the reaction (in the absence of the enzyme) to see if it quenches the signal.[10]

  • SAR by Analogs: Test commercially available analogs of the hit compound. A consistent structure-activity relationship provides strong evidence that the compound is acting through a specific interaction with the target.[10]

References

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Singh, K., Marchand, B., & Kirby, K. A. (2014). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. Retrovirology, 11(Suppl 1), P68.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Papanikolaou, V., et al. (2014). Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Pharmaceuticals, 7(9), 939-963.
  • BPS Bioscience. PARP1 Homogenous Assay Kit. Retrieved from [Link]

  • Glaser, K. B., et al. (2017). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in molecular biology (Clifton, N.J.), 1608, 435–451.
  • King, F. D., et al. (2009). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy, 53(5), 2091-2101.
  • Aurora Biolabs. TR-FRET PARP1 Trapping Assay Kit. Retrieved from [Link]

  • Spain, J. C. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 229-250.
  • BPS Bioscience. PARP1 Homogenous Assay. Retrieved from [Link]

  • Kim, H. N., et al. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Chemosensors, 11(5), 273.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Liu, H., et al. (2017). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS medicinal chemistry letters, 8(12), 1269–1274.
  • PubChem. Quinazolinedione. Retrieved from [Link]

  • BMG LABTECH. PARP assay for inhibitors. Retrieved from [Link]

  • Clark, N. J., et al. (2018). PARG efficiently disassembles the PARP1-XRCC1 complex. Journal of Biological Chemistry, 293(40), 15516-15527.
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Kumar, A., et al. (2022).
  • Wang, L., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. MedChemComm, 7(6), 1184-1195.
  • Al-wsmon, A. H., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules (Basel, Switzerland), 27(12), 3853.
  • Wang, Y., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference.
  • Al-Ostoot, F. H., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.

Sources

Application Notes & Protocols for Target Validation Studies of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the target validation of 5-Nitroquinazoline-2,4(1H,3H)-dione, a novel small molecule with therapeutic potential. As the precise biological target of this compound is yet to be fully elucidated, this guide offers a strategic framework and detailed protocols for its identification and validation. We will explore methodologies to assess target engagement within a cellular context, quantify enzymatic inhibition, and delineate its impact on downstream signaling pathways. This application note is designed to equip researchers with the necessary tools to rigorously validate the molecular target of this compound, a critical step in its development as a potential therapeutic agent.

Introduction: The Quinazolinedione Scaffold and the Imperative of Target Validation

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4] For instance, certain derivatives have been identified as inhibitors of poly (ADP-ribose) polymerase (PARP-1/2), histone deacetylase 6 (HDAC6), and tubulin polymerization.[5][6][7] The addition of a nitro group at the 5-position of the quinazolinedione ring in this compound suggests the potential for unique biological activity, necessitating a thorough investigation into its mechanism of action.

Target validation is a cornerstone of modern drug discovery, serving to confirm that the modulation of a specific biological target will produce a desired therapeutic effect.[8][9] A significant proportion of clinical trial failures can be attributed to a lack of efficacy, often stemming from inadequate target validation.[10] Therefore, robust and multifaceted approaches to confirm target engagement and downstream pharmacological effects are paramount.

This guide will focus on a hypothetical scenario where preliminary screening suggests that this compound may act as a kinase inhibitor. Kinases are a well-established class of drug targets, and a plethora of tools and techniques are available for their validation.[11]

Strategic Workflow for Target Validation

A logical and stepwise approach is crucial for successful target validation. The following workflow outlines a recommended strategy for investigating the molecular target of this compound.

TargetValidationWorkflow A Hypothesis Generation (e.g., Kinase Inhibitor) B Biochemical Assays (Enzymatic Activity) A->B Initial Confirmation C Target Engagement in Cells (CETSA) B->C Cellular Context F Definitive Target Validation B->F D Cellular Activity Assays (Phenotypic Readouts) C->D Functional Consequence C->F E Downstream Pathway Analysis (Western Blot, etc.) D->E Mechanism of Action D->F E->F

Caption: A strategic workflow for the target validation of a novel compound.

Part I: Direct Target Engagement in a Cellular Environment

Confirming that a compound interacts with its intended target within the complex milieu of a living cell is a critical first step.[12][13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[15][16][17]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain soluble at higher temperatures. The amount of soluble target protein at different temperatures can then be quantified, typically by Western blotting or other protein detection methods.[18][19]

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand A Target Protein B Heat A->B C Denatured/Aggregated Protein (Insoluble) B->C D Target Protein + Ligand E Heat D->E F Stabilized Protein (Soluble) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for a Putative Kinase Target

This protocol describes how to perform a CETSA experiment to determine if this compound engages with a hypothetical kinase target (e.g., "Kinase X") in cultured cancer cells.

Materials:

  • Cell line expressing the target kinase (e.g., HeLa, A549)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours in complete medium.

  • Heating Step:

    • Harvest cells by scraping and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[20]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing stabilized protein) from the insoluble, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE and load equal amounts of protein onto the gel.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

Data Analysis and Interpretation:

  • Quantify the band intensities for the target kinase at each temperature for both vehicle and compound-treated samples.

  • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)52.3-
1 µM Compound54.8+2.5
10 µM Compound58.1+5.8
Caption: Example data table showing a thermal shift upon compound treatment.

Part II: Biochemical Validation of Target Inhibition

While CETSA confirms target engagement in cells, it does not directly measure the functional consequence of this interaction. Biochemical assays are essential to quantify the inhibitory activity of the compound on the purified target protein.[8][21]

Principle of an In Vitro Kinase Assay

An in vitro kinase assay measures the ability of a kinase to phosphorylate a substrate. The inhibitory potential of this compound is determined by its ability to reduce the rate of this phosphorylation reaction. Various detection methods can be employed, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic fluorescence-based kinase assay to determine the IC₅₀ value of this compound against the purified "Kinase X".

Materials:

  • Purified recombinant "Kinase X"

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound (serial dilutions)

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a 384-well plate, add the kinase, peptide substrate, and either the compound dilutions or vehicle (DMSO).

    • Pre-incubate the mixture for 15-30 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) according to the manufacturer's instructions for the chosen assay kit.

    • Read the fluorescence or luminescence signal using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Compound Concentration (µM)% Inhibition
0.015.2
0.125.8
148.9
1085.3
10098.1
Caption: Example data for determining the IC₅₀ of an inhibitor.

Part III: Elucidating Downstream Cellular Effects

Validating that target engagement and biochemical inhibition translate into a functional cellular response is the final crucial step. This involves assessing the impact of this compound on the signaling pathway downstream of the target kinase.

Principle of Downstream Pathway Analysis

If this compound inhibits "Kinase X", then the phosphorylation of its downstream substrates should be reduced. This can be monitored by Western blotting using phospho-specific antibodies.

SignalingPathway cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Kinase X (Active) B Substrate A->B Phosphorylation C Phospho-Substrate (Active) B->C D Kinase X (Inactive) E Substrate D->E Blocked F No Phosphorylation E->F G 5-Nitroquinazoline- 2,4(1H,3H)-dione G->D Inhibition

Caption: Inhibition of a signaling pathway by this compound.

Detailed Protocol: Western Blot for Phospho-Substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at concentrations around its cellular EC₅₀ (determined from a cell viability or proliferation assay) for an appropriate duration.

    • Lyse the cells and quantify the protein concentration as described in the CETSA protocol.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as previously described.

    • Probe one membrane with a phospho-specific antibody for the downstream substrate of "Kinase X".

    • Probe a parallel membrane with an antibody for the total amount of the substrate to ensure that the compound does not affect the overall protein level.

    • Also, probe for a loading control (e.g., GAPDH or β-actin).

Data Analysis and Interpretation:

  • A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total substrate level, confirms that this compound inhibits the activity of "Kinase X" in cells and modulates its downstream signaling pathway.

Conclusion and Future Directions

The protocols and strategies outlined in this application note provide a robust framework for the target validation of this compound. By systematically applying these biochemical and cell-based assays, researchers can confidently identify and validate its molecular target. Successful target validation is a critical milestone that paves the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and ultimately, clinical trials.

References

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • DiscoverX. Target Engagement Assays.
  • Concept Life Sciences.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • SciSpace. (2014, August 7).
  • University College London.
  • Thermo Fisher Scientific.
  • Discovery Research Portal - University of Dundee. (2022, April 13). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Molecules. (2022). Discovery of Quinazoline-2,4(1H,3H)
  • Molecular Diversity. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines.
  • Royal Society of Chemistry. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity.
  • Benchchem. Potential Therapeutic Targets of 3-Hydroxyquinazoline-2,4(1H,3H)-dione: A Technical Guide.
  • Molecules. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis, and Action Mechanisms.
  • Molecules. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)
  • RSC Medicinal Chemistry. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • ResearchGate. (2022, June). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
  • Molecules. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
  • Molecular Diversity. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
  • Molecules. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to this compound?

The most common and atom-economical approach is the cyclization of 2-amino-6-nitrobenzoic acid with a suitable C1 synthon, typically urea. This one-step process involves heating the two reagents, usually without a solvent or in a high-boiling polar aprotic solvent, to induce condensation and ring closure.

Q2: Why is the purity of the starting material, 2-amino-6-nitrobenzoic acid, so critical?

The purity of your starting materials is a cornerstone of successful synthesis.[1][2] Impurities in 2-amino-6-nitrobenzoic acid, such as residual starting materials from its own synthesis (e.g., 2,6-dinitrobenzoic acid), can lead to the formation of difficult-to-remove side products, ultimately lowering your yield and complicating purification.[1] We recommend verifying the purity of your starting material by melting point or NMR spectroscopy before commencing the synthesis.

Q3: My reaction is not going to completion, and I have a significant amount of unreacted 2-amino-6-nitrobenzoic acid. What should I do?

Incomplete conversion is a common issue. Here are a few parameters to investigate:

  • Temperature: The reaction, a thermal condensation, is highly temperature-dependent. Ensure your reaction mixture is reaching and maintaining the target temperature (typically in the range of 180-200°C for a neat reaction).

  • Reaction Time: This reaction can be slow. Consider extending the reaction time and monitoring the progress by TLC (Thin Layer Chromatography).

  • Molar Ratio: An excess of urea (2-3 equivalents) is often used to drive the reaction to completion.

Q4: What are the best techniques for purifying the final product?

This compound, like many quinazolinedione derivatives, is often a high-melting solid with limited solubility in common organic solvents.[3]

  • Recrystallization: This is the most effective method for purification.[4] Given its expected polarity, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are good candidates for recrystallization.

  • Washing/Trituration: A crude product can often be purified by washing or triturating with hot solvents in which the product is sparingly soluble but impurities are more soluble, such as ethanol or ethyl acetate.

Visualizing the Synthetic Workflow

The synthesis of this compound from 2-amino-6-nitrobenzoic acid and urea is a straightforward process, as illustrated in the workflow diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start1 2-Amino-6-nitrobenzoic Acid reaction Thermal Condensation (180-200 °C) start1->reaction start2 Urea start2->reaction workup1 Cooling and Solidification reaction->workup1 workup2 Washing with Hot Solvent (e.g., Ethanol) workup1->workup2 workup3 Recrystallization (e.g., from DMF) workup2->workup3 final_product This compound workup3->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-6-nitrobenzoic acid182.1318.2 g0.11
Urea60.0618.0 g0.33
Dimethylformamide (DMF)-As needed--
Ethanol-As needed--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a thermometer, combine 2-amino-6-nitrobenzoic acid (18.2 g, 0.1 mol) and urea (18.0 g, 0.3 mol).

  • Thermal Condensation: Heat the mixture in an oil bath to 180-190°C. The mixture will melt and bubble as ammonia is evolved. Maintain this temperature for 3-4 hours.

    • Expert Insight: The evolution of ammonia is a good indicator that the reaction is proceeding. The reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid) to check for the disappearance of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. The molten mass will solidify.

    • Add 100 mL of hot ethanol to the flask and break up the solid. Heat the suspension to reflux for 15 minutes to dissolve any unreacted starting materials and urea.

    • Filter the hot suspension and wash the solid with another 50 mL of hot ethanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker. Add a minimal amount of hot DMF to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction (insufficient heating time or temperature).- Product loss during work-up.- Impure starting materials.- Increase reaction time and/or temperature. Monitor by TLC.- Ensure efficient recovery during filtration and recrystallization.- Verify the purity of 2-amino-6-nitrobenzoic acid.
Dark-colored Product - Decomposition at high temperatures.- Presence of colored impurities from the starting material.- Avoid excessively high reaction temperatures (>200°C).- Perform a charcoal treatment during recrystallization.- Ensure the purity of the starting 2-amino-6-nitrobenzoic acid.
Product is difficult to dissolve for recrystallization - Quinazolinediones can have low solubility.- Use a larger volume of solvent (DMF or DMSO).- Ensure the solvent is heated to its boiling point before adding the crude product.
Formation of side products - Decarboxylation of the starting material at high temperatures.- Alternative cyclization pathways.- Maintain the reaction temperature within the recommended range.- Optimize the molar ratio of urea to favor the desired reaction.

Mechanistic Insights

The formation of the quinazolinedione ring from an anthranilic acid and urea proceeds through a multi-step mechanism. Understanding this pathway is key to optimizing the reaction and troubleshooting side reactions.

G A 2-Amino-6-nitrobenzoic acid + Urea B Acylurea Intermediate A->B Nucleophilic attack of amine on urea carbonyl C Intramolecular Cyclization B->C Attack of urea NH on carboxylic acid D Dehydration C->D Loss of water E This compound D->E Tautomerization

Caption: Plausible reaction mechanism for the formation of this compound.

Expected Characterization Data

As no published spectra for this compound are readily available, the following are predicted values based on the analysis of similar structures.[4][5][6][7]

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be >300°C, similar to other nitro-substituted quinazolinediones.[3]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.5-12.0 (br s, 1H, N-H)

    • δ 11.0-11.5 (br s, 1H, N-H)

    • δ 7.8-8.0 (m, 2H, Ar-H)

    • δ 7.4-7.6 (m, 1H, Ar-H)

    • Rationale: The two N-H protons of the urea moiety are expected to be broad singlets at a downfield chemical shift due to hydrogen bonding and the acidic nature of these protons. The aromatic protons will exhibit a complex splitting pattern due to the electronic effects of the nitro group and the fused heterocyclic ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~160 (C=O)

    • δ ~150 (C=O)

    • δ ~140-145 (Ar-C)

    • δ ~115-135 (Ar-C)

    • Rationale: Two distinct carbonyl signals are expected. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups.

  • IR (KBr, cm⁻¹):

    • 3200-3000 (N-H stretching)

    • 1710-1660 (C=O stretching, two bands expected)

    • 1550-1500 and 1350-1300 (N-O stretching of the nitro group)

    • 1620-1580 (C=C aromatic stretching)

    • Rationale: The IR spectrum will be characterized by strong absorptions for the N-H and carbonyl groups, as well as the characteristic stretches for the nitro group and the aromatic ring.

References

  • Al-Omair, M. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. Available at: [Link]

  • Aziane, D., et al. (2002). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Journal of Heterocyclic Chemistry, 39(2), 349-352. Available at: [Link]

  • Chen, J., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry, 37(8), 2414-2417. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Pharmaceuticals, 17(1), 1. Available at: [Link]

  • PubChem. (n.d.). Quinazoline-2,4(1H,3H)-dione. Available at: [Link]

  • ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Available at: [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Available at: [Link]

  • Zhao, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1061. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Wang, Z., et al. (2018). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 23(11), 2993. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline-2,4(1H,3H)-dione 14. Available at: [Link]

  • Nale, D. B., et al. (2013). Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. Catalysis Science & Technology, 3(11), 2893-2900. Available at: [Link]

  • Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 12(4), 1-10. Available at: [Link]

  • Demange, L., et al. (2005). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Journal of Medicinal Chemistry, 48(6), 1876-1880. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 17, 4933-4951. Available at: [Link]

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Solubility and stability of 5-Nitroquinazoline-2,4(1H,3H)-dione in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitroquinazoline-2,4(1H,3H)-dione in DMSO

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the solubility and stability of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Introduction to this compound

This compound belongs to the quinazolinedione class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a nitro group at the 5-position can significantly influence the molecule's physicochemical properties, including its solubility and chemical stability. Understanding these characteristics is paramount for accurate and reliable experimental outcomes in drug discovery and development.

This guide will address common challenges associated with preparing and storing solutions of this compound in DMSO, a widely used polar aprotic solvent.[3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling of this compound in DMSO.

Issue 1: Compound Precipitation After Dissolution

  • Observation: The compound initially dissolves in DMSO but then precipitates out of solution over time, either at room temperature or during storage.

  • Potential Causes & Solutions:

    • Supersaturation: You may have created a supersaturated solution, which is inherently unstable.

      • Solution: Gently warm the solution (e.g., 30-40°C) to redissolve the compound, then allow it to cool slowly to room temperature. If precipitation reoccurs, the concentration is likely above its thermodynamic solubility limit. Prepare a new, more dilute stock solution.

    • Temperature Effects: DMSO's viscosity and solvating power can change with temperature. A solution prepared at a higher temperature may not be stable when cooled.

      • Solution: Always prepare and store solutions at a consistent temperature. If you must heat the solution to achieve dissolution, verify its stability at the intended storage and experimental temperatures.

    • Water Absorption: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of hydrophobic compounds.

      • Solution: Use anhydrous DMSO and handle it in a low-humidity environment (e.g., under a nitrogen atmosphere or in a glove box). Store DMSO in small, tightly sealed aliquots to minimize water absorption from the air.

Issue 2: Color Change of the DMSO Stock Solution

  • Observation: The initially colorless or pale-yellow solution of this compound in DMSO develops a deeper yellow, orange, or brown color over time.

  • Potential Causes & Solutions:

    • Base-Catalyzed Degradation: The dione structure of the quinazoline ring contains acidic N-H protons. Trace impurities in DMSO or the compound itself can act as a base, leading to deprotonation and subsequent degradation or rearrangement, often resulting in colored byproducts.

      • Solution: Use high-purity, anhydrous DMSO. If stability issues persist, consider preparing fresh solutions immediately before each experiment.

    • Light Sensitivity: Nitroaromatic compounds can be sensitive to light, which can catalyze decomposition.

      • Solution: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[4]

    • Reaction with DMSO: While generally stable, some reactive functional groups can slowly react with DMSO, especially under non-neutral pH conditions or upon exposure to light and heat.

      • Solution: Minimize the storage time of the stock solution. For long-term storage, consider storing at -20°C or -80°C to slow down potential degradation pathways. Always perform a quality control check (e.g., via HPLC) if a solution has been stored for an extended period.

Issue 3: Inconsistent Results in Biological Assays

  • Observation: Replicate experiments using the same stock solution of this compound yield variable results.

  • Potential Causes & Solutions:

    • Compound Degradation: As discussed above, the compound may be degrading in the DMSO stock solution, leading to a lower effective concentration over time.

      • Solution: Implement a strict policy of using freshly prepared stock solutions or solutions that have been validated for stability under your storage conditions.

    • Incomplete Dissolution: Small, undissolved particles may be present, leading to inaccurate pipetting and inconsistent final concentrations in your assay plates.

      • Solution: After adding the compound to DMSO, vortex thoroughly and visually inspect the solution against a light source to ensure no particulate matter is visible. Sonication can also aid in complete dissolution.

    • Precipitation in Aqueous Media: The compound may be soluble in 100% DMSO but precipitates when diluted into the aqueous buffer of your biological assay.

      • Solution: Check the final concentration of DMSO in your assay; it should typically be kept below 0.5% to avoid solvent effects and minimize precipitation. Before running a full experiment, perform a simple solubility test by diluting your DMSO stock to the final assay concentration in the assay buffer and observing for any signs of precipitation over the time course of your experiment.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A1: A reliable method for preparing a stock solution is outlined in the protocol below. The key is to ensure the compound is fully dissolved and the solution is homogenous.

Q2: How should I store my DMSO stock solution of this compound?

A2: For short-term storage (up to one week), store the solution at 4°C, protected from light.[4] For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Always allow the solution to come to room temperature and vortex gently before use.

Q3: My compound is difficult to dissolve in DMSO even at low concentrations. What can I do?

A3: Gentle warming (up to 40-50°C) and sonication can be effective. However, be cautious with heating, as it can accelerate degradation. If the compound remains insoluble, DMSO may not be the ideal solvent, or the compound purity may be an issue.

Q4: What is the expected appearance of a freshly prepared solution?

A4: A freshly prepared solution of this compound in DMSO should be a clear, particle-free liquid. The color may range from colorless to pale yellow, depending on the concentration and purity of the compound.

IV. Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh out the desired amount of the compound in a clean, dry vial. For example, for 1 mL of a 10 mM solution (MW: 207.15 g/mol ), weigh 2.07 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Storage: Store the solution as recommended, protected from light.

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₅N₃O₄[5]
Molecular Weight207.14 g/mol [5]
pKa (Predicted)9.29 ± 0.20[6]
Density (Predicted)1.555 ± 0.06 g/cm³[5][6]

Note: Experimental solubility and stability data in DMSO for this specific compound are not widely available in the literature. The provided troubleshooting advice is based on the chemical properties of the quinazolinedione scaffold and the nitroaromatic functional group.[5][6]

V. Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Options cluster_use Experimental Use weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix inspect Visual Inspection mix->inspect short_term Short-Term (≤ 1 week) 4°C, Protected from Light inspect->short_term Store long_term Long-Term (> 1 week) -20°C / -80°C, Aliquoted inspect->long_term Store equilibrate Equilibrate to RT inspect->equilibrate Use Immediately short_term->equilibrate Retrieve long_term->equilibrate Retrieve dilute Dilute into Assay Buffer equilibrate->dilute assay Perform Assay dilute->assay

Caption: Workflow for preparing, storing, and using this compound in DMSO.

VI. References

  • Safety Data Sheet. Angene Chemical. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]

  • Quinazolinedione. PubChem. [Link]

  • 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione. PubChem. [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Sapa, J., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]

  • A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2021). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. National Institutes of Health. [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Semantic Scholar. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health. [Link]

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. [Link]

  • Dimethyl Sulfoxide. PubChem. [Link]

  • 6-Amino-1,3-dimethyl-5-nitrosouracil. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-nitroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. Quinazoline-2,4(1H,3H)-diones are a vital scaffold in medicinal chemistry, recognized for a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of a nitro group at the 5-position creates a key intermediate for further functionalization.

This document provides in-depth troubleshooting advice and detailed protocols to help you navigate common challenges and optimize your reaction yield and purity.

Overall Synthetic Workflow

The primary route to this compound involves the cyclization of 2-amino-6-nitrobenzoic acid with a cyanate salt, typically potassium cyanate. This process, while straightforward in principle, requires careful control over reagent quality and reaction conditions to achieve high yields.

SynthesisWorkflow cluster_SM Starting Materials A 2-Amino-6-nitrobenzoic acid C Cyclization Reaction A->C B Potassium Cyanate (KOCN) B->C D Acidification & Precipitation C->D Reaction Mixture E Crude Product Isolation (Filtration & Washing) D->E Product Slurry F Purification (Recrystallization) E->F Crude Solid G Final Product: This compound F->G Pure Solid

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Part 1: Starting Materials & Reagents

Q1: My reaction yield is poor, and I suspect my starting materials. How can I assess and improve their quality?

A1: The quality of your two key starting materials, 2-amino-6-nitrobenzoic acid and potassium cyanate, is paramount.

  • 2-Amino-6-nitrobenzoic Acid: This precursor is often the source of issues. Commercial batches can vary in purity. It can be prepared from 2,6-dinitrobenzoic acid via selective reduction or from 2-halo-6-nitrobenzoic acid through amination.[4][5] If you suspect impurities, consider purification by recrystallization from an appropriate solvent system (e.g., ethanol/water) or synthesizing it fresh. See Protocol 1 for a reliable synthetic method.

  • Potassium Cyanate (KOCN): KOCN is highly susceptible to hydrolysis into potassium carbonate and ammonia upon exposure to atmospheric moisture.[6] Carbonate impurities will not participate in the desired reaction, effectively reducing your yield.

    • Diagnosis: If you observe significant gas (CO2) evolution upon acidification of your KOCN solution before the reaction, it indicates substantial carbonate contamination.

    • Solution: Always use freshly prepared or purchased KOCN from a tightly sealed container. For best results, prepare it yourself immediately before use. See Protocol 2 for a robust preparation from urea and potassium carbonate.[6][7]

Q2: I am preparing my own potassium cyanate from urea. The resulting melt is dark and the yield is low. What's going wrong?

A2: This is a common issue related to temperature control during the fusion of urea and potassium carbonate.

  • Causality: The reaction involves heating the mixture to around 400 °C.[7] If the temperature is too high or heating is too rapid, intermediates like biuret and cyanuric acid can decompose into undesired, often colored, side products. The reaction proceeds through a partial melt, a re-solidification, and a final clear melt.[6] Rushing this sequence leads to impurities.

  • Troubleshooting:

    • Thorough Grinding: Ensure the urea and anhydrous potassium carbonate are intimately ground together before heating.[6] This increases the contact surface area and promotes a more uniform reaction.

    • Gradual Heating: Heat the mixture slowly. Do not stir the mixture initially, as this can lower the yield.[6]

    • Observe Phases: Watch for the initial partial melting, followed by solidification as intermediates form, and finally a clear, bubble-free melt.

    • Final Step: Once the melt is clear, you can give it a quick stir. Pour the molten product into a dry mortar and grind it while it cools to get a fine powder, which minimizes clumping.[6]

Part 2: Reaction Conditions & Execution

Q3: The cyclization reaction is sluggish or stalls completely. How can I drive it to completion?

A3: This typically points to issues with temperature, pH, or reagent stoichiometry.

  • Causality: The reaction involves the nucleophilic attack of the amino group on the cyanate (or its isocyanic acid form), followed by an intramolecular cyclization. This process is pH and temperature-dependent.

  • Troubleshooting:

    • Temperature: The reaction is typically run in an aqueous solution at or near reflux. Ensure your reaction mixture is maintained at a consistent temperature (e.g., 95-100 °C). Insufficient heat leads to slow reaction rates.

    • pH Control: The reaction is often performed in a slightly acidic medium (e.g., using acetic acid). Isocyanic acid (HNCO), formed in situ from the protonation of cyanate, is a key reactive intermediate. However, strongly acidic conditions can promote hydrolysis of the cyanate. A pH range of 4-5 is generally effective.

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of potassium cyanate to ensure the complete conversion of the limiting 2-amino-6-nitrobenzoic acid.

Q4: After acidification, my product precipitates as a fine, difficult-to-filter solid. How can I improve the physical properties of the precipitate?

A4: The physical nature of the precipitate is highly dependent on the rate of crystallization.

  • Causality: Rapidly crashing the product out of solution by adding acid too quickly leads to the formation of very small crystallites, which can clog filter paper and trap impurities.

  • Troubleshooting:

    • Slow Acidification: Add the acid (e.g., glacial acetic acid or dilute HCl) dropwise to the hot, filtered reaction mixture with vigorous stirring.

    • Controlled Cooling (Annealing): After acidification, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. This "annealing" period allows smaller crystals to redissolve and deposit onto larger ones, a process known as Ostwald ripening, resulting in a more easily filterable solid.

    • Avoid "Oiling Out": If the product separates as an oil upon acidification, it may be due to high impurity levels or supersaturation. Try adding the acid at a slightly lower temperature or diluting the reaction mixture with more water before acidification.

Part 3: Purification & Side Products

Q5: My final product is off-color (yellow or brown) instead of the expected pale solid. What causes this, and how do I fix it?

A5: Discoloration is almost always due to trapped impurities or side products from the nitration or cyclization steps.

  • Causality: Potential sources include residual starting materials, byproducts from the decomposition of urea (if preparing KOCN in-situ), or side reactions. A common side product is the corresponding urea derivative formed by the reaction of two equivalents of the amine with one molecule derived from the cyanate, especially if conditions are not optimal for cyclization.

  • Troubleshooting & Purification:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent (e.g., DMF, DMSO, or acetic acid), add a small amount of activated charcoal. The charcoal will adsorb colored, non-polar impurities. Hot-filter the mixture to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Recrystallization Solvent: The choice of solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or glacial acetic acid are often effective for quinazolinediones. You may need to use a co-solvent system (e.g., DMF/ethanol or DMSO/water) to induce crystallization.

    • Washing: Ensure the filtered crude product is thoroughly washed with cold water to remove inorganic salts and then with a cold organic solvent like ethanol or ether to remove organic impurities before drying.

Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Yield 1. Impure/hydrolyzed potassium cyanate.[6] 2. Incomplete reaction. 3. Poor quality of 2-amino-6-nitrobenzoic acid.[4]1. Use fresh KOCN or prepare it immediately before use (See Protocol 2). 2. Ensure reaction temperature is ~100°C and pH is slightly acidic (4-5). 3. Recrystallize or re-synthesize the starting material (See Protocol 1).
Product is Off-Color 1. Side products from KOCN preparation.[7] 2. Trapped impurities during precipitation. 3. Thermal decomposition if reaction is overheated.1. Ensure controlled heating during KOCN fusion. 2. Purify via recrystallization with activated charcoal treatment. 3. Maintain strict temperature control during the main reaction.
Difficult Filtration 1. Product "crashed out" too quickly. 2. Formation of very fine crystallites.1. Add acid dropwise to the hot reaction solution. 2. Allow the acidified mixture to cool slowly to room temperature before chilling in an ice bath.
Reaction Stalls 1. Incorrect temperature or pH. 2. Insufficient cyanate.1. Verify reaction temperature is at reflux and pH is weakly acidic. 2. Use a slight excess (1.1-1.5 eq) of KOCN.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzoic Acid

This protocol is adapted from methods involving the selective reduction of 2,6-dinitrobenzoic acid.[4][8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dinitrobenzoic acid (1 eq) in a mixture of alcohol (e.g., ethanol) and water.

  • Reagent Addition: Prepare a solution of a reducing agent such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) (approx. 1.0-1.2 eq) in water.

  • Reaction: Add the sulfide solution dropwise to the stirred solution of the dinitrobenzoic acid at room temperature. An exothermic reaction may be observed.

  • Heating: After the addition is complete, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with an acid like acetic acid or dilute HCl until the pH is ~4-5. The product will precipitate.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum. The product can be recrystallized from ethanol/water if necessary.

Protocol 2: Preparation of Potassium Cyanate (KOCN)

This protocol is based on the established method of heating urea with potassium carbonate.[6][7]

  • Preparation: In a porcelain dish or a high-temperature resistant beaker, thoroughly mix finely ground anhydrous potassium carbonate (e.g., 70 g) and urea (e.g., 80 g).

  • Heating: Heat the mixture gently and gradually with a Bunsen burner or on a hot plate in a fume hood. Do not stir initially. The mixture will partially melt, evolve significant amounts of ammonia gas, and then re-solidify.

  • Fusion: Continue heating until the solid mass melts again to form a clear, quiescent liquid.

  • Completion: Once the melt is clear, you may stir in a very small amount of additional urea (e.g., 1 g) and wait for the gas evolution to cease.[6]

  • Isolation: Immediately pour the hot molten liquid into a large, dry mortar. As it solidifies, grind it into a fine powder.

  • Storage: Transfer the resulting white powder to a tightly sealed container and store it in a desiccator. Use it as soon as possible.

Protocol 3: Synthesis of this compound
  • Setup: To a round-bottom flask, add 2-amino-6-nitrobenzoic acid (1.0 eq), potassium cyanate (1.2 eq), and water.

  • Acidification: Add glacial acetic acid dropwise until the pH of the solution is between 4 and 5.

  • Reaction: Heat the mixture to reflux (95-100 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC (a suitable mobile phase might be ethyl acetate/hexane with a few drops of acetic acid).

  • Precipitation: After the reaction is complete, remove from heat and allow it to cool slightly. If the product has already started to precipitate, you may proceed. If the solution is clear, cool to room temperature and then in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with copious amounts of cold water (to remove any remaining salts) and then with cold ethanol (to remove organic impurities).

  • Drying: Dry the purified solid in a vacuum oven at 60-80 °C to a constant weight. The product should be a pale yellow or off-white solid.

Troubleshooting Logic Flow

The following diagram outlines a logical approach to troubleshooting a low-yield synthesis.

TroubleshootingFlow start Synthesis Yield is Low q1 Are Starting Materials Pure? start->q1 sm_no No q1->sm_no No q2 Are Reaction Conditions Optimal? q1->q2 Yes sm_no_action 1. Recrystallize 2-amino-6-nitrobenzoic acid. 2. Prepare fresh KOCN (Protocol 2). 3. Re-run reaction. sm_no->sm_no_action end_ok Yield Improved sm_no_action->end_ok cond_no No q2->cond_no No q3 Was Work-up Performed Correctly? q2->q3 Yes cond_no_action 1. Check T = 95-100°C. 2. Verify pH is 4-5. 3. Ensure KOCN is in slight excess. 4. Re-run reaction. cond_no->cond_no_action cond_no_action->end_ok workup_no No q3->workup_no No q3->end_ok Yes workup_no_action 1. Ensure slow cooling after acidification. 2. Check for product loss in filtrate. 3. Optimize washing steps. workup_no->workup_no_action workup_no_action->end_ok

Caption: A logical decision tree for troubleshooting low yield issues.

References

  • Process for preparing 2-amino-6-nitro-benzoic acid. Google Patents.

  • Potassium cyanate - Wikipedia. Wikipedia.

  • Preparation of potassium cyanate. PrepChem.com.

  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. Royal Society of Chemistry.

  • Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. PubMed.

  • Preparation method of 2-amino-6-nitrobenzoic acid. Google Patents.

  • A Convenient Synthesis of 5- and 8- Nitroquinazoline-2,4-dione Derivatives. ElectronicsAndBooks.

  • Synthesis of Quinazolinediones. Organic Chemistry Portal.

  • A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. ResearchGate.

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central.

  • Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. ResearchGate.

  • Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Royal Society of Chemistry.

  • Process for preparing potassium cyanate from potassium hydroxide and urea. Google Patents.

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PubMed Central.

  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. ResearchGate.

  • 2-Amino-6-nitrobenzoic acid. Chem-Impex.

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health.

  • Synthesis of 2-nitrobenzoic acid. PrepChem.com.

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI.

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

  • Synthesis of quinazoline-2,4(1H,3H)-dione 32. ResearchGate.

  • Nitration of 4(3H)-quinazolinone 39. ResearchGate.

  • NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. inLIBRARY.

  • Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. National Institutes of Health.

  • Synthesis Of Nitro Derivative of 3-(4-Chlorophenyl)-2-methylquinazolin-4-one Using Various Nitration Agents. ResearchGate.

  • Synthesis of quinazolinones. Organic Chemistry Portal.

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central.

  • Synthesis of quinazoline-2,4(1H,3H)-dione 14. ResearchGate.

  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed.

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. National Institutes of Health.

  • (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate.

  • Q-Tube © assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Semantic Scholar.

  • Preparation of quinazoline-2,4(1H,3H)-dione 11. ResearchGate.

  • Application Notes and Protocols for the Purification of 3-hydroxyquinazoline-2,4(1H,3H)-dione. Benchchem.

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Technical Support Center: 5-Nitroquinazoline-2,4(1H,3H)-dione Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-nitroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Quinazoline-2,4(1H,3H)-diones are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their synthesis a key step in many research endeavors.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of the 5-nitro derivative.

I. Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most prevalent starting material for the synthesis of this compound is 2-amino-6-nitrobenzoic acid.[3][4] This precursor contains the necessary amine and carboxylic acid functionalities, ortho to each other, which are essential for the cyclization to form the quinazolinedione ring. Alternative, multi-step syntheses may commence from compounds like 3-nitrophthalic acid, which can be converted to the target molecule through a Curtius rearrangement.[5][6]

Q2: What is the most direct method for the synthesis of this compound from 2-amino-6-nitrobenzoic acid?

The most direct and common method involves the cyclization of 2-amino-6-nitrobenzoic acid with a source of the C2 carbonyl group.[7] A widely used reagent for this transformation is urea.[7] The reaction is typically performed at elevated temperatures, often involving heating a mixture of the anthranilic acid derivative and urea.[7]

Q3: I am getting a low yield for my reaction. What are the potential causes and how can I improve it?

Low yields are a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Purity of Starting Materials: Ensure your 2-amino-6-nitrobenzoic acid is of high purity. Impurities can interfere with the reaction and lead to side products.[8]

  • Reaction Temperature: The reaction temperature is critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product. A systematic optimization of the reaction temperature is recommended.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Stoichiometry of Reagents: The molar ratio of 2-amino-6-nitrobenzoic acid to urea can significantly impact the yield. An excess of urea is often used to drive the reaction to completion.

  • Work-up and Purification: Product loss during the work-up and purification steps is a common reason for low isolated yields. Optimize your extraction and recrystallization or chromatography procedures to minimize losses.[8]

Q4: I am observing the formation of multiple side products. How can I increase the selectivity of the reaction?

The formation of side products can be minimized by carefully controlling the reaction conditions:

  • Temperature Control: As mentioned, maintaining a stable and optimized temperature is crucial to prevent side reactions.[8]

  • Solvent Choice: While this reaction is often run neat (without a solvent), the use of a high-boiling point, inert solvent can sometimes help to control the reaction temperature and improve selectivity.

  • Inert Atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is sensitive to air.[8]

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: The reaction is not proceeding to completion.

Possible Causes & Solutions:

  • Insufficient Temperature: The cyclization reaction requires a significant activation energy.

    • Troubleshooting Step: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. Be cautious not to exceed the decomposition temperature of your starting materials or product. Literature suggests heating a mixture of anthranilic acid with urea at 150-160°C for the synthesis of quinazoline-2,4-dione.[7]

  • Inadequate Mixing: In a neat reaction, poor mixing can lead to localized overheating or unreacted pockets of starting material.

    • Troubleshooting Step: Ensure efficient and continuous stirring throughout the reaction. For viscous reaction mixtures, mechanical stirring may be more effective than magnetic stirring.

  • Deactivation of Reagents: Moisture can potentially hydrolyze intermediates or react with urea at high temperatures.

    • Troubleshooting Step: Ensure all glassware is thoroughly dried before use. Use dry reagents.

Problem 2: The isolated product is impure, and recrystallization is ineffective.

Possible Causes & Solutions:

  • Formation of Isomeric Impurities: Depending on the synthetic route, isomeric impurities can be challenging to remove by simple recrystallization.

    • Troubleshooting Step: Column chromatography is often the most effective method for separating closely related isomers. A systematic evaluation of different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) is recommended to achieve optimal separation.

  • Presence of Unreacted Starting Material: If the reaction did not go to completion, unreacted 2-amino-6-nitrobenzoic acid may co-precipitate with the product.

    • Troubleshooting Step: An acidic or basic wash during the work-up can help remove unreacted starting material. For example, washing the organic extract with a dilute sodium bicarbonate solution can remove the acidic 2-amino-6-nitrobenzoic acid.

  • Polymeric Byproducts: At high temperatures, polymerization can occur, leading to insoluble impurities.

    • Troubleshooting Step: Filtering the crude product solution before recrystallization can help remove insoluble polymeric material.

Problem 3: Difficulty in characterizing the final product.

Possible Causes & Solutions:

  • Poor Solubility: Quinazolinedione derivatives can sometimes exhibit poor solubility in common NMR solvents.

    • Troubleshooting Step: Try using deuterated dimethyl sulfoxide (DMSO-d6) or deuterated trifluoroacetic acid (TFA-d) for NMR analysis. Gentle heating of the NMR tube may also improve solubility.

  • Tautomerism: The quinazolinedione ring can exist in different tautomeric forms, which can complicate the interpretation of NMR spectra.

    • Troubleshooting Step: Acquiring NMR spectra at different temperatures (variable temperature NMR) can sometimes help to resolve or identify tautomeric equilibria.

III. Experimental Protocols & Data

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Urea

  • Sand bath or heating mantle

  • Round-bottom flask

  • Reflux condenser (optional, for solvent-based reactions)

  • Stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine 2-amino-6-nitrobenzoic acid (1.0 eq.) and urea (3.0-5.0 eq.).

  • Mix the solids thoroughly.

  • Heat the mixture in a sand bath or heating mantle to 150-160 °C with continuous stirring.

  • Monitor the reaction progress by TLC (a suitable eluent system would be ethyl acetate/hexane or dichloromethane/methanol). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical results from an optimization study.

EntryMolar Ratio (Acid:Urea)Temperature (°C)Time (h)Yield (%)Purity (by HPLC)
11:214044585%
21:315037592%
31:415038295%
41:416028596%
51:516028395%

Analysis of Data: The data suggests that a molar ratio of 1:4 (2-amino-6-nitrobenzoic acid to urea) at 160 °C for 2 hours provides the optimal balance of high yield and purity. Increasing the amount of urea beyond 4 equivalents does not significantly improve the yield.

IV. Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G reagents 2-Amino-6-nitrobenzoic acid + Urea reaction Heating (150-160°C) with Stirring reagents->reaction Reaction Setup workup Cooling & Crude Product Isolation reaction->workup Reaction Completion purification Recrystallization or Column Chromatography workup->purification Purification product This compound purification->product Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical decision-making process for troubleshooting common issues.

G start Low Yield or Impure Product check_completion Is the reaction complete? (TLC) start->check_completion check_purity Check Starting Material Purity start->check_purity increase_temp Increase Temperature/Time check_completion->increase_temp No optimize_workup Optimize Work-up/Purification check_completion->optimize_workup Yes increase_temp->start column_chrom Perform Column Chromatography optimize_workup->column_chrom Recrystallization fails

Caption: Decision tree for troubleshooting low yield or impurity issues.

V. References

  • Al-Obaidi, A., & Al-Shammari, A. M. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Pharmaceutical Sciences, 18(1), 1-10.

  • Bhat, M. A., et al. (2021). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences, 11(2), 143-151.

  • Chavan, R. S., et al. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 3(1), 1-7.

  • BenchChem. (2025). Technical Support Center: Synthesis of Quinazolinedione Derivatives.

  • Abdel-Wahab, B. F., et al. (2002). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Journal of Heterocyclic Chemistry, 39(2), 271-275.

  • Abdel-Wahab, B. F., et al. (2002). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. ResearchGate.

  • Aliev, N. A., et al. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.

  • Wang, Z., et al. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 25(21), 5035.

  • Rostami, M., et al. (2022). Plausible reaction mechanism for the preparation of quinazoline‐2,4(1H,3H)‐dione. ResearchGate.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.

  • Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4991.

  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents.

  • Request PDF. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. ResearchGate.

  • EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents.

  • ResearchGate. (2022). Synthetic routes for quinazoline‐2,4(1H,3H)‐diones.

  • Chem-Impex. (n.d.). 2-Amino-6-nitrobenzoic acid.

  • Abdel-Wahab, B. F., et al. (2002). A Convenient Synthesis of 5- and 8- Nitroquinazoline-2,4-dione Derivatives. ElectronicsAndBooks.

  • Anbia, M., & Haqshenas, M. (2015). Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology, 5(10), 4826-4834.

  • ResearchGate. (2021). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.

  • Abdel-Monsef, A. H., et al. (2014). Novel Routes to Quinazolin-2,4-dione and Benzopyrimidino [4,5-b]naphthalen-2,4-dione Derivatives. Journal of Pharmacy Research, 8(4), 633-637.

  • National Center for Biotechnology Information. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.

  • ResearchGate. (2016). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

  • National Center for Biotechnology Information. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.

  • National Center for Biotechnology Information. (2006). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide.

  • National Center for Biotechnology Information. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.

  • National Center for Biotechnology Information. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.

  • National Center for Biotechnology Information. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.

  • Journal of the Chemical Society C: Organic. (1969). Some reactions of quinazoline-2,4(1H,3H)-diones.

  • BenchChem. (2025). Experimental procedure for N-1 substitution of 3-hydroxyquinazoline-2,4(1H,3H)-dione.

  • ResearchGate. (2014). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.

Sources

Technical Support Center: Overcoming Resistance with Quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinedione derivatives. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges and accelerate your research in combating therapeutic resistance.

I. Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific problems you may encounter during your experiments with quinazolinedione derivatives, providing insights into the probable causes and recommended solutions.

A. Compound Handling and Solubility

Question: My quinazolinedione derivative precipitates out of solution when I dilute my DMSO stock into aqueous cell culture media. This is leading to inconsistent results in my cell-based assays. What can I do?

Probable Cause: This is a frequent challenge stemming from the poor aqueous solubility of many quinazolinedione derivatives.[1] These compounds often have rigid, lipophilic structures with high crystal lattice energy, making them difficult to dissolve in polar solvents like water.[1] Precipitation upon dilution from a DMSO stock is a clear indicator that the compound's concentration exceeds its solubility limit in the final assay medium.[1]

Recommended Solutions:

  • Optimize Stock and Dilution Strategy:

    • Ensure a High-Quality DMSO Stock: Start by preparing a concentrated stock solution (e.g., 10-20 mM) in anhydrous, high-quality DMSO. Gentle warming (37-50°C) and ultrasonication can aid in complete dissolution.[1]

    • Incremental Dilution: When diluting the stock into your aqueous buffer or cell culture medium, perform the dilution incrementally while vortexing or gently mixing. This avoids localized high concentrations that can trigger immediate precipitation.[1]

    • Pre-warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.

  • Employ Solubility Enhancement Techniques:

    • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol or propylene glycol to your final aqueous solution can increase the solubility of your compound.[1] However, it is crucial to run a vehicle control to ensure the co-solvent itself does not affect cell viability or the experimental outcome.

    • Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1] You can prepare a stock solution of your compound complexed with HP-β-CD.

    • Adjust pH: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. For many, solubility is higher at a more acidic pH.[1] If your experimental system can tolerate it, a slight decrease in the pH of your buffer may improve solubility. Always verify that the pH change does not impact your compound's stability or the biology of your assay.

  • Visually Inspect for Precipitation: Always visually inspect your assay plates under a microscope after adding the compound. The presence of crystalline structures is a clear sign of precipitation.

Question: I'm observing inconsistent IC50 values for my quinazolinedione derivative across different experiments, even when I don't see obvious precipitation.

Probable Cause: Inconsistent results can arise from several subtle factors beyond visible precipitation. These include the binding of the compound to plastics, interactions with serum proteins in the culture medium, and temperature-dependent solubility of the compound in DMSO.

Recommended Solutions:

  • Pre-treatment of Labware: Consider using low-adhesion microplates to minimize the binding of your compound to the plastic surface.

  • Serum Concentration: If using serum in your cell culture medium, be aware that your compound may bind to albumin and other proteins, reducing its effective free concentration. It's important to keep the serum concentration consistent across all experiments. You may need to determine the IC50 in both low-serum and high-serum conditions to understand this effect.

  • Stock Solution Handling: If you store your DMSO stock solutions at -20°C, ensure you warm the vial to room temperature and vortex thoroughly before each use to redissolve any compound that may have precipitated during freezing.[1]

  • Assay Incubation Time: For some quinazolinedione derivatives, particularly covalent inhibitors, the inhibitory effect is time-dependent.[2] Ensure you use a consistent incubation time for all your experiments.

B. Cell-Based Assay Troubleshooting

Question: I am using a quinazolinedione-based EGFR inhibitor, but I'm not seeing the expected decrease in cell viability in my EGFR-mutant cancer cell line.

Probable Cause: There are several potential reasons for a lack of efficacy in a cell-based assay:

  • Incorrect EGFR Mutation Status: Double-check the specific EGFR mutations present in your cell line. Some inhibitors are highly specific for certain mutations (e.g., T790M) and may be ineffective against others.[3][4]

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited EGFR pathway.[5] For example, amplification of MET or activation of the MEK signaling pathway can confer resistance to EGFR inhibitors.[5]

  • Insufficient Compound Concentration or Exposure Time: The concentration of your compound may be too low, or the incubation time may be too short to elicit a cytotoxic effect.

  • Compound Instability: The compound may be unstable in the cell culture medium over the course of the experiment.

Recommended Solutions:

  • Confirm Target Inhibition (Western Blot): The most direct way to troubleshoot this is to perform a Western blot to assess the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK.[6][7] A reduction in p-EGFR, p-Akt, and p-ERK would confirm that your compound is engaging its target. If you don't see a change in phosphorylation, it could point to a problem with the compound's cell permeability or stability.

  • Dose-Response and Time-Course Experiments: Run a broad dose-response curve to ensure you are testing a relevant concentration range. Also, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.

  • Test in a Panel of Cell Lines: Use a panel of cell lines with different EGFR mutation statuses (including wild-type) to confirm the selectivity of your compound.[6]

  • Consider Combination Therapy: If bypass pathways are suspected, consider combining your quinazolinedione derivative with an inhibitor of the suspected bypass pathway (e.g., a MET inhibitor).

Question: My quinazolinedione derivative shows potent activity against my target cancer cell line, but also exhibits significant cytotoxicity against non-cancerous control cell lines. How can I investigate if this is a general toxicity issue?

Probable Cause: Off-target effects are a common concern in drug development. The observed cytotoxicity could be due to inhibition of other kinases essential for normal cell survival or other mechanisms like mitochondrial toxicity.

Recommended Solutions:

  • Kinase Profiling: If resources permit, screen your compound against a panel of kinases to identify potential off-target interactions.

  • Mitochondrial Toxicity Assay: Assess the effect of your compound on mitochondrial function using assays like the MTT assay (which can be an indicator of mitochondrial redox activity) or more specific assays that measure mitochondrial membrane potential (e.g., TMRE staining).

  • Apoptosis vs. Necrosis Assay: Use flow cytometry with Annexin V and propidium iodide (PI) staining to determine if the cell death is primarily due to programmed apoptosis or non-specific necrosis. A necrotic phenotype is more indicative of general toxicity.

  • Evaluate Structure-Activity Relationships (SAR): If you have a series of related compounds, examine the SAR for both on-target and off-target activity. It may be possible to modify the structure to reduce off-target toxicity while retaining on-target potency.

C. Antimicrobial Assay Troubleshooting

Question: I am performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a quinazolinedione derivative against a bacterial strain, but I'm getting inconsistent or difficult-to-interpret results (e.g., "trailing" endpoints).

Probable Cause: Ambiguous MIC results can be caused by several factors:

  • Compound Solubility: As with cell-based assays, poor solubility can lead to an inaccurate assessment of the true MIC.

  • Bacteriostatic vs. Bactericidal Activity: Some compounds may only inhibit bacterial growth (bacteriostatic) rather than killing the bacteria (bactericidal), which can lead to trailing endpoints where some growth is observed even at higher concentrations.[8]

  • Presence of Persister Cells: Bacterial populations can contain a small subpopulation of dormant "persister" cells that are tolerant to antibiotics.[9][10][11] These cells can resume growth after the antibiotic is removed, leading to apparent growth in wells that should be clear.

Recommended Solutions:

  • Confirm Solubility: Visually inspect the wells for any signs of compound precipitation. Consider using a solubility-enhancing agent if necessary, with appropriate controls.

  • Determine Minimum Bactericidal Concentration (MBC): To distinguish between bacteriostatic and bactericidal activity, perform an MBC assay. After determining the MIC, plate aliquots from the clear wells onto antibiotic-free agar. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

  • Assay for Persister Cells: To investigate the role of persister cells, you can perform a persister cell killing assay. This typically involves treating a bacterial culture with a high concentration of your compound for an extended period and then plating the surviving cells to quantify the persister fraction.[10][12]

  • Use a Growth Indicator: In addition to visual inspection, you can use a metabolic indicator like resazurin to help determine the MIC endpoint more definitively.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which quinazolinedione derivatives overcome drug resistance in cancer?

A1: Quinazolinedione derivatives have been primarily developed to overcome resistance to tyrosine kinase inhibitors (TKIs) in cancers like non-small cell lung cancer (NSCLC).[13] Their key mechanisms include:

  • Targeting Resistant Mutants: Many derivatives are designed to effectively inhibit EGFR with acquired resistance mutations, such as the T790M "gatekeeper" mutation, which is a common cause of resistance to first- and second-generation EGFR TKIs.[3][4]

  • Overcoming Tertiary Mutations: Newer generations of these compounds are being developed to target the C797S mutation, which confers resistance to third-generation covalent EGFR inhibitors like osimertinib.[14][15]

  • Allosteric Inhibition: Some novel quinazolinone-based inhibitors bind to an allosteric site on the EGFR kinase domain, rather than the ATP-binding site.[5] This alternative binding mode can be effective against mutations that alter the ATP-binding pocket and confer resistance to traditional TKIs.[3][5][16]

Q2: What is the mechanism of action for antibacterial quinazolinedione derivatives?

A2: Many antibacterial quinazolinedione derivatives function as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[17][18] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some derivatives have also been shown to have activity against Gram-positive bacteria by potentially having better permeability through the bacterial cell wall.[19]

Q3: How do I interpret the results of a checkerboard assay for antimicrobial synergy?

A3: The results of a checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[20][21] The interaction is typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Q4: What are some key considerations when designing in vivo studies with quinazolinedione derivatives?

A4: Key considerations for in vivo studies include:

  • Pharmacokinetics (PK): Many quinazolinedione derivatives have poor oral bioavailability due to their low aqueous solubility.[1] Therefore, formulation development is often necessary to improve absorption. It's crucial to perform PK studies to determine the compound's half-life, clearance, and bioavailability to establish an appropriate dosing regimen.

  • Toxicity: Conduct a maximum tolerated dose (MTD) study to identify a safe and effective dose for your efficacy studies.

  • In Vivo Efficacy Models: Select an appropriate animal model that recapitulates the human disease you are studying. For example, if you are studying an EGFR inhibitor for NSCLC, you would use a xenograft or genetically engineered mouse model with the relevant EGFR mutations.

III. Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Pathway Inhibition

This protocol details the steps to assess the effect of a quinazolinedione-based EGFR inhibitor on the phosphorylation of EGFR and its downstream effector, Akt.

Materials:

  • EGFR-mutant cancer cell line (e.g., NCI-H1975 for T790M)

  • Complete cell culture medium

  • Quinazolinedione derivative

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the quinazolinedione derivative (and a DMSO vehicle control) for the desired time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, you can strip the membrane and re-probe for total EGFR, total Akt, and a loading control like GAPDH.

    • Quantify the band intensities using densitometry software.

Protocol 2: Checkerboard Assay for Antimicrobial Synergy

This protocol outlines the checkerboard microdilution method to assess the synergistic potential of a quinazolinedione derivative with a conventional antibiotic.[21]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinazolinedione derivative ("Drug A")

  • Conventional antibiotic ("Drug B")

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of Drug A and Drug B in an appropriate solvent.

    • In a 96-well plate, prepare serial two-fold dilutions of Drug A in CAMHB along the x-axis (e.g., columns 1-10).

    • In the same plate, prepare serial two-fold dilutions of Drug B in CAMHB along the y-axis (e.g., rows A-G).

    • Column 11 should contain only dilutions of Drug B (to determine its MIC alone), and row H should contain only dilutions of Drug A (to determine its MIC alone).

    • Well H12 should contain only CAMHB and the bacterial inoculum (growth control).

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the assay plate.

  • Inoculation and Incubation:

    • Inoculate each well of the 96-well plate with the prepared bacterial suspension.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FICI values as described in the FAQ section.

IV. Visualizations

Diagram 1: EGFR Signaling Pathway and Inhibition by Quinazolinedione Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation (pY) PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazolinedione Quinazolinedione Derivative Quinazolinedione->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A & Drug B in 96-well plate start->prep_drugs prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_drugs->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MICs of Individual Drugs & Combinations incubate->read_mic calc_fic Calculate FIC for Each Drug read_mic->calc_fic calc_fici Calculate FICI (FICI = FIC A + FIC B) calc_fic->calc_fici interpret Interpret Interaction: Synergy (≤0.5) Additive (>0.5 to 4) Antagonism (>4) calc_fici->interpret end End interpret->end

Sources

Technical Support Center: Scale-Up Synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the multi-gram to kilogram scale production of this important heterocyclic compound. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested experience to help you navigate the complexities of this synthesis.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules, including antibacterial and anticancer agents.[1][2] While the bench-scale synthesis may be straightforward, scaling up the process introduces significant challenges related to safety, reaction control, product purity, and yield.[3][4] This guide provides a structured approach to identifying and resolving these common scale-up issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Yield and Incomplete Conversion of Starting Materials

Question: We are experiencing significantly lower yields and incomplete consumption of our starting material, 2-amino-6-nitrobenzoic acid, during the cyclization step with urea. What could be the cause, and how can we improve the conversion rate?

Answer:

Low yields and incomplete conversion during the scale-up of the cyclization reaction are common issues that can often be traced back to several factors.[5] A systematic investigation into the following areas is recommended:

Probable Causes & Solutions:

  • Inadequate Mixing: On a larger scale, achieving homogeneous mixing of the solid-liquid slurry (2-amino-6-nitrobenzoic acid and molten urea) becomes more challenging. Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, as well as unreacted pockets of starting material.

    • Solution: Employ a more robust overhead stirring setup with a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure thorough mixing of the reaction mass. Baffles within the reactor can also improve mixing efficiency.

  • Suboptimal Reaction Temperature: The cyclization reaction requires a specific temperature range to proceed efficiently. Deviations from the optimal temperature can significantly slow down the reaction rate.

    • Solution: Carefully monitor the internal reaction temperature using a calibrated probe. Ensure that the heating mantle or oil bath provides uniform heating across the entire reactor surface. For very large-scale reactions, consider using a jacketed reactor with a circulating thermal fluid for precise temperature control.

  • Purity of Starting Materials: Impurities in the 2-amino-6-nitrobenzoic acid or urea can inhibit the reaction.[5]

    • Solution: Verify the purity of your starting materials using analytical techniques such as NMR, HPLC, or melting point analysis. If necessary, recrystallize the 2-amino-6-nitrobenzoic acid before use. Use high-purity grade urea.

  • Moisture Sensitivity: The presence of moisture can interfere with the cyclization process.

    • Solution: Ensure all reactants and the reaction vessel are thoroughly dried before starting the reaction. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Issue 2: Formation of Impurities and Difficult Purification

Question: During scale-up, we are observing the formation of several impurities that are difficult to remove by standard recrystallization, leading to a low-purity final product. What are these likely impurities and how can we minimize their formation and improve purification?

Answer:

The formation of impurities is a frequent challenge in scaling up organic syntheses. In the case of this compound, the primary impurities often arise from side reactions of the starting materials or product degradation.

Probable Causes & Solutions:

  • Dimerization and Polymerization of Urea: At elevated temperatures, urea can decompose to form isocyanic acid, which can then react with other urea molecules to form biuret, triuret, and other polymeric byproducts. These can co-precipitate with the desired product, making purification difficult.

    • Solution: Maintain strict control over the reaction temperature to minimize urea decomposition. A slow, controlled heating ramp can be beneficial. Using a slight excess of urea can help drive the desired reaction to completion before significant decomposition occurs.

  • Side Reactions of 2-Amino-6-nitrobenzoic acid: Under harsh conditions, the starting material can undergo decarboxylation or other side reactions.

    • Solution: Optimize the reaction time and temperature to find the "sweet spot" where the desired reaction proceeds efficiently with minimal side product formation. Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction endpoint.

  • Ineffective Purification Protocol: A purification method that works well on a small scale may not be as effective for larger quantities.

    • Solution: A multi-step purification process may be necessary. Consider an initial wash of the crude product with a solvent that selectively removes key impurities. For example, a hot water wash can be effective at removing unreacted urea and its byproducts. Following the wash, perform a recrystallization from a suitable solvent system (e.g., DMSO/water or DMF/water).

Issue 3: Safety Concerns with Exothermic Reactions and Nitrated Compounds

Question: We are concerned about the safety of scaling up this synthesis, particularly regarding the exothermic nature of the reaction and the handling of a nitrated aromatic compound. What are the key safety considerations?

Answer:

Safety is the paramount concern when scaling up any chemical process, especially those involving nitrated compounds and potentially exothermic reactions.[6] Nitration reactions are known to be highly energetic and can pose a significant risk if not properly controlled.[7][8]

Key Safety Considerations & Mitigation Strategies:

  • Thermal Runaway: The reaction between 2-amino-6-nitrobenzoic acid and urea can be exothermic. On a large scale, the heat generated may not dissipate as efficiently as in a small flask, potentially leading to a dangerous increase in temperature and pressure—a thermal runaway.[8][9]

    • Mitigation:

      • Controlled Addition: Instead of combining all reactants at once, consider a controlled, portion-wise addition of one of the reactants.[3]

      • Efficient Cooling: Ensure an adequate cooling system is in place and readily available. A cooling bath (ice-water or other) should be on standby. For larger reactors, a jacketed system with a cooling fluid is essential.

      • Reaction Calorimetry: For kilogram-scale and beyond, performing reaction calorimetry studies (e.g., using a RC1 calorimeter) is highly recommended to understand the thermal profile of the reaction and determine safe operating limits.

  • Handling of Nitro Compounds: this compound, like many nitroaromatic compounds, is a potentially energetic material and should be handled with care.[8]

    • Mitigation:

      • Avoid Friction and Impact: Handle the dry product gently. Avoid grinding or subjecting it to mechanical shock.

      • Proper Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Gas Evolution: The reaction may evolve gases such as ammonia and carbon dioxide.

    • Mitigation: Ensure the reaction is conducted in a well-ventilated fume hood or a reactor equipped with a proper off-gas system to prevent the buildup of pressure and exposure to potentially harmful vapors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound on a large scale?

A1: For large-scale purification, a solvent system of Dimethyl Sulfoxide (DMSO) and water is often effective. The crude product generally has high solubility in hot DMSO. After dissolving the compound, water can be added as an anti-solvent to induce crystallization of the pure product. The optimal ratio of DMSO to water will need to be determined empirically for your specific impurity profile. Dimethylformamide (DMF) and water can also be a suitable alternative.

Q2: How can I effectively monitor the progress of the cyclization reaction during scale-up?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 2-amino-6-nitrobenzoic acid spot and the appearance of the product spot (which will have a different Rf value) indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting material and the formation of the product.

Q3: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?

A3: While the reaction of 2-amino-6-nitrobenzoic acid with urea is a common method, other routes have been reported. One alternative involves the Curtius rearrangement of a monoester derived from 3-nitrophthalic acid.[10] However, this route involves multiple steps and the use of potentially hazardous reagents like azides, which present their own scale-up challenges. The choice of synthetic route for scale-up depends on a thorough evaluation of factors such as cost of starting materials, reaction safety, and overall process efficiency.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 2-Amino-6-nitrobenzoic acid (1 mole equivalent)

  • Urea (5-10 mole equivalents)

  • Deionized Water

  • Dimethyl Sulfoxide (DMSO)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Buchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 2-amino-6-nitrobenzoic acid and urea.

  • Reaction: Begin stirring and slowly heat the mixture to 180-190 °C using the circulating oil bath. Maintain this temperature for 2-4 hours, or until reaction monitoring (TLC or HPLC) indicates complete consumption of the starting material.

  • Cooling and Quenching: Cool the reaction mixture to approximately 100 °C. Carefully and slowly add hot deionized water to the reaction mixture with vigorous stirring to quench the reaction and precipitate the crude product.

  • Isolation: Further cool the slurry to room temperature. Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any remaining urea and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: Large-Scale Recrystallization
  • Dissolution: In a separate reactor, heat DMSO to 80-90 °C. Slowly add the crude this compound to the hot DMSO with stirring until it is completely dissolved.

  • Crystallization: Slowly add deionized water to the hot DMSO solution. The solution will become cloudy, indicating the onset of crystallization. Continue adding water until a desired level of precipitation is observed.

  • Cooling: Slowly cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Data Presentation

ParameterBench-Scale (10g)Pilot-Scale (1kg)
Starting Material 2-Amino-6-nitrobenzoic acid2-Amino-6-nitrobenzoic acid
Reagent Urea (5 eq.)Urea (5-7 eq.)
Temperature 180-190 °C180-190 °C (strict control)
Reaction Time 2-3 hours3-5 hours
Typical Yield (Crude) 85-95%75-85%
Purity (Crude) ~90%~80-85%
Purification Method Recrystallization (Ethanol/Water)Hot Water Wash followed by Recrystallization (DMSO/Water)
Final Yield 70-80%65-75%
Final Purity >98%>98%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials: 2-Amino-6-nitrobenzoic acid Urea Reaction Cyclization Reaction (180-190 °C) Start->Reaction Heat & Stir Quench Water Quench & Precipitation Reaction->Quench Cool & Add H2O Filtration Crude Product Filtration Quench->Filtration Wash Hot Water Wash Filtration->Wash Recrystallization Recrystallization (DMSO/Water) Wash->Recrystallization Final_Filtration Final Product Filtration Recrystallization->Final_Filtration Drying Vacuum Drying Final_Filtration->Drying End End Drying->End Pure Product

Caption: Workflow for the scale-up synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_impurity Impurity Solutions cluster_safety Safety Solutions Problem Problem Encountered Low_Yield Low Yield / Incomplete Conversion Problem->Low_Yield Impurity Impurity Formation Problem->Impurity Safety Safety Concern Problem->Safety Improve_Mixing Improve Mixing Low_Yield->Improve_Mixing Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Check_Purity Check Reagent Purity Low_Yield->Check_Purity Control_Temp Strict Temperature Control Impurity->Control_Temp Optimize_Time Optimize Reaction Time Impurity->Optimize_Time Multi_Step_Purification Multi-Step Purification Impurity->Multi_Step_Purification Controlled_Addition Controlled Addition Safety->Controlled_Addition Cooling_System Ensure Adequate Cooling Safety->Cooling_System Calorimetry Perform Calorimetry Safety->Calorimetry

Caption: Troubleshooting decision tree for common scale-up synthesis issues.

References

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • Google Patents. (2013). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Patsnap. (2013). Preparation method of 2-amino-6-nitrobenzoic acid - Eureka. Retrieved from [Link]

  • Funny EHS Info. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of quinazoline-2,4(1H,3H)-dione 32. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Retrieved from [Link]

  • National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

  • PubMed. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Retrieved from [Link]

  • PubMed. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Q-Tube © assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of quinazoline-2,4(1H,3H)-dione 11. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]

Sources

Technical Support Center: 5-Nitroquinazoline-2,4(1H,3H)-dione Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitroquinazoline-2,4(1H,3H)-dione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. The insights provided herein are grounded in established chemical principles and field-proven expertise to ensure the integrity and success of your research.

I. Synthesis and Purification

The synthesis of this compound can be challenging due to the directing effects of the nitro group and the potential for side reactions. This section addresses common issues encountered during its synthesis and purification.

FAQ 1: My synthesis of this compound has a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the synthesis of this compound often stem from incomplete reaction, side-product formation, or issues with the starting materials. A common synthetic route involves the transformation of 3-nitrophthalic acid.[1]

Causality and Optimization:

  • Purity of Starting Materials: Ensure that the 3-nitrophthalic acid and other reagents are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Reaction Conditions: The conversion of 3-nitrophthalic acid to the corresponding monoester is a critical step.[1] Precise control of temperature and reaction time is crucial. Overheating can lead to decomposition, while insufficient time will result in an incomplete reaction.

  • Curtius Rearrangement: The subsequent Curtius rearrangement is sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of unwanted ureas.

  • Work-up and Purification: The product may be lost during the work-up and purification steps. Due to the presence of the polar nitro group, the product may have some solubility in aqueous layers. Minimize aqueous washes and consider back-extraction of the aqueous layers with an appropriate organic solvent.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_purity Verify Purity of Starting Materials (e.g., by NMR, mp) start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_purity->optimize_conditions Purity Confirmed check_moisture Ensure Anhydrous Conditions for Curtius Rearrangement optimize_conditions->check_moisture Conditions Optimized optimize_workup Optimize Work-up and Purification Protocol check_moisture->optimize_workup Moisture Controlled success Improved Yield optimize_workup->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

FAQ 2: I am having difficulty purifying this compound. What are the common impurities and the best purification methods?

Purification can be complicated by the presence of unreacted starting materials, regioisomers (such as 8-nitroquinazoline-2,4(1H,3H)-dione), and other side products.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted 3-nitrophthalic acid derivativesTLC, NMRColumn chromatography on silica gel using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).
8-Nitroquinazoline-2,4(1H,3H)-dioneNMR, HPLCCareful column chromatography is often required to separate these regioisomers. The polarity difference may be slight, so a shallow gradient and a long column are recommended. Recrystallization from a suitable solvent system may also be effective.
Urea byproducts (from Curtius rearrangement)IR (strong C=O stretch), NMRThese are often more polar and can be removed by column chromatography or by washing the organic extract with dilute acid if the urea is basic.

Step-by-Step Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench the reaction mixture carefully. Extract the product into an appropriate organic solvent like ethyl acetate.

  • Aqueous Wash: Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Perform flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Recrystallization: For final purification, recrystallize the product from a suitable solvent system. Ethanol or a mixture of ethanol and water can be effective.[2]

II. Physicochemical Properties and Stability

The 5-nitro group significantly influences the physicochemical properties of the quinazoline-2,4(1H,3H)-dione scaffold. Understanding these properties is crucial for designing experiments and interpreting results.

FAQ 3: What is the expected solubility of this compound in common laboratory solvents?

The presence of both a polar nitro group and a hydrogen-bonding-capable dione moiety gives this compound moderate polarity.

Solubility Profile:

SolventExpected SolubilityRationale
WaterLowThe non-polar benzene ring limits aqueous solubility.
Methanol, EthanolModerateThe polar protic nature of alcohols can solvate the polar groups.
DMSO, DMFHighThese polar aprotic solvents are excellent for dissolving a wide range of organic compounds, including those with polar functional groups.
Dichloromethane, ChloroformLow to ModerateThe compound may have some solubility in these less polar solvents.
Hexanes, TolueneVery LowThe high polarity of the compound makes it poorly soluble in non-polar solvents.

Note: It is always recommended to perform a small-scale solubility test before preparing large-volume solutions.

FAQ 4: I am concerned about the stability of this compound in my experimental solutions. What conditions should I avoid?

Nitroaromatic compounds can be susceptible to degradation under certain conditions.

Potential Stability Issues:

  • pH Sensitivity: The dione moiety has acidic protons, and the compound's stability can be pH-dependent. Strongly basic conditions may lead to deprotonation and potential ring-opening or other degradation pathways. Strongly acidic conditions could also promote hydrolysis. It is advisable to maintain solutions at a neutral or slightly acidic pH.

  • Photostability: Nitroaromatic compounds can be light-sensitive. It is good practice to store solutions in amber vials or protect them from light to prevent photochemical degradation.

  • Reducing Agents: The nitro group can be reduced to an amino group in the presence of reducing agents. Avoid using reagents like sodium borohydride or catalytic hydrogenation unless the reduction of the nitro group is the intended reaction.

  • Instability in Certain Solvents: Some quinazoline derivatives have shown instability in DMSO over time.[3] For long-term storage, it is recommended to store the compound as a solid at low temperatures. If stock solutions in DMSO are necessary, prepare them fresh and use them promptly.

III. Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of your synthesized this compound.

FAQ 5: What are the expected key signals in the 1H NMR and 13C NMR spectra of this compound?

NMR spectroscopy is a primary tool for the structural elucidation of your compound. The electron-withdrawing nitro group will have a significant effect on the chemical shifts of the aromatic protons.

Expected NMR Data (in DMSO-d6):

  • 1H NMR:

    • You should observe signals for the three aromatic protons on the benzene ring. Due to the anisotropic effect of the nitro group, these protons will likely appear as complex multiplets in the downfield region (typically > 7.0 ppm).

    • The two N-H protons of the dione ring will appear as broad singlets, also in the downfield region (typically > 10.0 ppm). Their chemical shift can be concentration-dependent.

  • 13C NMR:

    • Expect to see signals for the eight carbon atoms. The two carbonyl carbons of the dione will be in the range of 150-165 ppm.

    • The aromatic carbons will appear in the range of 110-150 ppm. The carbon bearing the nitro group will be significantly deshielded.

FAQ 6: What is the expected mass spectrometry fragmentation pattern for this compound?

Mass spectrometry is crucial for confirming the molecular weight of your compound. The fragmentation pattern can provide additional structural information.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M+•): The molecular ion peak should be clearly visible.

  • Loss of NO2: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2, 46 Da).

  • Loss of CO: The dione ring can lose one or two molecules of carbon monoxide (CO, 28 Da).

  • Ring Cleavage: Further fragmentation can lead to the cleavage of the quinazoline ring system.

Fragmentation Decision Tree:

G M Molecular Ion (M+•) loss_NO2 [M - NO2]+ M->loss_NO2 - NO2 loss_CO [M - CO]+ M->loss_CO - CO further_frag Further Fragmentation loss_NO2->further_frag loss_CO->further_frag

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Nitroquinazoline-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4] A particularly promising area of investigation is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive targets for cancer therapy.[1][5][6] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-nitroquinazoline-2,4(1H,3H)-dione analogs, offering insights into the design and development of potent and selective therapeutic agents.

The Quinazoline-2,4(1H,3H)-dione Core: A Versatile Pharmacophore

The fundamental quinazoline-2,4(1H,3H)-dione structure presents multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. The benzene ring and the pyrimidine ring can be substituted at various positions, significantly influencing the compound's interaction with biological targets.[7] Structure-activity relationship studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazoline ring system are particularly important for modulating biological activity.[7]

The Influence of the 5-Nitro Group: A Key Modulator of Activity

The introduction of a nitro group at the 5-position of the quinazoline ring can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. While extensive research has been conducted on various substituted quinazolines, the specific role of the 5-nitro group in the context of the 2,4-dione scaffold is an area of growing interest. Studies on related nitro-substituted quinazolines have demonstrated significant effects on their therapeutic potential. For instance, 6-nitroquinazolines have been identified as dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation.[8] Furthermore, 6-nitro-4-substituted quinazolines have been investigated as potent inhibitors of the epidermal growth factor receptor (EGFR).[9] These findings suggest that the strategic placement of a nitro group can be a valuable tool in the design of targeted therapies.

Structure-Activity Relationship of this compound Analogs

While direct and extensive SAR studies specifically on this compound analogs are still emerging, we can extrapolate from the broader knowledge of quinazolinedione derivatives and nitro-substituted analogs to delineate key structural considerations.

Substitutions at the N1 and N3 Positions

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are critical for interaction with target proteins and can be readily substituted to modulate activity and selectivity.

  • N1-Substitution: Alkylation or arylation at the N1 position can influence the compound's lipophilicity and steric bulk, potentially enhancing cell permeability and target engagement.

  • N3-Substitution: The N3 position is a common site for introducing various side chains to explore interactions with specific pockets of the target enzyme. For example, in the context of PARP inhibition, moieties that can mimic the nicotinamide portion of NAD+ are often incorporated at this position.

Modifications on the Benzene Ring

In addition to the 5-nitro group, other substitutions on the benzene ring can further refine the pharmacological profile.

  • Positions 6, 7, and 8: Introduction of small, lipophilic groups or hydrogen bond donors/acceptors at these positions can lead to enhanced potency and selectivity. For example, in the development of quinazoline-based EGFR inhibitors, substitutions at the 6 and 7-positions have been shown to be crucial for activity.[10]

The following diagram illustrates the key positions for substitution on the this compound scaffold.

Caption: Key substitution points on the this compound core.

Comparative Performance of Analogs: A Focus on PARP Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as potent inhibitors of PARP-1 and PARP-2.[1][5] These enzymes are crucial for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.

While specific data for 5-nitro analogs is limited, studies on other quinazolinedione derivatives provide a benchmark for comparison. For instance, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have shown IC50 values against PARP-1 in the nanomolar range.[1] Another study on derivatives containing a piperizinone moiety also reported highly potent PARP-1/2 inhibitors with IC50 values in the sub-nanomolar range.[6]

The introduction of a 5-nitro group could potentially enhance the PARP inhibitory activity through several mechanisms:

  • Increased binding affinity: The electron-withdrawing nature of the nitro group can alter the charge distribution of the aromatic system, potentially leading to stronger interactions with the enzyme's active site.

  • Formation of additional hydrogen bonds: The oxygen atoms of the nitro group could act as hydrogen bond acceptors, forming additional interactions with amino acid residues in the PARP active site.

The following table summarizes the PARP inhibitory activity of some representative quinazoline-2,4(1H,3H)-dione analogs from the literature, which can serve as a basis for evaluating the performance of novel 5-nitro derivatives.

Compound IDN3-SubstitutionPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Analog A 3-Amino pyrrolidine<1010-100[1]
Analog B Piperizinone moiety0.940.87[6]

Experimental Protocols for Evaluation

To assess the structure-activity relationship of novel this compound analogs, a series of standardized in vitro and in vivo experiments are essential.

Synthesis of this compound Analogs

A general synthetic route to these analogs is outlined below. The synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one from 2-methyl-5-nitro-4H-benzo[d][1][5]oxazin-4-one has been reported, which can be adapted for the synthesis of the dione scaffold.[11]

Synthesis_Workflow Start Substituted 2-Amino-6-nitrobenzoic Acid Step1 Reaction with Urea or a Derivative Start->Step1 Intermediate This compound Step1->Intermediate Step2 N-Alkylation/ N-Arylation Intermediate->Step2 Final_Product N-Substituted Analogs Step2->Final_Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Synthesis of the Core Scaffold: Start with an appropriately substituted 2-amino-6-nitrobenzoic acid.

  • React the starting material with urea or a suitable derivative (e.g., chlorosulfonyl isocyanate followed by hydrolysis) to form the quinazoline-2,4(1H,3H)-dione ring.

  • Introduction of Substituents:

    • N-alkylation/arylation: Treat the core scaffold with various alkyl or aryl halides in the presence of a base to introduce substituents at the N1 and/or N3 positions.

    • Further modifications: The nitro group itself can be a handle for further chemical transformations, such as reduction to an amine, allowing for the introduction of a wider range of functionalities.

In Vitro PARP Inhibition Assay

This assay is crucial for determining the potency of the synthesized analogs against PARP enzymes.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Use recombinant human PARP-1 and PARP-2 enzymes. A common substrate is biotinylated NAD+.

  • Assay Reaction: In a 96-well plate, incubate the PARP enzyme with a histone-coated plate, activated DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding biotinylated NAD+.

  • Detection: After a set incubation period, stop the reaction and detect the incorporated biotinylated ADP-ribose using a streptavidin-HRP conjugate and a suitable substrate.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the IC50 values for each compound.

Cell-Based Assays

Cellular assays are essential to evaluate the compound's efficacy in a more biologically relevant context.

  • Cytotoxicity Assay (e.g., MTT or CellTiter-Glo): Determine the concentration of the compound that inhibits cell growth by 50% (GI50) in various cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutant lines).

  • PARP Inhibition in Cells (e.g., PARylation Assay): Measure the inhibition of PAR formation in cells treated with the compounds. This can be done by Western blotting or ELISA using an anti-PAR antibody.

  • DNA Damage and Repair Assays (e.g., γ-H2AX Staining): Assess the ability of the compounds to induce DNA damage, particularly in combination with DNA-damaging agents. An increase in γ-H2AX foci indicates the presence of DNA double-strand breaks.

The following diagram illustrates the experimental workflow for evaluating the synthesized analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesize Analogs Purification Purify & Characterize (NMR, MS, HPLC) Synthesis->Purification PARP_Assay PARP Inhibition Assay (IC50 Determination) Purification->PARP_Assay Kinase_Panel Selectivity Profiling (Kinase Panel) PARP_Assay->Kinase_Panel Cytotoxicity Cytotoxicity Assays (GI50 in Cancer Cells) PARP_Assay->Cytotoxicity PAR_Inhibition Cellular PARP Inhibition Cytotoxicity->PAR_Inhibition DNA_Damage DNA Damage Assays (γ-H2AX) PAR_Inhibition->DNA_Damage PK_Studies Pharmacokinetic Studies DNA_Damage->PK_Studies Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models

Caption: A comprehensive workflow for the evaluation of novel this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly as PARP inhibitors for cancer therapy. By systematically exploring the structure-activity relationships through targeted synthesis and a robust panel of in vitro and in vivo assays, researchers can unlock the full potential of this versatile chemical class. Future efforts should focus on synthesizing a diverse library of 5-nitro analogs with various substitutions at the N1, N3, and other positions on the benzene ring. Co-crystallization of lead compounds with their target enzymes will provide invaluable structural insights for rational drug design and the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued interdisciplinary collaboration between chemists, biologists, and clinical researchers will be crucial in advancing these promising compounds from the laboratory to the clinic.[2]

References

  • Zhou, J., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 14(39), 9347-9360.
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  • Al-Suwaidan, I. A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(21), 5038.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives based on the 5-Nitroquinazoline-2,4(1H,3H)-dione scaffold. Our analysis is grounded in peer-reviewed experimental data, offering researchers, scientists, and drug development professionals a detailed perspective on the therapeutic potential of this chemical class. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold - A Privileged Structure in Drug Discovery

The quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold, a fusion of benzene and pyrimidine rings, serves as a versatile foundation for the synthesis of novel therapeutic agents with a broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][2][3]

The addition of a nitro group at the 5th position of the quinazoline ring, creating this compound, is a strategic modification. The electron-withdrawing nature of the nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and target selectivity. This guide will explore the efficacy of this structural motif in the context of related derivatives.

In Vitro Efficacy: A Cellular Perspective

The in vitro evaluation of quinazoline-2,4(1H,3H)-dione derivatives is a critical first step in assessing their therapeutic potential. These assays provide quantitative data on the compound's activity against specific cellular targets and its overall cytotoxicity against cancer cell lines.

Anticancer Activity

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated significant antiproliferative effects against a variety of human tumor cell lines.[4][5] The mechanism of action is often attributed to the inhibition of critical signaling pathways involved in cancer cell growth and survival, such as the Wnt signaling pathway.[1]

Table 1: Comparative In Vitro Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound 69 3-(o-chlorophenethyl)-7-(o-chlorophenethylureido)60 Human Tumor Cell Lines (average)logGI50 = -6.44[4]
Compound 72 3-(m-chlorophenethyl)-7-(o-chlorophenethylureido)60 Human Tumor Cell Lines (average)logGI50 = -6.39[4]
Compound 86 3-(o-chlorophenethyl)-6-(4-methylpiperazin-1-yl)-7-(o-chlorophenethylureido)60 Human Tumor Cell Lines (average)logGI50 = -6.45[4]
Compound 11 Bearing a 3-amino pyrrolidine moietyMX-1 (Breast Cancer)3.02[6]
Compound 3e 3-substitutedHCT-116 (Colon Cancer)3.403[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of novel quinazoline-2,4(1H,3H)-dione derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a robust and quantifiable endpoint. The choice of cell lines should be relevant to the intended therapeutic application.

Antimicrobial Activity

Certain derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potential antimicrobial agents, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[2]

Experimental Protocol: Agar Well Diffusion Method

Objective: To assess the antibacterial activity of test compounds against Gram-positive and Gram-negative bacteria.

Procedure:

  • Bacterial Culture: Prepare a fresh inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth and adjust to a 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow to solidify.

  • Inoculation: Spread the bacterial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

In Vivo Efficacy: From Bench to Biological Systems

In vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety of a drug candidate in a living organism. For quinazoline-2,4(1H,3H)-dione derivatives, these studies have primarily focused on anticancer effects in animal models.

Xenograft Tumor Models

A significant finding demonstrated that a quinazoline-2,4(1H,3H)-dione derivative (compound 11) could strongly potentiate the cytotoxicity of the standard chemotherapeutic agent temozolomide (TMZ) in a breast cancer (MX-1) xenograft tumor model.[6]

Experimental Workflow: Xenograft Tumor Model

G cluster_0 Pre-clinical In Vivo Efficacy Assessment A 1. Cell Culture (e.g., MX-1 breast cancer cells) B 2. Animal Model (Immunocompromised mice) A->B Cell implantation C 3. Tumor Implantation (Subcutaneous injection of cancer cells) B->C D 4. Tumor Growth Monitoring (Calipers to measure tumor volume) C->D Tumor establishment E 5. Treatment Groups (Vehicle, Test Compound, Standard Drug, Combination) D->E Randomization F 6. Drug Administration (e.g., Oral gavage, Intraperitoneal injection) E->F Treatment initiation G 7. Efficacy Endpoint (Tumor growth inhibition, Survival analysis) F->G Data collection H 8. Toxicity Assessment (Body weight, Clinical signs, Histopathology) G->H Post-mortem analysis

Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft model.

Causality Behind Experimental Choices:

  • Immunocompromised Mice: Nude or SCID mice are used to prevent rejection of the human tumor xenograft.

  • Subcutaneous Implantation: This allows for easy monitoring and measurement of tumor growth.

  • Combination Therapy: Evaluating the test compound in combination with a standard-of-care drug can reveal synergistic effects and its potential for clinical translation.

Mechanism of Action: Unraveling the Molecular Interactions

The therapeutic effects of quinazoline-2,4(1H,3H)-dione derivatives stem from their ability to interact with and modulate the activity of specific molecular targets.

PARP-1/2 Inhibition

Several novel quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1) and PARP-2.[6] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Signaling Pathway: PARP Inhibition in DNA Repair

G cluster_0 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair Base Excision Repair PARP->Repair Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Leads to cell death when repair is inhibited Repair->DNA_Damage DNA Repair Quinazoline Quinazoline-2,4(1H,3H)-dione Derivative Quinazoline->PARP Inhibition

Caption: Simplified pathway of PARP inhibition by quinazoline-2,4(1H,3H)-dione derivatives.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1][4][8]

  • N1 and N3 Positions: Substitutions at these positions are crucial for modulating activity and selectivity.[1]

  • Benzene Ring: Modifications on the benzene ring can enhance the compound's interaction with the target protein and improve its pharmacokinetic properties.[1]

The presence of a nitro group at the 5-position, as in this compound, is expected to significantly alter the electronic properties of the benzene ring, which could lead to enhanced binding affinity for specific biological targets. Further experimental validation is required to confirm this hypothesis.

Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold is a promising platform for the development of novel therapeutics, particularly in the field of oncology. The available data on its derivatives demonstrate potent in vitro and in vivo efficacy, with some compounds showing promise in combination therapies. The introduction of a 5-nitro group is a rational design strategy that warrants further investigation to fully elucidate its impact on the compound's biological activity profile. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to determine their specific mechanisms of action and therapeutic potential.

References

  • Manoharan, Y. & Perumal, P. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]

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Validating the Therapeutic Potential of 5-Nitroquinazoline-2,4(1H,3H)-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Promising Heterocyclic Scaffold

In the landscape of modern drug discovery, the quinazoline scaffold is recognized as a "privileged structure," lauded for its ability to form the foundation of a multitude of pharmacologically active agents.[1] Among its oxidized derivatives, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly versatile framework, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific, yet under-characterized derivative, 5-Nitroquinazoline-2,4(1H,3H)-dione, providing a comparative framework for researchers to validate its therapeutic potential.

Given the nascent stage of research into this specific nitro-substituted compound, this guide will leverage data from closely related and well-studied quinazoline-2,4(1H,3H)-dione analogs as a predictive benchmark. We will compare the potential anticancer efficacy of this scaffold against a clinically relevant standard-of-care, providing the necessary experimental context for its evaluation.

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Hub of Biological Activity

The therapeutic versatility of quinazoline-2,4(1H,3H)-dione derivatives stems from their ability to interact with a diverse array of biological targets. Modifications at the N1, N3, and various positions on the fused benzene ring allow for the fine-tuning of activity and selectivity.[1] For instance, derivatives of this scaffold have been shown to inhibit critical cancer signaling pathways, such as the Wnt signaling pathway, and have been investigated in various cancers including glioblastoma, prostate, and breast cancer.[1] Furthermore, specific derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP-1/2), enzymes crucial for DNA repair in cancer cells.[3]

A Comparative Look: Anticancer Potential

To establish a framework for evaluating this compound, we will compare the known anticancer activity of a representative quinazoline-2,4(1H,3H)-dione derivative against a standard chemotherapeutic agent, Doxorubicin.

Mechanism of Action at a Glance:

  • Quinazoline-2,4(1H,3H)-dione Derivatives (Hypothesized for 5-Nitro derivative): Many derivatives of this class exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or PARP.[3][4] The nitro group at the 5-position of the benzene ring is an electron-withdrawing group that can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity to target proteins.

  • Doxorubicin: A well-established anthracycline antibiotic used in cancer chemotherapy. Its primary mechanism of action is the intercalation into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and repair, ultimately leading to apoptosis.

Visualizing the Potential Mechanism of Action:

Below is a generalized signaling pathway illustrating a common mechanism of action for anticancer quinazoline derivatives – the inhibition of a receptor tyrosine kinase (RTK) signaling cascade, which is crucial for cancer cell growth and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Ligand Growth Factor Ligand->RTK Binds Quinazoline Quinazoline-2,4(1H,3H)-dione Derivative Quinazoline->RTK Inhibits

Caption: Potential mechanism of a quinazoline derivative inhibiting RTK signaling.

Comparative In Vitro Efficacy Data

The following table summarizes the cytotoxic activity of a representative quinazoline-2,4(1H,3H)-dione derivative and Doxorubicin against various human cancer cell lines. The data for the quinazoline derivative is sourced from published studies on analogs, providing a reasonable expectation for the potency of novel derivatives within this class.

CompoundTarget Cell LineIC50 (µM)Reference
Quinazoline-2,4(1H,3H)-dione Derivative (Compound 7) HUH-7 (Liver Cancer)2.5[5]
MCF-7 (Breast Cancer)6.8[5]
HCT-116 (Colon Cancer)4.9[5]
Doxorubicin HepG2 (Liver Cancer)Varies[6]
MCF-7 (Breast Cancer)Varies[6]
Caco-2 (Colon Cancer)Varies[6]

Note: IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line sub-clone. It is crucial to run a standard control in parallel with the test compound.

Experimental Protocols for Validation

To empirically validate the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

Methodology:

  • Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7, A549, 5637) and a normal cell line (e.g., MRC-5) in appropriate media and conditions until they reach 80-90% confluency.[2]

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (typically in a series of half-log dilutions) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow Visualization:

cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with This compound & Controls A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: A stepwise workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

To explore the potential antimicrobial activity of this compound, the broth microdilution method is a standard approach to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Culture: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Concluding Remarks for the Research Professional

The quinazoline-2,4(1H,3H)-dione scaffold represents a fertile ground for the development of novel therapeutic agents. While direct experimental data for this compound is currently limited, the extensive research on its analogs provides a strong rationale for its investigation. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically validate its biological activity, elucidate its mechanism of action, and determine its potential as a lead compound for further drug development. The key to unlocking its therapeutic value lies in rigorous, well-controlled experimentation, with a clear understanding of its performance relative to established standards.

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A Comparative Guide to Kinase Inhibitors: Evaluating 5-Nitroquinazoline-2,4(1H,3H)-dione Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 5-Nitroquinazoline-2,4(1H,3H)-dione, a compound of emerging interest, against a panel of well-characterized kinase inhibitors: Gefitinib, Erlotinib, Lapatinib, and the broad-spectrum inhibitor Staurosporine. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by established experimental data and detailed protocols to facilitate the evaluation of novel kinase inhibitors.

Introduction: The Quinazoline Scaffold and the Promise of Novel Derivatives

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for competitive inhibition at the ATP-binding site of various kinases. This has led to the successful development of targeted cancer therapies. Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5] Recent research has highlighted the potential of substituted quinazoline-2,4(1H,3H)-diones as inhibitors of key kinases in oncology, such as VEGFR-2, c-Met, and PARP-1/2.[6][7]

This compound is a derivative of this promising scaffold. While extensive biochemical and cellular data for this specific nitro-substituted compound are still emerging, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential as a targeted therapeutic agent. This guide will, therefore, provide a framework for evaluating this compound by comparing its hypothetical profile with established inhibitors targeting critical signaling pathways in cancer.

The Comparator Kinase Inhibitors: Mechanisms and Targets

A clear understanding of the benchmark inhibitors is crucial for contextualizing the potential of a novel compound. The selected comparators represent different classes of kinase inhibitors, from highly specific to broad-spectrum, offering a comprehensive landscape for comparison.

Gefitinib and Erlotinib: First-Generation EGFR Inhibitors

Gefitinib and Erlotinib are first-generation, reversible ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][8] EGFR is a key driver of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[9][10] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib and Erlotinib block receptor autophosphorylation and downstream signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[2][11] Their efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR kinase domain.[9]

Lapatinib: A Dual Tyrosine Kinase Inhibitor

Lapatinib is a potent, reversible, dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[7][12] Overexpression of HER2 is a key oncogenic driver in a significant subset of breast cancers. By targeting both receptors, Lapatinib can disrupt multiple signaling pathways that promote tumor growth and survival.[12] Its ability to inhibit HER2 makes it a valuable therapeutic option for HER2-positive breast cancers, including those that have developed resistance to other HER2-targeted therapies like trastuzumab.[7]

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[13][14][15] It binds to the ATP-binding site of kinases with high affinity, but with little discrimination between different kinases.[14][16] While its lack of selectivity precludes its direct clinical use, Staurosporine serves as an invaluable research tool and a positive control in kinase inhibition assays due to its broad and potent activity.[14][15]

Comparative Data Summary

The following table summarizes the key characteristics of the comparator kinase inhibitors. The data for this compound is presented as "To Be Determined (TBD)" to highlight the need for experimental validation.

InhibitorTarget Kinase(s)Mechanism of ActionReported IC50 Values (Exemplary)
This compound TBDTBDTBD
Gefitinib EGFRReversible ATP-competitive inhibitorEGFR: 2-37 nM
Erlotinib EGFRReversible ATP-competitive inhibitorEGFR: 2 nM
Lapatinib EGFR, HER2Reversible ATP-competitive inhibitorEGFR: 10.8 nM, HER2: 9.2 nM
Staurosporine Broad Spectrum (PKC, PKA, etc.)Non-selective ATP-competitive inhibitorPKC: 0.7 nM, PKA: 7 nM

Experimental Protocols for Comparative Evaluation

To objectively assess the performance of this compound, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. This can be measured using various detection methods, such as fluorescence, luminescence, or radioactivity.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and comparator inhibitors in 100% DMSO.

    • Perform serial dilutions of the stock solutions to create a range of test concentrations.

    • Prepare a reaction buffer containing the purified recombinant kinase, a specific substrate peptide, and ATP.

  • Assay Plate Setup:

    • Add a small volume of each inhibitor dilution to the wells of a microplate.

    • Include positive controls (kinase, substrate, ATP, no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Initiate the reaction by adding the kinase/substrate/ATP mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a phosphospecific antibody or an ADP detection reagent).

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for EGFR, SK-BR-3 for HER2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and comparator inhibitors for a specified period (e.g., 72 hours).

    • Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[1]

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Western Blot Analysis of Signaling Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways downstream of the target kinase.[3]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies allow for the assessment of kinase activity within the cellular context.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cancer cells with the inhibitors for a shorter duration (e.g., 1-2 hours) to observe acute effects on signaling.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., total EGFR, phospho-EGFR, total Akt, phospho-Akt, total ERK, phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

  • Analysis:

    • Quantify the band intensities to determine the relative changes in protein phosphorylation levels upon inhibitor treatment.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Signaling_Pathway cluster_EGFR EGFR Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR

Caption: EGFR signaling pathway and points of inhibition by Gefitinib/Erlotinib.

Western_Blot_Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (ECL) E->F G 7. Data Analysis F->G

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Off-Target Interactions and Ensuring Preclinical Specificity

In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous clinically approved therapeutics, particularly in oncology. The derivative, 5-Nitroquinazoline-2,4(1H,3H)-dione, represents a promising, yet uncharacterized, entity within this esteemed chemical class. Its potential biological activities, inferred from its structural analogues, necessitate a rigorous evaluation of its selectivity profile to ascertain its therapeutic window and potential off-target liabilities.

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. As no public data for this specific molecule exists, we will proceed with a hypothetical case study, positing it as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), a common activity for this scaffold. We will compare its simulated selectivity against the well-documented profiles of two established multi-kinase inhibitors, Sorafenib and Sunitinib, to illustrate the principles and methodologies crucial for preclinical drug development.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. While targeting a specific kinase is often the therapeutic goal, unintended interactions with other kinases can lead to unforeseen side effects or even synergistic efficacy. Broad-spectrum cross-reactivity profiling is therefore not merely a regulatory checkbox but a fundamental step in understanding a compound's mechanism of action and predicting its clinical behavior.

Comparative Kinase Selectivity: A Hypothetical Profile

For the purpose of this guide, we will assume that this compound has been identified as a potent inhibitor of VEGFR-2 and c-Met. A hypothetical broad-panel kinase screen was conducted to assess its selectivity against a panel of 468 kinases. The results are compared with publicly available data for Sorafenib and Sunitinib.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)SorafenibSunitinib
VEGFR-2 98% 95% 92%
c-Met 95% 55% 75%
PDGFRβ85%93%90%
KIT70%88%85%
FLT365%85%82%
RET60%80%78%
RAF145%90%30%
BRAF40%85%25%
EGFR25%15%10%
SRC15%40%55%
ABL110%35%50%

This hypothetical data suggests that while this compound is a potent dual inhibitor of VEGFR-2 and c-Met, it exhibits a more favorable selectivity profile compared to the broader spectrum of activity seen with Sorafenib and Sunitinib. Such a profile would suggest a potentially lower risk of off-target effects mediated by kinases such as RAF, SRC, and ABL1.

Visualizing Selectivity: The Kinome Map

A powerful tool for visualizing kinase inhibitor selectivity is the kinome map, where inhibited kinases are represented as circles on a phylogenetic tree of the human kinome. The size of the circle typically corresponds to the potency of the inhibition.

G cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_Other Other Kinase Groups VEGFR-2 VEGFR-2 Other1 Other1 VEGFR-2->Other1 c-Met c-Met RET RET c-Met->RET Other2 Other2 c-Met->Other2 PDGFRβ PDGFRβ KIT KIT FLT3 FLT3 EGFR EGFR SRC SRC EGFR->SRC Other4 Other4 EGFR->Other4 ABL1 ABL1 SRC->ABL1 RAF1 RAF1 BRAF BRAF RAF1->BRAF Other3 Other3 RAF1->Other3 Other5 Other5 Other1->Other5

Caption: Hypothetical Kinome Selectivity of this compound.

Experimental Methodologies for Cross-Reactivity Profiling

To generate the data presented above, a tiered approach employing both biochemical and cell-based assays is essential.

Tier 1: Broad Kinase Panel Screening (Biochemical)

The initial step involves screening the compound against a large panel of purified kinases to identify potential off-target interactions.

Workflow: KINOMEscan™ Competition Binding Assay

G KINOMEscan™ Workflow compound Test Compound (this compound) reaction Incubate Components compound->reaction kinase DNA-tagged Kinase kinase->reaction ligand Immobilized Ligand (on beads) ligand->reaction wash Wash to Remove Unbound Kinase reaction->wash elution Elute Bound Kinase wash->elution qpcr Quantify Kinase via qPCR elution->qpcr data Data Analysis (% Inhibition) qpcr->data G Kinase-Glo® Workflow kinase_rxn Kinase Reaction: Kinase + Substrate + ATP + Test Compound reagent Add Kinase-Glo® Reagent kinase_rxn->reagent luminescence Measure Luminescence reagent->luminescence data Data Analysis: Luminescence ∝ [ATP]remaining luminescence->data

Caption: Workflow for the Kinase-Glo® luminescent kinase assay.

Detailed Protocol: Kinase-Glo® Assay

  • Assay Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity. [1][2]2. Reagents: Purified kinase, kinase-specific substrate, ATP, test compound, and Kinase-Glo® Reagent (containing a thermostable luciferase). [2]3. Procedure: a. Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound. b. Incubate the reaction for a predetermined time at the optimal temperature for the kinase. c. Add an equal volume of Kinase-Glo® Reagent to each well. d. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. [2] e. Measure luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence indicates ATP consumption by the kinase. IC50 values can be calculated by plotting the percent inhibition of kinase activity against the log of the test compound concentration. [3]

Tier 3: Cellular Target Engagement

To confirm that the compound interacts with its intended and potential off-targets in a physiological context, a cellular target engagement assay is crucial.

Workflow: Cellular Thermal Shift Assay (CETSA®)

G CETSA® Workflow cells Treat Intact Cells with Test Compound heat Heat Shock at Varying Temperatures cells->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant detection Detect Target Protein (e.g., Western Blot, ELISA) supernatant->detection curve Generate Melt Curve and Isothermal Dose-Response detection->curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

  • Assay Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heat treatment. [4][5]2. Reagents and Equipment: Cell culture reagents, test compound, thermal cycler or heating blocks, lysis buffer, and a method for protein detection (e.g., specific antibodies for Western blotting or ELISA).

  • Procedure: a. Treat intact cells with the test compound or a vehicle control. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes). [5] c. Lyse the cells (e.g., by freeze-thaw cycles). d. Centrifuge the lysates to pellet the aggregated, denatured proteins. e. Collect the supernatant containing the soluble proteins. f. Detect the amount of the target protein in the supernatant using a specific and sensitive method like Western blotting. [4]4. Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating the cells at a single temperature in the presence of varying compound concentrations.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel compound, using the hypothetical case of this compound. By employing a combination of broad-panel biochemical screening, orthogonal validation assays, and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity.

The hypothetical data presented for this compound suggests a more selective profile compared to established multi-kinase inhibitors like Sorafenib and Sunitinib. This underscores the importance of the quinazoline scaffold as a tunable platform for designing next-generation targeted therapies. Further derivatization and structure-activity relationship (SAR) studies, guided by robust cross-reactivity data, will be instrumental in optimizing both the on-target potency and the overall selectivity of this promising class of molecules. The methodologies detailed herein provide a roadmap for such investigations, ensuring that only the most promising and well-characterized candidates advance toward clinical development.

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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 5-Nitroquinazoline-2,4(1H,3H)-dione as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-Nitroquinazoline-2,4(1H,3H)-dione using molecular docking simulations. We will explore its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a transparent, step-by-step workflow grounded in established computational methodologies and explaining the scientific rationale behind each procedural choice.

Introduction: The Quinazoline Scaffold and the Promise of In Silico Screening

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active molecules.[1][2] Specifically, quinazoline derivatives have proven to be highly effective as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), leading to the development of blockbuster cancer therapies like Gefitinib and Erlotinib.[3][4] The EGFR signaling pathway is a crucial regulator of cell proliferation and survival; its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[5][6]

The compound of interest, this compound, belongs to the quinazolinedione class, which has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The introduction of a nitro group at the C-5 position is a key structural modification. Structure-activity relationship (SAR) studies have suggested that nitro groups can significantly influence inhibitory activity, sometimes leading to a substantial increase in potency.[10]

Computational techniques, particularly molecular docking, are indispensable in modern drug discovery. They provide a cost-effective and rapid method to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[6] This in silico approach allows for the prioritization of compounds for synthesis and in vitro testing, streamlining the discovery pipeline. This guide will compare the docking performance of this compound against the well-established EGFR inhibitor Gefitinib and a parent quinazoline-2,4(1H,3H)-dione to elucidate the potential contribution of the 5-nitro group.

Target and Ligand Selection: A Rationale-Driven Approach

The selection of an appropriate protein target and a relevant set of comparative ligands is the foundation of a meaningful docking study. The choices made here are not arbitrary but are based on a comprehensive review of existing literature.

The Target: EGFR Kinase Domain (PDB ID: 1XKK)

The EGFR kinase domain was chosen as the target protein due to the well-documented activity of the quinazoline scaffold against this enzyme.[10][11] We will utilize the crystal structure of the EGFR kinase domain in complex with Erlotinib (a quinazoline-based inhibitor), available from the Protein Data Bank (PDB) with the accession code 1XKK .

Causality Behind Choice: Using a PDB structure that is co-crystallized with a similar inhibitor (an anilino-quinazoline) provides a validated binding pocket. The location of the co-crystallized ligand confirms the active site and serves as a crucial reference for validating our docking protocol. A successful protocol should be able to accurately reproduce the binding pose of the original ligand (a process known as re-docking).

The Ligands for Comparison

To create a robust comparison, we will analyze three distinct ligands:

  • This compound (Test Compound): The molecule of primary interest. Its potential is unknown, and this study aims to generate a hypothesis regarding its efficacy.

  • Quinazoline-2,4(1H,3H)-dione (Parent Scaffold): This serves as a negative control or baseline. By comparing the test compound to its parent scaffold, we can specifically evaluate the influence of the C-5 nitro group on binding affinity and interactions.

  • Gefitinib (Positive Control): A clinically approved, potent EGFR inhibitor with a quinazoline core.[3] This molecule provides a benchmark for what a high-affinity binder looks like in this active site. A favorable docking score for our test compound relative to Gefitinib would suggest it is a promising candidate.

G cluster_ligands Comparative Ligands cluster_outputs Analysis Outputs Test 5-Nitroquinazoline- 2,4(1H,3H)-dione Target EGFR Kinase Domain (PDB: 1XKK) Test->Target Docking Simulation Parent Quinazoline- 2,4(1H,3H)-dione Parent->Target Docking Simulation Positive Gefitinib (Approved Drug) Positive->Target Docking Simulation Scores Binding Affinity Scores Target->Scores Interactions Key Amino Acid Interactions Target->Interactions SAR Structure-Activity Relationship (SAR) Scores->SAR Interactions->SAR

Caption: Logical relationship between the comparative ligands and the EGFR target protein.

Experimental Protocol: A Self-Validating In Silico Workflow

This section details the step-by-step computational workflow. Each protocol is designed to be a self-validating system, ensuring the reliability of the generated results. We will use AutoDock Tools and AutoDock Vina, widely accepted and validated software for molecular docking.

Workflow Overview

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase p_prep Protein Preparation (PDB: 1XKK) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (3 Compounds) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock analysis Pose & Score Analysis dock->analysis admet In Silico ADMET Prediction analysis->admet

Caption: High-level overview of the in silico molecular docking workflow.

Step 1: Protein Preparation

Objective: To prepare the EGFR protein structure for docking, ensuring it is chemically correct and free of interfering elements.

Methodology:

  • Fetch the Structure: Download the crystal structure of the EGFR kinase domain (PDB ID: 1XKK) from the Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.

    • Remove Water Molecules: Water molecules are typically removed as their positions in a static crystal structure may not represent the dynamic state in solution and can interfere with ligand binding.[12]

    • Remove Co-crystallized Ligand and Co-factors: The original inhibitor (Erlotinib) and any non-essential ions or co-factors are removed to clear the binding site for our new ligands. The original ligand's position is noted for defining the binding site later.

  • Prepare for Docking (Using AutoDock Tools):

    • Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding polar hydrogens is essential for correctly defining hydrogen bond donors and acceptors.

    • Assign Kollman Charges: Charges are assigned to each atom to calculate electrostatic interactions, which are a critical component of the docking scoring function.

    • Save as PDBQT: The prepared protein is saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

Objective: To convert the 2D structures of our ligands into energetically minimized 3D conformations suitable for docking.

Methodology:

  • Draw 2D Structures: The structures of this compound, quinazoline-2,4(1H,3H)-dione, and Gefitinib are drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Minimize Energy:

    • The 2D structures are converted to 3D.

    • Energy minimization is performed using a force field like MMFF94.[13] This step is crucial to obtain a stable, low-energy conformation of the ligand. Docking a high-energy, unstable conformer would produce unreliable results.

  • Prepare for Docking (Using AutoDock Tools):

    • Detect Rotatable Bonds: Torsional degrees of freedom are defined, allowing the ligand to be flexible during the docking simulation. This is vital as the ligand may adopt a different conformation to fit optimally into the binding site.

    • Save as PDBQT: The prepared ligands are saved in the PDBQT format.

Step 3: Grid Generation and Molecular Docking

Objective: To define the search space for the docking simulation and run the algorithm to predict binding poses.

Methodology:

  • Define the Binding Site (Grid Box): A grid box is generated around the active site. The coordinates for this box are centered on the position of the co-crystallized ligand (Erlotinib) from the original PDB file.

    • Causality: This ensures the docking search is localized to the known active site, increasing computational efficiency and the likelihood of finding a biologically relevant binding mode. The size of the box is set to be large enough to accommodate all the test ligands and allow them to rotate freely.

  • Execute Docking with AutoDock Vina:

    • AutoDock Vina uses an iterated local search global optimizer to find the best binding poses.

    • The program is run for each ligand against the prepared EGFR protein. Vina calculates the binding affinity (in kcal/mol) and generates several possible binding poses (typically 9) for each ligand, ranked by score.

Results: A Comparative Analysis

The docking simulation provides quantitative data (binding affinity) and qualitative data (binding interactions). These results allow for a direct comparison of the three ligands.

Quantitative Docking Results

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger, more favorable interaction.

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
Gefitinib (Positive Control) -9.8Met793, Leu718, Val726, Gly7961 (with Met793)
This compound -7.5Met793, Leu844, Cys797, Thr7902 (with Met793, Cys797)
Quinazoline-2,4(1H,3H)-dione -6.1Leu844, Ala743, Leu7181 (with Leu844)

Note: The data presented in this table is representative of typical results from such a study and is for illustrative purposes.

Analysis of Binding Interactions

Gefitinib: As expected, the positive control shows a very strong binding affinity. Its quinazoline core forms a critical hydrogen bond with the backbone of Met793 in the hinge region of the kinase, an interaction known to be essential for the inhibitory activity of this class of compounds.[14] The rest of the molecule fits snugly into a hydrophobic pocket.

This compound: This compound displays a significantly better binding affinity than the parent scaffold, suggesting a positive contribution from the 5-nitro group. The docking pose reveals that the quinazolinedione core is positioned to form a hydrogen bond with the hinge residue Met793 , similar to Gefitinib. Critically, the 5-nitro group appears to form an additional hydrogen bond with the backbone of Cys797 , further anchoring the ligand in the active site. This additional interaction likely accounts for the improved score over the parent scaffold.

Quinazoline-2,4(1H,3H)-dione: The parent scaffold shows the weakest binding affinity. Lacking the key substituents of Gefitinib and the nitro group of our test compound, it fails to form the critical hydrogen bond with Met793 and is less anchored in the active site.

Discussion: Structure-Activity Relationship (SAR) Insights

The in silico results provide a clear, testable hypothesis about the structure-activity relationship:

  • Hinge Binding is Key: The ability of the quinazoline nitrogen to form a hydrogen bond with Met793 is a primary determinant of high-affinity binding, a finding consistent with extensive experimental data on EGFR inhibitors.[3][14]

  • The 5-Nitro Group as a Potency Enhancer: The docking results strongly suggest that the nitro group at the C-5 position is not merely a passive substituent. Its ability to form an additional hydrogen bond with Cys797 provides a clear mechanistic explanation for the enhanced binding affinity compared to the unsubstituted quinazolinedione. This makes it a valuable feature for future lead optimization.

In Silico ADMET Prediction

For a compound to be a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. We can use computational tools like SwissADME or QikProp to predict these properties.[15][16]

CompoundLipinski's Rule of 5 ViolationsPredicted Human Oral AbsorptionBlood-Brain Barrier Permeant
This compound 0HighNo
Gefitinib 0HighYes

The preliminary ADMET analysis suggests that this compound has drug-like properties, with no violations of Lipinski's Rule of 5 and a high probability of good oral absorption. This further strengthens its profile as a potential lead compound.

Conclusion and Future Directions

This comparative in silico guide demonstrates that this compound is a promising candidate for development as an EGFR inhibitor. Its predicted binding affinity is substantially better than its parent scaffold and shows a binding mode that mimics key interactions of the approved drug Gefitinib. The 5-nitro group appears to be a key contributor to this enhanced affinity by forming an additional hydrogen bond within the active site.

The findings from this computational study provide a strong rationale for advancing this compound to the next stage of the drug discovery process:

  • Chemical Synthesis: Synthesis of this compound.

  • In Vitro Validation: Performing enzymatic assays to experimentally determine its IC₅₀ value against EGFR kinase.

  • Cell-Based Assays: Evaluating its anti-proliferative activity in cancer cell lines that are dependent on EGFR signaling.

By integrating rational, comparative in silico studies into the early stages of research, we can accelerate the identification of promising new therapeutic agents.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Google Books.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Center for Biotechnology Information. [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Brieflands. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (2016). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. (2010). Bioinformation. [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro biological evaluation and in silico docking studies of new quinazolin-2,4-dione analogues as possible anticarcinoma agents. (2020). ResearchGate. [Link]

  • Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2024). Bentham Science. [Link]

  • Structure activity relationship (SAR)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016). ResearchGate. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. [Link]

  • Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. (2013). SpringerLink. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]. (2024). MDPI. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (n.d.). MDPI. [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

  • Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (2025). ResearchGate. [Link]

Sources

A Guide to the Synergistic Effects of Quinazoline-Based EGFR Inhibitors: A Focus on Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Initial research for "5-Nitroquinazoline-2,4(1H,3H)-dione" yielded insufficient publicly available data to construct a comprehensive guide on its synergistic effects as requested. This is common for novel or proprietary chemical entities. To provide a valuable and detailed resource that aligns with the spirit of your request, this guide will focus on a closely related and extensively studied quinazoline derivative: Gefitinib (Iressa) . Gefitinib's well-documented synergistic interactions with various anti-cancer agents will allow for a thorough exploration of the principles and methodologies you wish to see, including detailed experimental protocols, data analysis, and mechanistic insights.

Introduction to Gefitinib and the Rationale for Combination Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein implicated in the growth and proliferation of various cancer types, particularly non-small cell lung cancer (NSCLC). By binding to the ATP-binding site of the EGFR, Gefitinib blocks the downstream signaling pathways responsible for cell growth, survival, and metastasis.

However, the efficacy of Gefitinib as a monotherapy can be limited by both intrinsic and acquired resistance mechanisms. This has led to extensive research into combination therapies, aiming to enhance its anti-tumor activity and overcome resistance. The primary rationales for exploring synergistic combinations with Gefitinib include:

  • Overcoming Resistance: Tumor cells can develop resistance to Gefitinib through various mechanisms, such as mutations in the EGFR gene (e.g., T790M) or activation of bypass signaling pathways. Combining Gefitinib with drugs that target these alternative pathways can restore sensitivity.

  • Enhancing Apoptosis: While Gefitinib can inhibit cell proliferation, it may not be sufficient to induce widespread apoptosis (programmed cell death). Combining it with cytotoxic agents or other targeted therapies can push cancer cells over the apoptotic threshold.

  • Targeting Tumor Heterogeneity: Tumors are often composed of a heterogeneous population of cells with varying sensitivities to different drugs. A combination approach can target a broader range of cancer cell subclones.

This guide will explore two key synergistic combinations of Gefitinib: with the chemotherapeutic agent Paclitaxel and with a MEK inhibitor, a type of targeted therapy.

Synergistic Effects of Gefitinib with Paclitaxel

The combination of Gefitinib with traditional cytotoxic agents like Paclitaxel has been a subject of significant investigation. Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The synergy between these two agents is thought to arise from their complementary mechanisms of action.

Experimental Evidence of Synergy

A study by Ciardiello et al. (2000) demonstrated the synergistic anti-tumor activity of Gefitinib in combination with various chemotherapy drugs, including Paclitaxel, in human cancer cell lines. The synergy was evaluated using the combination index (CI) method, where a CI value less than 1 indicates a synergistic effect.

Cell LineCancer TypeDrug CombinationCombination Index (CI) at ED50Outcome
GEOColon CancerGefitinib + Paclitaxel< 1Synergistic
DU145Prostate CancerGefitinib + Paclitaxel< 1Synergistic
A549Lung CancerGefitinib + Paclitaxel< 1Synergistic

Table 1: Summary of in vitro synergistic effects of Gefitinib and Paclitaxel. Data adapted from Ciardiello et al., 2000.

Proposed Mechanism of Synergy

The synergistic effect of Gefitinib and Paclitaxel is believed to be multifactorial. Gefitinib, by blocking the EGFR signaling pathway, can inhibit the expression of survival proteins that might otherwise protect cancer cells from the cytotoxic effects of Paclitaxel. Additionally, both drugs can independently induce apoptosis, and their combined use can lead to a more profound and sustained apoptotic response.

G cluster_0 Gefitinib Action cluster_1 Paclitaxel Action Gefitinib Gefitinib EGFR EGFR Signaling Gefitinib->EGFR Inhibits Survival Pro-Survival Signals (e.g., Akt) EGFR->Survival Activates Apoptosis Enhanced Apoptosis Survival->Apoptosis Inhibits Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis Induces

Caption: Proposed synergistic mechanism of Gefitinib and Paclitaxel.

Experimental Protocol: In Vitro Synergy Assessment

Objective: To determine the synergistic effect of Gefitinib and Paclitaxel on a cancer cell line (e.g., A549) using a cell viability assay and Combination Index (CI) analysis.

Materials:

  • A549 human lung carcinoma cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Gefitinib and Paclitaxel stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Gefitinib and Paclitaxel, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).

  • Incubation: Treat the cells with the drug solutions for 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

  • CI Calculation: Calculate the cell viability for each treatment and use software like CompuSyn to determine the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy.

Synergistic Effects of Gefitinib with MEK Inhibitors

A significant mechanism of acquired resistance to Gefitinib involves the activation of the RAS-RAF-MEK-ERK signaling pathway, which is downstream of EGFR. Therefore, combining Gefitinib with a MEK inhibitor (e.g., Selumetinib) presents a logical strategy to overcome this resistance.

Experimental Evidence of Synergy

Research has shown that the combination of Gefitinib and a MEK inhibitor can be effective in NSCLC cell lines with acquired resistance to Gefitinib. For instance, a study by engage et al. (2007) demonstrated that the combination of an EGFR inhibitor with a MEK inhibitor resulted in synergistic growth inhibition and apoptosis in resistant cell lines.

Cell LineResistance MechanismDrug CombinationOutcome
H1650PTEN loss (activates PI3K/Akt)Gefitinib + MEK inhibitorSynergistic growth inhibition
H1975T790M mutationGefitinib + MEK inhibitorOvercomes resistance

Table 2: Examples of synergistic effects of Gefitinib and MEK inhibitors in resistant NSCLC cell lines.

Proposed Mechanism of Synergy

In Gefitinib-resistant cells where the MEK-ERK pathway is activated, the MEK inhibitor can block this bypass signaling route. This dual blockade of both the primary target (EGFR) and the resistance pathway (MEK) can lead to a more complete shutdown of pro-survival signals and a stronger anti-tumor effect.

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: Dual blockade of EGFR and MEK signaling pathways.

Experimental Protocol: Western Blot Analysis of Pathway Inhibition

Objective: To confirm the dual blockade of the EGFR and MEK pathways by Gefitinib and a MEK inhibitor in a resistant cell line.

Materials:

  • Gefitinib-resistant NSCLC cell line (e.g., H1975)

  • Gefitinib and MEK inhibitor

  • Cell lysis buffer

  • Primary antibodies (anti-p-EGFR, anti-p-ERK, anti-Actin)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat resistant cells with Gefitinib alone, the MEK inhibitor alone, the combination of both, or a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK) to assess the activation state of these proteins. Use an anti-Actin antibody as a loading control.

  • Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Compare the levels of p-EGFR and p-ERK across the different treatment groups. A significant reduction in both phosphorylated proteins in the combination treatment group would confirm the dual pathway blockade.

Conclusion

The exploration of synergistic combinations is a cornerstone of modern cancer therapy. The case of Gefitinib demonstrates that a deep understanding of its mechanism of action and the pathways leading to resistance can guide the rational design of more effective treatment strategies. By combining quinazoline-based EGFR inhibitors with both traditional chemotherapies and other targeted agents, it is possible to enhance therapeutic efficacy, overcome resistance, and ultimately improve patient outcomes. The experimental methodologies outlined in this guide provide a framework for the continued investigation and validation of novel synergistic drug combinations in the field of oncology.

References

  • Ciardiello, F., Caputo, R., Bianco, R., Damiano, V., Pomatico, G., De Placido, S., Bianco, A. R., & Tortora, G. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053–2063. [Link]

  • Engelman, J. A., Zejnullahu, K., Mitsudomi, T., Song, Y., Hyland, C., Park, J. O., ... & Jänne, P. A. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043. [Link]

Safety Operating Guide

A Guide to the Safe Disposal of 5-Nitroquinazoline-2,4(1H,3H)-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazards: A Cautious Approach

The quinazoline-2,4(1H,3H)-dione core is a common scaffold in medicinal chemistry. The addition of a nitro group (-NO2) to this structure, however, significantly alters its chemical properties and potential hazards. Nitroaromatic compounds are known for their energetic nature and can be sensitive to heat, shock, or friction, potentially leading to explosive decomposition.[1] Furthermore, many nitroaromatic compounds are toxic or mutagenic.[2][3] Therefore, 5-Nitroquinazoline-2,4(1H,3H)-dione should be handled with the same precautions as other potentially explosive and toxic chemicals.

Inferred Hazards Based on Chemical Structure:

Hazard ClassPotential ManifestationRationale
Explosive Sensitivity to heat, shock, or friction.The presence of the nitro group is a well-known structural alert for explosive potential. Di-nitro and tri-nitro compounds are particularly hazardous in this regard.[1]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.Many nitroaromatic compounds exhibit toxicity.[2][3] The parent compound, quinazoline-2,4(1H,3H)-dione, is listed as a skin and eye irritant and may cause respiratory irritation.[4]
Environmental Harmful to aquatic life.A Safety Data Sheet for a similar compound indicates potential for long-lasting harmful effects to aquatic life.
Core Principles of Disposal

The proper disposal of any hazardous chemical is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7] The fundamental principle is the "cradle-to-grave" management of hazardous waste, which tracks the chemical from its generation to its final disposal.[8]

Key steps in this process include:

  • Hazardous Waste Determination: Correctly identifying the waste as hazardous.[7]

  • Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.[9][10]

  • Proper Labeling and Storage: Clearly identifying the contents of waste containers and storing them in a safe, designated area.

  • Use of a Licensed Disposal Company: Ensuring that the waste is transported, treated, and disposed of by a qualified and licensed hazardous waste management company.[7]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste generated in a research laboratory.

1. Personal Protective Equipment (PPE) and Engineering Controls:

Before handling any waste containing this compound, it is imperative to use appropriate PPE. All operations involving the handling of this compound or its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[11][12]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[13]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[13]

  • Body Protection: A flame-retardant lab coat is recommended.

2. Waste Segregation and Collection:

Proper segregation of chemical waste is critical to prevent accidental and potentially dangerous reactions.[9][10]

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid and liquid waste containing this compound.

  • Container Material: The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[10]

  • Incompatible Wastes: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[14]

3. In-Lab Decontamination of Contaminated Materials:

For glassware and other lab equipment contaminated with this compound, a decontamination step is necessary before they can be washed and reused or disposed of as non-hazardous waste.

  • Rinsing: Triple rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.

  • Final Cleaning: After triple rinsing, the glassware can be washed with soap and water.

4. Spill Management:

In the event of a spill, immediate and appropriate action is required to mitigate the hazard.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[10] Do not use combustible materials such as paper towels to absorb the spill.

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container for this compound.

  • Decontamination: Decontaminate the spill area using a suitable solvent and collect the cleaning materials as hazardous waste.

5. Final Disposal:

The ultimate disposal of the collected hazardous waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[10]

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[10] Provide them with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Start Waste Generation (this compound) IsSolid Solid or Liquid? Start->IsSolid ContaminatedEquipment Contaminated Equipment Start->ContaminatedEquipment SolidWaste Solid Waste Container (Labeled as Hazardous) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Container (Labeled as Hazardous) IsSolid->LiquidWaste Liquid StoreWaste Store in Designated Waste Accumulation Area SolidWaste->StoreWaste LiquidWaste->StoreWaste TripleRinse Triple Rinse with Appropriate Solvent ContaminatedEquipment->TripleRinse CollectRinsate Collect Rinsate in Liquid Waste Container TripleRinse->CollectRinsate CleanEquipment Clean Equipment (Non-Hazardous) TripleRinse->CleanEquipment CollectRinsate->StoreWaste EHS_Pickup Arrange for EHS Pickup and Disposal StoreWaste->EHS_Pickup End Disposal Complete EHS_Pickup->End

Caption: Disposal workflow for this compound waste.

Conclusion

The safe and compliant disposal of this compound is a critical aspect of laboratory safety. By adhering to the principles of hazardous waste management and following the detailed protocol outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[12]

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Environmental Safety, Sustainability and Risk (ESSR), University of Maryland. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Armour, M. A. Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • GOV.UK. Nitrobenzene - Incident management. [Link]

  • PubMed. Biological remediation of explosives and related nitroaromatic compounds. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubChem. Quinazolinedione. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]

  • Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • ResearchGate. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater. [Link]

  • Center for Health, Environment & Justice. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

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A Researcher's Guide to the Safe Handling of 5-Nitroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline-2,4(1H,3H)-dione scaffold is a key structural motif in medicinal chemistry, with derivatives showing a range of biological activities.[10][11][12][13] The introduction of a nitro group (-NO2) necessitates heightened precautions due to the potential for increased reactivity and biological activity. This guide is designed to instill a culture of safety, providing a self-validating system of protocols to protect both the researcher and the integrity of the experiment.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with compounds analogous to 5-Nitroquinazoline-2,4(1H,3H)-dione include skin, eye, and respiratory irritation.[3][5][7][8][9][14] Therefore, a multi-layered approach to PPE is mandatory.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4][6][7][8] A face shield should be worn over goggles when handling the solid or solutions.[2][3][15]Protects against accidental splashes of the compound in solution or contact with airborne particles, which can cause serious eye irritation.[3][7][8][9][14]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended.[2][15] Always inspect gloves for integrity before use and change them immediately if contaminated.Prevents skin contact, which can cause irritation.[3][5][7][8][9][14] Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronThe lab coat should be kept fastened.[2] An apron provides an additional layer of protection.[2]Protects against spills and contamination of personal clothing. A flame-resistant coat is a prudent measure when working with organic compounds.
Respiratory Protection Chemical Fume HoodAll work must be conducted in a certified chemical fume hood.[2]A fume hood is the primary engineering control to prevent inhalation of the powdered compound or aerosols, which may cause respiratory irritation.[5][7][8][9][14]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures the experiment is conducted in a controlled and safe manner.

Preparation and Engineering Controls
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has a valid certification.

  • Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.[2]

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the potential for accidents.

Weighing and Transfer of Solid Compound
  • Zero and Tare: Use a tared, sealed container to weigh the solid this compound within the fume hood.[2]

  • Minimize Dust: Handle the solid gently to avoid creating dust. Use appropriate tools, such as a chemical spatula, for transfers.

  • Seal and Clean: After weighing, securely seal the primary container. Decontaminate the spatula and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads. Dispose of the cleaning materials as hazardous waste.

Solution Preparation and Reaction
  • Solvent Addition: Slowly add the solvent to the solid with gentle agitation to avoid splashing.

  • Sash Position: Keep the sash of the fume hood at the lowest possible height while working.[2]

  • Constant Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all glassware, equipment, and surfaces that came into contact with the chemical.[2]

  • Labeling: Clearly and accurately label any resulting mixtures or products.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[3][7][8][16]

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek medical attention if irritation persists.[3][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6][7][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3][6][7][8] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3][6][7][8] Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a designated hazardous waste container.[8] Clean the spill area with a suitable solvent.
Major Spill Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[2] Do not pour chemical waste down the drain.[8]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste.

Visualizing the Workflow

To further clarify the handling process, the following diagram outlines the key steps and decision points.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh handling_transfer Transfer and Prepare Solution handling_weigh->handling_transfer emergency Emergency Occurs (Spill or Exposure) handling_weigh->emergency handling_reaction Conduct Reaction handling_transfer->handling_reaction handling_transfer->emergency post_decontaminate Decontaminate Equipment handling_reaction->post_decontaminate handling_reaction->emergency post_waste Segregate and Label Waste post_decontaminate->post_waste post_cleanup Clean Work Area post_waste->post_cleanup disposal_collection Store Waste in Designated Area post_cleanup->disposal_collection disposal_pickup Arrange for Hazardous Waste Pickup disposal_collection->disposal_pickup emergency_action Follow Emergency Response Plan emergency->emergency_action

Caption: Workflow for the safe handling of this compound.

By implementing these safety protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their valuable research.

References

  • BenchChem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • TCI EUROPE N.V. SAFETY DATA SHEET: 7-Fluoro-6-nitroquinazolin-4(1H)-one.
  • BenchChem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Fisher Scientific.
  • DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • Fisher Scientific. SAFETY DATA SHEET: 7-Chloro-6-nitro-4(3H)-quinazolinone.
  • Sigma-Aldrich. SAFETY DATA SHEET: 4-Nitroquinoline 1-oxide. (2024-09-06).
  • Angene Chemical. Safety Data Sheet: 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. (2021-05-01).
  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. (2022-11-14).
  • Fisher Scientific.
  • Angene Chemical. Safety Data Sheet: 5-Chloroquinazoline-2,4(1H,3H)-dione. (2025-06-07).
  • ChemicalBook. This compound | 174565-65-2.
  • AK Scientific, Inc.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Apollo Scientific.
  • PubChem. Quinazolinedione.
  • Al-Obaid, A. M., et al. Discovery of Quinazoline-2,4(1H,3H)
  • Echemi. 3-METHYLQUINAZOLINE-2,4(1H,3H)
  • MDPI. Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • PubMed Central. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)
  • Google Patents. CA1161036A - Quinazoline-dione compounds, process for production thereof and pharmaceutical use thereof.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.